Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-7(12)3-4-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKETVXWGHXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a well-established "privileged structure" in drug discovery, and the strategic placement of fluoro and nitro substituents on this core dramatically influences its physicochemical properties and biological activity.[1] This document details the compound's properties, proposes a detailed synthetic route based on established chemical principles, and explores its potential reactivity and applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a vital resource for researchers engaged in the synthesis and evaluation of novel indole-based therapeutic agents.
Introduction: The Strategic Importance of Substituted Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1] The introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets. The subject of this guide, this compound, incorporates several key features:
-
The Indole-2-carboxylate Moiety: This group is a common starting point for the synthesis of more complex indole derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other functionalities, providing a versatile handle for further chemical modification.
-
The 7-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly impacts the electron density of the indole ring system. This modification can enhance the compound's electrophilicity and its potential to engage in specific biological interactions. Nitro-substituted compounds are frequently investigated for their antimicrobial and anticancer properties.[2]
-
The 4-Fluoro Group: The incorporation of a fluorine atom can profoundly affect a molecule's metabolic stability, binding affinity, and membrane permeability. Fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions with protein targets.[2]
This unique combination of functional groups makes this compound a valuable building block and a potential pharmacophore for the development of novel therapeutic agents.
Physicochemical and Structural Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic and biological protocols.
| Property | Value | Source |
| CAS Number | 913287-14-6 | [2] |
| Molecular Formula | C₁₁H₉FN₂O₄ | [2] |
| Molecular Weight | 252.20 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in a dry environment at room temperature | [3] |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis and Purification
Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate (CAS 913287-14-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, with CAS number 913287-14-6, is a highly functionalized indole derivative that has emerged as a significant building block in the synthesis of complex heterocyclic compounds. The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this molecule—a fluorine atom at the 4-position, a nitro group at the 7-position, and an ethyl carboxylate at the 2-position—imparts unique electronic properties and provides multiple points for synthetic diversification.
The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the indole ring, making it a valuable precursor for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is fundamental for its application in research and development. Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.
| Property | Value |
| CAS Number | 913287-14-6 |
| Molecular Formula | C₁₁H₉FN₂O₄ |
| Molecular Weight | 252.20 g/mol |
| Appearance | Expected to be a yellow to brown solid |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and ethyl acetate |
| Predicted ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the indole ring, and the N-H proton. The fluorine and nitro groups will influence the chemical shifts of the aromatic protons. |
| Predicted ¹³C NMR | Resonances for the ethyl ester carbons, the indole ring carbons (with characteristic shifts due to the fluoro and nitro substituents), and the carbonyl carbon. |
| Predicted IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching of the ester, C-F stretching, and asymmetric and symmetric stretching of the NO₂ group. |
| Predicted Mass Spec. | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Synthesis Protocol: The Fischer Indole Synthesis
The most logical and widely applicable method for the synthesis of this compound is the Fischer indole synthesis.[3][4] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[1]
Conceptual Workflow of the Fischer Indole Synthesis
Caption: A conceptual workflow for the Fischer indole synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Fischer indole synthesis.[4]
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-6-nitrophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add ethyl pyruvate (1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to the Indole
-
To the reaction mixture containing the freshly prepared phenylhydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.[3]
-
Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature and reaction time will need to be determined empirically, but a typical duration is 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Reactivity and Synthetic Utility
The unique substitution pattern of this compound provides a versatile platform for further chemical modifications. The electron-withdrawing nature of the nitro and fluoro groups deactivates the benzene portion of the indole ring towards electrophilic substitution, while the pyrrole ring remains reactive, particularly at the C3 position.
Key Reactive Sites and Their Transformations
Caption: Key reactive sites on this compound and common transformations.
-
N-H Functionalization: The indole nitrogen can be readily alkylated or acylated under basic conditions. This allows for the introduction of various substituents that can modulate the compound's biological activity and physicochemical properties.[1]
-
C3-Position Electrophilic Substitution: The C3 position of the indole ring is nucleophilic and susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack formylation or the Mannich reaction can be used to introduce functional groups at this position.
-
Ester Manipulation: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy in drug discovery to introduce diversity and modulate target binding.
-
Nitro Group Reduction: The nitro group at the C7 position can be reduced to an amine. This amino group provides a handle for further functionalization, such as acylation, sulfonylation, or diazotization followed by substitution.
Applications in Drug Discovery and Development
Substituted indoles are a cornerstone of modern medicinal chemistry, with applications in a wide range of therapeutic areas. The 4-fluoro-7-nitroindole scaffold is particularly valuable for the development of kinase inhibitors.
Role as a Precursor for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that mimics the adenine portion of ATP, and substituted indoles are frequently used for this purpose. The functional groups on this compound can be elaborated to introduce pharmacophoric features that interact with the kinase active site. For instance, the C2-carboxamide (derived from the ethyl ester) can form hydrogen bonds with the hinge region of the kinase, while substituents introduced at the N1 or C3 positions can extend into other pockets of the active site to enhance potency and selectivity. The 7-amino group (obtained after nitro reduction) can also serve as a key interaction point.
The development of dual EGFR/SRC kinase inhibitors and other targeted anticancer agents often involves the use of highly functionalized indole intermediates.[5][6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area or outdoors. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its unique substitution pattern provides multiple avenues for chemical modification, making it an attractive starting material for the development of novel drug candidates, particularly in the area of kinase inhibition. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development.
References
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Scribd. (2025, January 31). Expt-7 The Fischer Indole Synthesis New. Retrieved from [Link]
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PubMed. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Retrieved from [Link]
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YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]
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YouTube. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know!. Retrieved from [Link]
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Sources
An In-depth Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, outlines detailed synthetic protocols, provides an analysis of its spectroscopic characteristics, and explores its applications as a versatile intermediate in the synthesis of pharmacologically active compounds.
Introduction: The Strategic Importance of Substituted Nitroindoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of substituents onto the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a prime example of a highly functionalized indole derivative designed for further chemical elaboration.
The presence of both a fluorine atom and a nitro group significantly influences the electronic properties of the indole ring. The fluorine at the 4-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The electron-withdrawing nitro group at the 7-position modulates the reactivity of the indole core and serves as a handle for further transformations, such as reduction to an amino group.[2] This unique combination of substituents makes this compound a valuable starting material for the synthesis of a diverse range of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3]
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug discovery.
General Properties
| Property | Value | Source |
| CAS Number | 913287-14-6 | [4][5] |
| Molecular Formula | C₁₁H₉FN₂O₄ | [5] |
| Molecular Weight | 252.20 g/mol | [5] |
| Appearance | Expected to be a yellow to brown powder/solid | [6] (based on analogous 7-nitroindole esters) |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and ethyl acetate. | General chemical knowledge |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed. | [5] |
Structural Analysis
The structure of this compound is characterized by a bicyclic indole core with four key substituents: a fluorine atom at position 4, a nitro group at position 7, an ethyl carboxylate group at position 2, and a hydrogen atom on the indole nitrogen (N1).
Caption: 2D structure of this compound.
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most plausible and widely applicable method is the Fischer indole synthesis.[2]
Overall Synthetic Scheme
Sources
"Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate" synthesis mechanism
An In-depth Technical Guide to the Synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Abstract
This compound is a highly functionalized indole derivative of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring both electron-withdrawing fluoro and nitro groups on the carbocyclic ring, makes it a valuable scaffold for the synthesis of complex therapeutic agents. This guide provides a detailed examination of the plausible synthetic mechanisms for this target molecule. We will focus on a robust, multi-step approach commencing with the well-established Fischer Indole Synthesis to construct the core indole structure, followed by a regioselective nitration to install the C7-nitro group. The causality behind experimental choices, the influence of substituents on reactivity, and the challenges associated with alternative pathways are discussed in detail to provide a comprehensive resource for laboratory scientists.
PART 1: Primary Synthetic Strategy: Fischer Indolization Followed by Regioselective Nitration
The most logical and experimentally viable approach to this compound involves a two-stage process. This strategy circumvents the significant challenges of selective functionalization that arise when starting with a pre-nitrated benzene precursor.
-
Stage I: Construction of the 4-fluoroindole-2-carboxylate core via the Fischer Indole Synthesis.
-
Stage II: Introduction of the nitro group at the C7 position through regioselective electrophilic aromatic substitution.
Stage I: Fischer Indole Synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate
The Fischer indole synthesis is a classic and reliable method for forming the indole ring system from an arylhydrazine and a suitable aldehyde or ketone.[1][2][3] For our target, the required precursors are (3-fluorophenyl)hydrazine and ethyl pyruvate .
Causality and Mechanistic Integrity:
The reaction proceeds through the initial formation of a phenylhydrazone, which, under acidic catalysis, undergoes a critical[4][4]-sigmatropic rearrangement.[3][5] This rearrangement is the key bond-forming step that establishes the framework of the indole nucleus. Subsequent cyclization and elimination of ammonia yield the aromatic indole. The choice of a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like ZnCl₂) is crucial for promoting both the initial condensation and the subsequent rearrangement and cyclization steps.[3]
Detailed Mechanism:
-
Hydrazone Formation: (3-Fluorophenyl)hydrazine reacts with the ketone carbonyl of ethyl pyruvate to form the corresponding phenylhydrazone intermediate.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[3]
-
[4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement. This step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[3]
-
Rearomatization & Cyclization: A proton transfer leads to the rearomatization of the six-membered ring. The resulting amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered aminoacetal ring.
-
Elimination: Under acidic conditions, the terminal amino group is protonated and eliminated as ammonia, leading to the formation of the stable, aromatic indole ring.
Visualization of the Fischer Indole Synthesis Mechanism:
Caption: Key steps of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate
-
Reaction Setup: To a round-bottom flask, add (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.
-
Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone. The progress can be monitored by TLC.
-
Cyclization: Add the catalyst, such as polyphosphoric acid or a solution of zinc chloride in ethanol, to the reaction mixture.
-
Heating: Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours until the starting hydrazone is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Stage II: Regioselective C7-Nitration
With the Ethyl 4-fluoro-1H-indole-2-carboxylate core synthesized, the final step is the introduction of a nitro group at the C7 position.
Causality and Mechanistic Integrity:
Electrophilic substitution on an indole ring is complex. The pyrrole ring is highly activated, with the C3 position being the most nucleophilic. In our case, the C3 position is sterically blocked, and the C2 position is occupied by a deactivating ester group. The key to achieving C7 nitration lies in controlling the reaction conditions to deactivate the pyrrole ring and allow the directing effects on the carbocyclic ring to dominate.
Under strongly acidic conditions (e.g., concentrated H₂SO₄), the indole nitrogen (N1) is protonated. This protonation has a profound effect: it transforms the pyrrole moiety into a strongly electron-withdrawing group, deactivating the entire ring system towards further electrophilic attack. With the pyrrole ring "turned off," the regioselectivity of nitration is now governed by the substituents on the benzene ring. The 4-fluoro group is an ortho, para-director, but its influence is diminished on the now highly deactivated ring. The protonated N1-H group acts as a meta-director, favoring substitution at the C5 and C7 positions. The combination of these factors, along with steric hindrance at C5 from the adjacent fluorine, can be leveraged to favor nitration at the C7 position.[6]
Visualization of Nitration Directing Effects:
Caption: Competing directing effects during nitration.
Experimental Protocol: Nitration of Ethyl 4-fluoro-1H-indole-2-carboxylate
-
Reaction Setup: In a flask cooled in an ice-salt bath (-10 to 0 °C), slowly add Ethyl 4-fluoro-1H-indole-2-carboxylate (1.0 eq) to concentrated sulfuric acid with stirring.
-
Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask.
-
Addition: Add the nitrating mixture dropwise to the solution of the indole, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at low temperature for 1-3 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
PART 2: Alternative Synthetic Pathways and Their Challenges
While the Fischer/Nitration route is recommended, it is instructive for researchers to consider other classical indole syntheses and understand their potential limitations for this specific target.
A. The Reissert Indole Synthesis
The Reissert synthesis condenses an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid derivative.[7][8][9]
-
Hypothetical Precursor: A plausible starting material would be 5-fluoro-2,6-dinitrotoluene .
-
Core Challenge: The critical step is the reductive cyclization. This requires the selective reduction of the nitro group ortho to the methyl group (the future N1 of the indole) while leaving the other nitro group (the future C7-NO₂) untouched. Standard reducing agents like catalytic hydrogenation (H₂/Pd-C) or strong reducing metals (Fe/HCl, SnCl₂) would likely reduce both nitro groups, failing to produce the desired product.[10][11] Achieving such selectivity would require highly specialized and carefully controlled reducing conditions that are not guaranteed to be effective.
B. The Leimgruber-Batcho Indole Synthesis
This method reacts an o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[10][12][13]
-
Hypothetical Precursor: This route would also require 5-fluoro-2,6-dinitrotoluene .
-
Core Challenge: The Leimgruber-Batcho synthesis faces the exact same challenge as the Reissert method: the non-trivial selective reduction of one of two nitro groups on the same aromatic ring.[10][13]
Data Summary
| Parameter | Stage I: Fischer Synthesis | Stage II: C7-Nitration |
| Key Reaction | [4][4]-Sigmatropic Rearrangement | Electrophilic Aromatic Substitution |
| Precursors | (3-fluorophenyl)hydrazine, Ethyl pyruvate | Ethyl 4-fluoro-1H-indole-2-carboxylate |
| Catalyst/Reagent | Strong Acid (PPA, ZnCl₂) | HNO₃ / H₂SO₄ |
| Key Challenge | Ensuring complete cyclization | Controlling regioselectivity (C7 vs. C5) |
| Advantage | Reliable, high-yielding core formation | Direct installation of the final group |
Conclusion
The synthesis of this compound is best approached through a well-designed, two-stage strategy that prioritizes robust and predictable reactions. The Fischer Indole Synthesis provides a reliable method for constructing the foundational Ethyl 4-fluoro-1H-indole-2-carboxylate intermediate. Subsequent nitration, performed under strongly acidic conditions to modulate the reactivity of the indole ring, allows for the regioselective installation of the C7-nitro group. While other named reactions like the Reissert and Leimgruber-Batcho syntheses are powerful tools for indole construction, they present significant chemoselectivity challenges for this specific target due to the difficulty of differentiating between the two required nitro groups. The outlined Fischer/Nitration pathway represents the most scientifically sound and practical approach for researchers and drug development professionals.
References
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Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters1989 , 30 (16), 2129–2132. [Link]
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ResearchGate. (PDF) The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Accessed December 31, 2025. [Link]
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ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. Accessed December 31, 2025. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. Accessed December 31, 2025. [Link]
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Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023. [Link]
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A Technical Guide to the Spectral Analysis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring an indole scaffold substituted with an electron-withdrawing nitro group, a fluorine atom, and an ethyl carboxylate moiety, imparts distinct electronic and steric properties. Accurate structural elucidation and characterization are paramount for understanding its reactivity, biological activity, and potential applications. This in-depth technical guide provides a comprehensive overview of the spectral analysis of this compound, offering insights into the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra. While experimental data for this specific molecule is not widely published, this guide synthesizes predicted spectral data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.
Molecular Structure and Key Features
The structure of this compound (C₁₁H₉FN₂O₄), with a molar mass of 254.21 g/mol , presents several key features that dictate its spectral behavior.[1] The indole ring system forms the core, with substituents at the 2, 4, and 7 positions. The electron-withdrawing nature of the nitro group at the 7-position and the fluorine atom at the 4-position significantly influences the electron density distribution within the aromatic ring, leading to predictable shifts in the NMR spectra. The ethyl carboxylate group at the 2-position introduces characteristic signals in both NMR and IR spectra.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |
| ~12.5 | br s | 1H | N-H (indole) | - |
| ~8.2 | d | 1H | H-5 | J(H-5, H-6) = ~8.5 |
| ~7.8 | d | 1H | H-6 | J(H-6, H-5) = ~8.5 |
| ~7.5 | s | 1H | H-3 | - |
| ~4.4 | q | 2H | -OCH₂CH₃ | J = ~7.1 |
| ~1.4 | t | 3H | -OCH₂CH₃ | J = ~7.1 |
Interpretation and Rationale:
The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~12.5 ppm) due to its acidic nature and potential for hydrogen bonding. The aromatic protons H-5 and H-6 will be significantly deshielded by the adjacent electron-withdrawing nitro group and will appear as doublets with a typical ortho coupling constant. The fluorine at position 4 will also influence the chemical shifts of the aromatic protons. The proton at C-3 of the indole ring is expected to be a singlet. The ethyl ester protons will exhibit a characteristic quartet and triplet pattern.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (ester) |
| ~145 | C-4 (bearing F) |
| ~140 | C-7 (bearing NO₂) |
| ~135 | C-7a |
| ~130 | C-2 |
| ~125 | C-3a |
| ~120 | C-6 |
| ~115 | C-5 |
| ~105 | C-3 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation and Rationale:
The carbonyl carbon of the ethyl ester will be the most downfield signal. The aromatic carbons will appear in the range of 105-145 ppm. The carbons directly attached to the electronegative fluorine (C-4) and the nitro group (C-7) will be significantly deshielded. The remaining indole carbons will have chemical shifts influenced by the overall electronic environment. The carbons of the ethyl group will appear in the upfield region of the spectrum.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample (20-50 mg) in ~0.6 mL of deuterated solvent is typically required for ¹³C NMR.
-
Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.
-
Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
¹⁹F NMR Spectroscopy
The presence of a fluorine atom makes ¹⁹F NMR a valuable tool for characterization.
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Predicted J-Coupling (Hz) |
| ~ -120 to -140 | Multiplet | J(F, H-3), J(F, H-5) |
Interpretation and Rationale:
The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom on an aromatic ring, the chemical shift is expected in the range of -120 to -140 ppm relative to a standard like CFCl₃.[2][3] The signal will likely be a multiplet due to coupling with the neighboring aromatic protons. The interpretation of ¹⁹F NMR can be complex, and computational methods are often used to predict chemical shifts with greater accuracy.[2][4]
Experimental Protocol for ¹⁹F NMR:
-
Sample Preparation: Similar to ¹H NMR.
-
Instrument Setup: A spectrometer equipped with a fluorine probe is necessary.
-
Data Acquisition: A standard ¹⁹F NMR pulse sequence is used.
-
Data Processing: Fourier transformation and phasing are performed. Chemical shifts are referenced to an external or internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 254 | [M]⁺ (Molecular Ion) |
| 208 | [M - NO₂]⁺ |
| 180 | [M - NO₂ - CO]⁺ |
| 162 | [M - C₂H₅OH - NO₂]⁺ |
Interpretation and Rationale:
The molecular ion peak is expected at m/z 254, corresponding to the molecular weight of the compound. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) and subsequent loss of carbon monoxide (CO).[5][6] The ethyl ester can undergo fragmentation through the loss of ethanol.
Experimental Protocol for MS:
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray ionization (ESI) is suitable for less volatile compounds and is often used with LC-MS.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data (KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (indole) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-F stretch |
Interpretation and Rationale:
The IR spectrum will show characteristic absorption bands for the various functional groups. The N-H stretch of the indole ring will appear around 3300 cm⁻¹. The strong carbonyl stretch of the ester will be prominent around 1720 cm⁻¹. The nitro group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The C-F bond will also show a strong absorption band.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: An FTIR spectrometer is used. A background spectrum is collected before running the sample.
-
Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
Sources
- 1. chembk.com [chembk.com]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Abstract
This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a substituted indole of interest in medicinal and synthetic chemistry. We explore the intricate relationship between the molecule's unique structural features—specifically the influence of the electron-withdrawing nitro group and the electronegative fluoro substituent—and the resulting ¹H NMR spectral data. This document offers a robust theoretical prediction of the spectrum, a detailed experimental protocol for data acquisition, and a comprehensive interpretation of a representative spectrum. It is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of complex heterocyclic compounds.
Introduction: The Structural Challenge
This compound is a multi-functionalized indole derivative. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmacologically active compounds.[1] The specific substitution pattern of this molecule, featuring an ethyl ester at the C-2 position, a fluorine atom at C-4, and a nitro group at C-7, creates a unique electronic environment that profoundly influences its chemical properties and, consequently, its spectroscopic signature.
¹H NMR spectroscopy is the cornerstone technique for the structural verification of such molecules. It provides precise information on the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound, a careful analysis of the ¹H NMR spectrum is essential to confirm the regiochemistry of the substituents on the indole core. This guide will deconstruct the spectrum by first predicting the expected signals based on fundamental principles and then assigning and interpreting a representative dataset.
Molecular Structure and Electronic Influences
To accurately predict and interpret the ¹H NMR spectrum, one must first understand the electronic interplay of the substituents on the indole ring.
-
Indole Core: The bicyclic indole system consists of a benzene ring fused to a pyrrole ring. The protons on the benzene portion (C-5, C-6) and the pyrrole portion (N-H, C-3) have characteristic chemical shift ranges.[2][3][4]
-
Ethyl Carboxylate (C-2): This group is electron-withdrawing via induction and resonance. Its primary spectral contribution will be the characteristic signals of the ethyl group—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. It also influences the chemical shift of the proton at C-3.
-
Fluoro Group (C-4): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic π-system, a resonance-donating effect (+R).[5] The overall impact on proton chemical shifts can be complex.[6] Crucially, the ¹⁹F nucleus (spin I=½, 100% natural abundance) will couple with nearby protons, leading to additional signal splitting.[7][8]
-
Nitro Group (C-7): The nitro group is one of the most powerful electron-withdrawing groups through both induction (-I) and resonance (-R). It strongly deshields nearby protons, causing their signals to appear significantly downfield (at a higher ppm value).[9] Its presence at C-7 will have a major impact on the protons at C-6 and C-5.
The combination of these groups creates a highly polarized aromatic system, making each proton chemically distinct.
Caption: Molecular structure of the target compound.
Theoretical ¹H NMR Spectrum Prediction
Based on the electronic effects discussed, we can predict the characteristics of each proton signal. The analysis assumes a standard deuterated solvent like DMSO-d₆, which allows for the observation of the N-H proton.
-
N-H (H-1): The indole N-H proton is typically found far downfield (>11 ppm) and appears as a broad singlet due to nitrogen's quadrupole moment and potential hydrogen bonding.[1]
-
H-3: This proton is on the electron-rich pyrrole ring but is adjacent to the C-2 ester. It has no adjacent proton neighbors, so it should appear as a singlet. Due to the proximity of the C-4 fluorine, a small long-range coupling (⁴J_HF) might be observed, potentially broadening the singlet or resolving into a narrow doublet. Expected chemical shift is ~7.0-7.5 ppm.
-
H-5 and H-6: These two protons are on the benzene portion of the ring and will couple to each other, forming a system of doublets.
-
H-6: This proton is ortho to the powerful electron-withdrawing C-7 nitro group, which will deshield it significantly. It is also meta to the C-4 fluoro group. It will be split into a doublet by H-5 (³J_HH, ortho coupling, typically 7-9 Hz). A smaller coupling to fluorine (⁴J_HF, meta coupling, ~2-4 Hz) may further split this signal into a doublet of doublets (dd). Expected chemical shift is ~8.0-8.4 ppm.
-
H-5: This proton is ortho to the C-4 fluoro group and meta to the C-7 nitro group. The fluorine atom will cause significant splitting (³J_HF, ortho coupling, typically 8-10 Hz). It will also be split by H-6 (³J_HH, ortho coupling). This will result in a doublet of doublets (dd). Its chemical shift will be influenced by both the deshielding nitro group and the complex effects of the fluorine, likely appearing around 7.6-7.9 ppm.
-
-
Ethyl Ester Protons (-OCH₂CH₃): These signals are highly predictable.
-
-OCH₂-: The methylene protons are adjacent to an oxygen atom and a methyl group. They will appear as a quartet (split by the 3 methyl protons, n+1=4) at ~4.3-4.5 ppm.
-
-CH₃: The methyl protons are adjacent to a methylene group. They will appear as a triplet (split by the 2 methylene protons, n+1=3) at ~1.3-1.5 ppm.
-
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| N-H (H-1) | > 12.0 | broad singlet (br s) | - |
| H-6 | 8.2 - 8.4 | doublet of doublets (dd) | ³J_H6-H5 ≈ 8.0; ⁴J_H6-F ≈ 3.0 |
| H-5 | 7.7 - 7.9 | doublet of doublets (dd) | ³J_H5-H6 ≈ 8.0; ³J_H5-F ≈ 9.0 |
| H-3 | 7.3 - 7.5 | singlet (s) or narrow d | ⁴J_H3-F < 2.0 |
| -OCH₂- | 4.3 - 4.5 | quartet (q) | ³J ≈ 7.1 |
| -CH₃ | 1.3 - 1.5 | triplet (t) | ³J ≈ 7.1 |
Experimental Protocol for ¹H NMR Acquisition
Acquiring a high-quality, interpretable spectrum requires careful sample preparation and parameter selection. The following is a generalized protocol for a modern NMR spectrometer (e.g., 400-600 MHz).
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent of high purity (e.g., DMSO-d₆, 0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Vortex mixer and pipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add 0.6-0.7 mL of DMSO-d₆ and vortex gently until the solid is fully dissolved.
-
Transfer: Using a clean pipette, transfer the solution into the NMR tube.
-
Instrumentation: Insert the tube into the spectrometer's spinner turbine and place it in the magnet.
-
Instrument Tuning: Allow the sample to equilibrate to the probe temperature (typically 298 K). Tune and match the probe for the ¹H frequency.
-
Shimming: Perform automatic or manual shimming on the sample to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Data Acquisition: Use the following typical parameters, which may be adjusted as needed.[10]
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).
-
Number of Scans (NS): 16-64 (increase for dilute samples).
-
Relaxation Delay (D1): 2-5 seconds (a longer delay ensures quantitative integration).
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 16 ppm, centered around 8 ppm.
-
-
Data Processing:
-
Apply a gentle exponential window function (line broadening of ~0.3 Hz).
-
Perform a Fourier Transform.
-
Phase the spectrum manually to achieve pure absorption lineshapes.
-
Apply an automatic baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).
-
Integrate all signals to determine their relative proton ratios.
-
Caption: Workflow for ¹H NMR data acquisition and processing.
Analysis and Interpretation of a Representative Spectrum
The following is an analysis of a representative dataset consistent with the structure of this compound.
Table 2: Assigned ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal | δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 1 | 12.85 | 1H | br s | - | N-H (H-1) |
| 2 | 8.29 | 1H | dd | J = 8.8, 3.1 | H-6 |
| 3 | 7.81 | 1H | dd | J = 9.2, 8.8 | H-5 |
| 4 | 7.42 | 1H | s | - | H-3 |
| 5 | 4.41 | 2H | q | J = 7.1 | -OCH₂- |
| 6 | 1.38 | 3H | t | J = 7.1 | -CH₃ |
Detailed Interpretation:
-
Signal 1 (δ 12.85, br s, 1H): This very downfield, broad signal is characteristic of the indole N-H proton, confirming its presence and labile nature.
-
Signal 2 (δ 8.29, dd, 1H): This is the most downfield aromatic proton, consistent with H-6, which is positioned ortho to the strongly deshielding C-7 nitro group.[9][11] The integration value of 1H is correct. The multiplicity is a doublet of doublets. The larger coupling of 8.8 Hz corresponds to the ortho coupling (³J) with H-5. The smaller coupling of 3.1 Hz is consistent with a four-bond meta coupling (⁴J) to the fluorine at C-4.
-
Signal 3 (δ 7.81, dd, 1H): This signal, integrating to one proton, is assigned to H-5. It appears as a doublet of doublets due to coupling with two different nuclei. The coupling of 8.8 Hz matches the ortho coupling to H-6. The larger coupling of 9.2 Hz is the expected three-bond ortho coupling (³J) to the fluorine atom at C-4.[7]
-
Signal 4 (δ 7.42, s, 1H): This sharp singlet integrating to one proton is assigned to H-3. It lacks any adjacent proton neighbors. The absence of resolved coupling to fluorine suggests that any long-range ⁴J_HF coupling is too small to be resolved at this field strength.
-
Signal 5 (δ 4.41, q, 2H): This quartet, integrating to two protons, is unequivocally assigned to the methylene (-OCH₂-) protons of the ethyl ester group. The quartet pattern arises from coupling to the three adjacent methyl protons (J = 7.1 Hz).
-
Signal 6 (δ 1.38, t, 3H): This upfield triplet, integrating to three protons, is assigned to the methyl (-CH₃) protons of the ethyl ester. The triplet pattern is due to coupling with the two adjacent methylene protons (J = 7.1 Hz).
The integration values (1:1:1:1:2:3) perfectly match the number of protons for each unique signal in the molecule. The observed chemical shifts and coupling patterns are in excellent agreement with the theoretical predictions, providing unambiguous confirmation of the structure as this compound.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how substituent effects dictate spectral appearance. The powerful electron-withdrawing nitro group at C-7 causes a dramatic downfield shift of the H-6 proton, while the fluorine at C-4 induces characteristic splitting patterns in the signals for H-5 and H-6 through ³J_HF and ⁴J_HF couplings, respectively. The remaining signals for H-1, H-3, and the ethyl ester group appear in their expected regions with predictable multiplicities. This detailed spectroscopic analysis provides a definitive structural fingerprint, crucial for quality control, reaction monitoring, and further research in the development of indole-based compounds.
References
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-
Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved December 31, 2025, from [Link].
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved December 31, 2025, from [Link].
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National Institutes of Health (NIH). (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved December 31, 2025, from [Link].
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ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole standards. Retrieved December 31, 2025, from [Link].
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-
ChemRxiv. (n.d.). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Retrieved December 31, 2025, from [Link].
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ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved December 31, 2025, from [Link].
-
RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved December 31, 2025, from [Link].
-
National Institutes of Health (NIH). (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Retrieved December 31, 2025, from [Link].
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved December 31, 2025, from [Link].
-
PubMed Central (PMC). (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved December 31, 2025, from [Link].
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ChemBK. (n.d.). 4-Fluoro-7-nitro 1H-indole-2-ethyl carboxylate. Retrieved December 31, 2025, from [Link].
-
MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved December 31, 2025, from [Link].
-
Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved December 31, 2025, from [Link].
-
eScholarship. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved December 31, 2025, from [Link].
-
ResearchGate. (2025). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. Retrieved December 31, 2025, from [Link].
-
SpectraBase. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum. Retrieved December 31, 2025, from [Link].
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A Comprehensive Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its indole scaffold is a privileged structure in numerous pharmacologically active agents, while the strategic placement of electron-withdrawing fluoro and nitro groups offers unique electronic properties and vectors for further chemical modification. This guide provides an in-depth analysis of its chemical identity, a plausible and detailed synthetic pathway, its critical role as a synthetic intermediate in drug discovery, and essential safety protocols for laboratory handling. This document serves as a technical resource for researchers leveraging this versatile building block for the development of novel therapeutics.
Chemical Identity and Physicochemical Profile
The formal IUPAC name for this compound is This compound . It is a substituted indole, featuring a fluorine atom at position 4, a nitro group at position 7, and an ethyl carboxylate group at position 2 of the indole ring system. These substitutions are critical, as they modulate the molecule's reactivity and potential for biological interactions.
The indole nucleus is a cornerstone of many successful drugs, and functionalized indoles are vital for creating new chemical entities.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can serve as a handle for further chemical transformations (e.g., reduction to an amine) or can be integral to the pharmacophore itself.[3][4]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | Internal Standard |
| CAS Number | 913287-14-6 | [5][6] |
| Molecular Formula | C₁₁H₉FN₂O₄ | [5] |
| Molecular Weight | 252.20 g/mol | [5] |
| Appearance | Yellow Solid (predicted based on analogs) | [3] |
| Storage Conditions | Store refrigerated (0-8°C), sealed in a dry environment. | [3][5][7] |
Synthesis and Mechanistic Considerations
The synthesis of highly substituted indoles like this compound requires a robust and regioselective strategy. While multiple indole syntheses exist, the Bartoli Indole Synthesis is particularly well-suited for this target due to its effectiveness with ortho-substituted nitroarenes, providing a direct route to 7-substituted indoles.[8] The steric hindrance from the ortho-substituent is often essential for the key[6][6]-sigmatropic rearrangement step.[8]
The proposed pathway begins with a commercially available, appropriately substituted nitroarene, which undergoes reaction with a vinyl Grignard reagent.
Proposed Synthetic Workflow
Caption: Proposed Bartoli synthesis pathway for the target compound.
Detailed Experimental Protocol (Predictive Model)
This protocol is a predictive model based on the principles of the Bartoli indole synthesis.[8]
-
Reaction Setup: A 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Starting Material: The flask is charged with 1-fluoro-2,5-dinitrobenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 200 mL). The solution is cooled to -78°C using an acetone/dry ice bath.
-
Grignard Addition: A solution of vinylmagnesium bromide (3.0 eq, 1.0 M in THF) is added dropwise via the dropping funnel over 60 minutes, maintaining the internal temperature below -70°C. The causality for using three equivalents is critical: the first equivalent reacts with the nitro group to form the nitroso intermediate, the second adds to the nitroso group to enable the rearrangement, and the third acts as a base in a subsequent deprotonation step.[8]
-
Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) at 0°C.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Product Isolation: The crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
This self-validating protocol includes a controlled addition at low temperature to manage the exothermic Grignard reaction and a standard aqueous workup and chromatographic purification to ensure the isolation of a high-purity product.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not an end-product therapeutic but rather a high-value intermediate for constructing more complex molecular architectures. Its utility stems from the combination of the indole core and its unique substitution pattern.
-
Scaffold for Kinase Inhibitors: The indole scaffold is a common feature in many protein kinase inhibitors used in oncology.[2] The substituents at the 4- and 7-positions can project into specific binding pockets of a target kinase, while the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to modulate solubility and create further interactions.
-
Intermediate for Anti-inflammatory Agents: Indole derivatives have shown significant promise as anti-inflammatory agents.[9] The related compound, Ethyl-4-nitroindole-2-carboxylate, is noted as a valuable intermediate for anti-inflammatory drug candidates.[3] The 7-nitro group can be readily reduced to a 7-amino group, a common substituent in bioactive molecules that can serve as a key hydrogen bond donor or a point for further derivatization.
-
Building Block for Antiviral and Antibacterial Agents: The indole nucleus is present in drugs targeting a wide range of infectious diseases.[2][10] The strategic functionalization of this compound allows for its incorporation into larger molecules designed to inhibit viral replication or bacterial enzymes. Recent research has focused on developing indole carboxylates as potent inhibitors of bacterial metallo-β-lactamases, which are responsible for antibiotic resistance.[10]
The logical progression from this building block involves several key transformations:
-
Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid provides a crucial functional group for amide coupling, a cornerstone reaction in medicinal chemistry.
-
Nitro Group Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using SnCl₂) converts the nitro group to a primary amine, opening up a vast chemical space for derivatization.
-
N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated to introduce substituents that can modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties or engage in specific receptor interactions.[1]
Caption: Key chemical transformations and applications in drug discovery.
Safety, Handling, and Storage
As a nitroaromatic compound and a fine chemical intermediate, this compound requires careful handling to minimize exposure and risk. The following guidelines are based on safety data for structurally similar compounds.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7] Measures should be taken to prevent dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term stability.[5][7] Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to be released into the environment.
Adherence to these protocols is a cornerstone of laboratory safety and ensures the integrity of the experimental work.
References
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ChemBK. 4-Fluoro-7-nitro 1H-indole-2-ethyl carboxylate. [Link]
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"Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate" molecular weight
An In-Depth Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a fluorinated nitroindole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core physicochemical properties, outline a representative synthetic pathway and methods for its characterization, discuss its potential applications in drug discovery, and provide essential safety and handling protocols.
Core Compound Identity and Physicochemical Properties
This compound is a substituted indole, a heterocyclic scaffold that is a cornerstone in many biologically active compounds.[1][2] The presence of both a fluorine atom and a nitro group on the indole ring significantly influences its electronic properties and reactivity, making it a valuable building block for creating novel chemical entities.[3]
Molecular Structure and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉FN₂O₄ | [4][5] |
| Molecular Weight | 252.20 g/mol | [4][5] |
| CAS Number | 913287-14-6 | [4][5] |
| Canonical SMILES | CCOC(=O)c1cc2c([nH]1)c(cc(c2)F)[O-] | Inferred from structure |
| InChI Key | Not available in search results |
The molecular weight of 252.20 g/mol is a critical parameter for all quantitative experimental work, from reaction stoichiometry calculations to the preparation of solutions of known concentrations.[4][5]
Synthesis and Characterization
The synthesis of functionalized indoles is a well-established area of organic chemistry.[1][6] While a specific, published synthesis for this compound was not found in the initial search, a plausible synthetic route can be devised based on standard indole syntheses, such as the Fischer or Reissert indole synthesis, followed by functional group manipulations. A generalized workflow is presented below.
Representative Synthetic Workflow
The synthesis of substituted indole-2-carboxylates often begins with appropriately substituted anilines or nitroaromatics.[6][7] The following diagram illustrates a conceptual synthetic pathway.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: A General Approach
The following protocol is a generalized representation and would require optimization for this specific target molecule.
-
Condensation: A suitably substituted o-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form an intermediate.[7]
-
Reductive Cyclization: The intermediate from the previous step undergoes reductive cyclization. This is often achieved using iron in acetic acid or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the formation of the indole ring.
-
Esterification: The resulting indole-2-carboxylic acid is then esterified using ethanol in the presence of an acid catalyst to yield the final product.
-
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the successful incorporation of the ethyl ester, fluoro, and nitro groups. Spectroscopic data for the related compound, Ethyl 7-nitro-1H-indole-2-carboxylate, is available and can serve as a reference.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as the N-H stretch of the indole, the C=O of the ester, and the N-O stretches of the nitro group.
Applications in Research and Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Substituted indoles, particularly those with electron-withdrawing groups like nitro and fluoro substituents, are valuable intermediates in the synthesis of more complex molecules.[3][9]
Role as a Synthetic Intermediate
This compound serves as a versatile building block. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The nitro group can be reduced to an amine, which can then be further functionalized. These transformations allow for the generation of a library of diverse compounds for biological screening.
Potential in Drug Discovery
-
Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors used in oncology.[2]
-
Antimicrobial and Antiviral Agents: Indole derivatives have shown a wide range of antimicrobial and antiviral activities.
-
Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has made it a key component in the development of drugs targeting the CNS.
The specific substitution pattern of this compound makes it an interesting candidate for further exploration in these and other therapeutic areas.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally related nitroindole compounds.[10][11][12][13][14]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[10][11]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.[10][11]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11][14] Avoid contact with skin, eyes, and clothing.[10]
-
Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly sealed. Some related compounds are noted to be light-sensitive, so storage in a dark place or an amber vial is recommended.[14]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[10][11][13]
-
Skin Contact: Wash off immediately with soap and plenty of water.[10][11][13]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[10][11]
In all cases of exposure, seek medical attention if symptoms persist.[13]
Conclusion
This compound, with a molecular weight of 252.20 g/mol , is a compound with significant potential in synthetic chemistry and drug discovery.[4][5] Its unique combination of functional groups on the privileged indole scaffold makes it an attractive starting point for the synthesis of novel bioactive molecules. Adherence to rigorous synthetic, characterization, and safety protocols is essential for its successful and safe application in a research setting.
References
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Pen-Heng Technology. Exploring Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate: Properties and Applications. [Link]
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A Technical Guide to the Solubility and Stability of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
An Essential Reference for Researchers and Drug Development Professionals
Executive Summary
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a substituted indole derivative that, like many similar heterocyclic compounds, serves as a valuable building block in medicinal chemistry and materials science. The presence of fluoro and nitro groups, along with the indole core, suggests its potential utility in the synthesis of targeted therapeutics, particularly in oncology and virology where indole derivatives have shown significant promise.[1][2][3] Understanding the fundamental physicochemical properties of this molecule—specifically its solubility and stability—is paramount for its effective use in any research or development setting. This guide provides a comprehensive overview of these characteristics, outlines robust methodologies for their determination, and offers field-proven insights into the handling and storage of this compound.
Compound Overview
Before delving into its properties, it is essential to establish the basic identity of the molecule.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 913287-14-6 | [4] |
| Molecular Formula | C₁₁H₉FN₂O₄ | [4] |
| Molecular Weight | 252.20 g/mol | [4] |
| Chemical Structure | ![]() |
The structure reveals several key functional groups that dictate its chemical behavior: an aromatic indole core, an electron-withdrawing nitro group (-NO₂), a halogen (fluoro, -F) substituent, and an ethyl ester (-COOCH₂CH₃). These features are critical in predicting its solubility and potential degradation pathways.
Solubility Profile
The solubility of a compound is a critical parameter that influences its utility in synthesis, formulation, and biological screening. The presence of both polar (nitro, ester) and non-polar (indole ring) moieties suggests that this compound will exhibit preferential solubility in organic solvents over aqueous media.
Predicted Solubility
-
Aqueous Solubility: Expected to be very low. The molecule is largely hydrophobic, and while the ester and nitro groups add some polarity, they are insufficient to overcome the non-polar nature of the fused ring system.
-
Organic Solvent Solubility: Moderate to good solubility is anticipated in a range of common organic solvents. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be excellent solvents. Alcohols such as methanol and ethanol should also be effective, though perhaps to a lesser extent.[5] Solubility in less polar solvents like ethyl acetate and acetonitrile is expected to be moderate.
Recommended Solubility Data
While specific experimental data for this exact compound is not widely published, the following table provides a guideline for expected solubility based on structurally similar nitroaromatic and indole compounds.[5][6] Researchers should determine empirical values for their specific application.
| Solvent | Type | Predicted Solubility at 25°C (Approx.) | Application Notes |
| DMSO | Polar Aprotic | > 50 mg/mL | Ideal for creating high-concentration stock solutions for biological assays. |
| DMF | Polar Aprotic | > 40 mg/mL | A suitable alternative to DMSO for stock solutions. |
| Methanol | Polar Protic | ~5-15 mg/mL | Useful for analytical sample preparation (e.g., HPLC).[7] |
| Ethanol | Polar Protic | ~5-10 mg/mL | Often used in reactions and less toxic than methanol.[5] |
| Acetonitrile | Polar Aprotic | ~2-8 mg/mL | Common mobile phase component in reverse-phase HPLC. |
| Ethyl Acetate | Moderately Polar | ~2-8 mg/mL | Frequently used as a solvent for extraction and chromatography. |
| Water / PBS (pH 7.4) | Aqueous | < 0.1 mg/mL | Considered practically insoluble for most direct aqueous applications. |
Experimental Protocol: Kinetic Solubility Determination
This protocol provides a standardized method to quickly assess the kinetic solubility of the compound in a solvent of interest, typically an aqueous buffer for biological relevance.
Objective: To determine the concentration at which the compound begins to precipitate from a solution prepared by diluting a DMSO stock.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Seal the plate and incubate at room temperature (or desired experimental temperature) for 2 hours with gentle shaking to allow for equilibration.
-
Precipitate Detection: Analyze the plate using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650-750 nm) to detect light scattering caused by precipitated particles.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Stability Profile
Understanding the chemical stability is crucial for defining appropriate storage conditions, anticipating degradation products, and ensuring the integrity of experimental results. The primary points of instability in this compound are the ethyl ester and the nitro group.
Potential Degradation Pathways
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[8][9][10][11][12]
-
Acid-Catalyzed Hydrolysis: A reversible reaction that yields the corresponding carboxylic acid (4-fluoro-7-nitro-1H-indole-2-carboxylic acid) and ethanol.[9][11] This process is typically slow unless heated with strong acid.[9]
-
Base-Catalyzed Hydrolysis (Saponification): An irreversible reaction that proceeds readily, even at room temperature, to form the carboxylate salt and ethanol.[8][10][11] This is the most significant hydrolytic pathway to consider.
-
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[13][14][15] Irradiation can lead to complex degradation pathways, potentially involving the reduction of the nitro group or cleavage of the indole ring.[13][14]
-
Thermal Degradation: While many nitroaromatic compounds are thermally stable at standard temperatures, elevated temperatures can lead to decomposition.[16]
-
Reductive Degradation: The nitro group can be chemically reduced to an amino group (-NH₂) using standard reducing agents (e.g., Pd/C with H₂).[17] This is more of a synthetic consideration but highlights the reactivity of this functional group.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding degradation pathways as mandated by ICH guidelines.[18][19][20][21]
Objective: To intentionally degrade the compound under a variety of stress conditions and analyze the resulting products.
Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Prepare Samples: Create solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., 50:50 Acetonitrile:Water).
-
Apply Stress Conditions (in parallel):
-
Acid: Add an equal volume of 0.2 M HCl (final conc. 0.1 M). Heat as required.
-
Base: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M). Keep at room temperature.
-
Oxidative: Add an equal volume of 6% H₂O₂ (final conc. 3%). Keep at room temperature.
-
Thermal: Store the solid compound in a controlled temperature oven.
-
Photolytic: Expose the solution to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Quench/Neutralize: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method (see Section 4).
Recommended Analytical Methodology: HPLC-UV
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any solubility or stability study. Reverse-phase chromatography is well-suited for indole derivatives.[22][23][24][25]
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic, moderately polar compounds.[22][23] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shape for the indole N-H. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common, effective organic modifier for reverse-phase HPLC. |
| Gradient | 20% to 95% B over 20 min | A broad gradient ensures elution of the parent compound and any potential degradants, which may have significantly different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | 280 nm | Indole rings typically exhibit strong absorbance around 280 nm.[22][23] A photodiode array (PDA) detector is recommended to assess peak purity. |
| Column Temp. | 30 °C | Provides consistent retention times and improved peak shape. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
Workflow for Method Validation
Caption: Key parameters for HPLC method validation per ICH guidelines.
Practical Recommendations for Handling and Storage
Based on the predicted stability profile, the following best practices are recommended:
-
Storage of Solid: Store the solid compound in a tightly sealed container, protected from light, at refrigerated temperatures (2-8 °C) to minimize potential long-term degradation.
-
Storage of Solutions:
-
DMSO Stock: Prepare stock solutions in high-quality, anhydrous DMSO. Store in small aliquots at -20 °C or -80 °C to prevent freeze-thaw cycles.
-
Aqueous Solutions: Due to poor solubility and high susceptibility to basic hydrolysis, preparing and storing aqueous solutions is not recommended. If required for an experiment, they should be made fresh from a DMSO stock and used immediately.
-
-
General Handling: Handle the compound in a well-ventilated area, avoiding direct exposure to sunlight or strong artificial light. Use amber vials for solutions whenever possible.
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Kumar, A., et al. (2019). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available from: [Link]
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A Comprehensive Technical Guide to the Safe Handling of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold in many biologically active molecules, while the nitro and fluoro substituents can substantially modify its chemical reactivity, metabolic stability, and pharmacokinetic properties. The presence of a nitroaromatic system, in particular, necessitates a rigorous and well-informed approach to its handling and safety management. This guide provides a detailed framework for the safe use of this compound in a laboratory setting, grounded in established safety protocols and an understanding of its potential hazards.
Hazard Identification and GHS Classification
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information from chemical suppliers provides a foundational understanding of its potential hazards.[1][2] The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Based on these classifications, the compound should be handled with care, assuming it poses a moderate acute toxicity risk upon ingestion and is an irritant to the skin, eyes, and respiratory system.
Table 1: GHS Hazard and Precautionary Statements [1][3]
| Classification | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Inherent Risks of the Chemical Structure
The chemical structure of this compound contains moieties that warrant special consideration beyond the immediate GHS classifications.
-
Nitroaromatic Compounds: This class of compounds can be energetically unstable and may pose an explosion risk under specific conditions, such as rapid heating or shock. While there is no specific data to classify this compound as explosive, it is a prudent practice to handle all nitroaromatic compounds with this potential in mind.
-
Fluorinated Organic Molecules: The introduction of fluorine can significantly alter the biological activity and metabolic pathways of a molecule.[4] While enhancing therapeutic potential, this can also introduce new toxicological profiles. Some fluorinated compounds are known for their persistence in the environment and potential for bioaccumulation.[5][6][7]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential for the safe handling of this compound.
1. Engineering Controls:
-
Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.
2. Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound should include:
-
Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Chemically resistant gloves are required. Given the aromatic nature of the compound, nitrile gloves are a suitable choice for incidental contact.[8] Always inspect gloves for integrity before use and dispose of them immediately if contamination is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8]
-
Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the compound.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly closed to prevent the ingress of moisture and contamination.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.
-
All containers must be clearly labeled with the chemical name and associated GHS hazard pictograms.
Handling:
-
Avoid the generation of dust.
-
Use only non-sparking tools.
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Wash hands thoroughly after handling the compound.[10]
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a safe workflow for a typical laboratory-scale reaction using this compound.
1. Preparation and Weighing:
-
Don the appropriate PPE before entering the designated handling area.
-
Perform all weighing operations within a chemical fume hood or a balance enclosure with appropriate ventilation.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Carefully transfer the weighed solid to the reaction vessel.
2. Reaction Setup and Execution:
-
Set up the reaction apparatus within the fume hood.
-
Add solvents and reagents slowly to the reaction vessel.
-
If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Avoid rapid heating.
3. Reaction Work-up and Quenching:
-
Cool the reaction mixture to room temperature before quenching.
-
If the reaction involves reactive reagents, quench the reaction mixture slowly by adding the quenching agent dropwise with stirring. Be aware of potential exotherms.
4. Purification and Isolation:
-
Perform all extractions and chromatographic separations within the fume hood.
-
Handle all glassware containing the compound with care to avoid breakage and spills.
5. Waste Disposal:
-
Dispose of all waste materials, including empty containers, contaminated gloves, and weighing boats, in a designated hazardous waste container.
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key stages of a safe handling workflow for hazardous chemical compounds.
Caption: Workflow for the safe laboratory handling of hazardous chemicals.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
-
For small spills, and if you are trained to do so, use an appropriate absorbent material to contain the spill.
-
Wear appropriate PPE during cleanup.
-
Collect the absorbed material in a sealed container for hazardous waste disposal.
Fire:
-
Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Do not use water, as it may spread contamination.
-
If the fire is large, evacuate the area and activate the fire alarm.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Conclusion
This compound is a valuable research chemical that can be handled safely with the appropriate precautions. A thorough understanding of its potential hazards, coupled with strict adherence to established safety protocols and the consistent use of personal protective equipment, is paramount for the protection of researchers and the environment. Always consult your institution's safety guidelines and seek advice from experienced colleagues when working with unfamiliar compounds.
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Green Science Policy Institute. (2024, October 2). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Retrieved from [Link]
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Methodological & Application
Application Note: Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate as a Versatile Building Block in Medicinal Chemistry
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is recognized as one of the most important heterocyclic systems in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] This application note provides a detailed guide to the use of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a strategically functionalized building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies. We will explore its inherent reactivity, provide detailed protocols for its key transformations, and contextualize its application in the synthesis of kinase inhibitors, thereby offering researchers a comprehensive resource for leveraging this valuable intermediate in drug discovery programs.
Introduction: The Strategic Advantage of a Pre-Functionalized Indole Core
Indole derivatives are central to the development of therapeutics, from anti-cancer agents to antivirals and beyond.[2] Their unique electronic properties and structural similarity to endogenous molecules like tryptophan allow them to interact with a wide array of biological targets. The utility of a specific indole building block is defined by the nature and position of its substituents, which serve as handles for synthetic elaboration and modulate its pharmacological profile.
This compound (CAS: 913287-14-6) is a prime example of a high-value, pre-functionalized intermediate.[3][4] Its structure incorporates three distinct and orthogonally reactive functional groups, each conferring a specific advantage for synthetic diversification and drug design.
-
The C7-Nitro Group: This powerful electron-withdrawing group is primarily a precursor to the C7-amino group via reduction. The resulting aniline is a critical nucleophile for constructing amides, ureas, sulfonamides, and for engaging in various cross-coupling reactions to build complex heterocyclic systems.
-
The C4-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity by forming specific hydrogen bonds or dipole interactions, and modulate the pKa of nearby functional groups.
-
The C2-Ethyl Carboxylate: This group serves as a versatile handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, converted into amides via aminolysis, or transformed into hydrazides, enabling the introduction of diverse side chains or linkage to other molecular fragments.[5]
This combination of functionalities makes it an exceptionally valuable precursor for synthesizing targeted therapies, most notably small molecule kinase inhibitors, where the 7-aminoindole scaffold is a recurring motif.[6][7]
Physicochemical Properties & Reactivity Profile
A clear understanding of the molecule's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 913287-14-6 | [3][4] |
| Molecular Formula | C₁₁H₉FN₂O₄ | [4] |
| Molecular Weight | 252.20 g/mol | [3] |
| Appearance | Yellow Solid | [8] |
| IUPAC Name | This compound | [8] |
The molecule's reactivity is dominated by the three key functional groups. The following diagram illustrates the primary transformation pathways available from this building block.
Caption: Key synthetic transformations of this compound.
Core Application: Synthesis of Kinase Inhibitor Scaffolds
A primary application of this building block is in the synthesis of ATP-competitive kinase inhibitors. Many potent inhibitors utilize a hinge-binding motif, often an amino-heterocycle, which requires a strategically placed amino group on the core scaffold. The reduction of the C7-nitro group to a C7-amino group is the gateway transformation for this purpose.
The resulting Ethyl 4-fluoro-7-amino-1H-indole-2-carboxylate is a direct precursor to scaffolds used in drugs like Trametinib, a MEK1/2 inhibitor.[9][10] The general workflow is depicted below.
Caption: Workflow from the title compound to advanced kinase inhibitor scaffolds.
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the key transformations of this compound.
Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction
This method is often preferred for its clean conversion and simple workup, avoiding harsh metal-acid conditions.
-
Rationale: Palladium on carbon (Pd/C) is a highly efficient catalyst for the reduction of aromatic nitro groups to anilines using molecular hydrogen. Ethanol is a suitable solvent that dissolves the starting material and does not interfere with the catalysis. The reaction proceeds under mild conditions with high selectivity.
-
Procedure:
-
To a solution of this compound (1.0 g, 3.96 mmol) in ethanol (40 mL) in a hydrogenation flask, add 10% Palladium on carbon (100 mg, 10% w/w).
-
Seal the flask, evacuate the atmosphere, and backfill with nitrogen gas (repeat three times).
-
Evacuate the atmosphere again and introduce hydrogen gas (H₂) from a balloon or a Parr hydrogenator to a pressure of 1-3 atm.
-
Stir the reaction vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 4-fluoro-7-amino-1H-indole-2-carboxylate as a solid.
-
-
Self-Validation:
-
Expected Yield: 85-95%.
-
Characterization: The product can be validated by ¹H NMR (appearance of a broad -NH₂ signal, disappearance of aromatic signals characteristic of the nitro-substituted ring) and Mass Spectrometry (MS) to confirm the expected molecular weight (M+H⁺ ≈ 223.08).
-
Protocol 2: Tin(II) Chloride Mediated Nitro Group Reduction
This is a classic and robust alternative to catalytic hydrogenation, particularly useful if hydrogenation equipment is unavailable or if the molecule contains other functionalities sensitive to hydrogenolysis.
-
Rationale: Stannous chloride (SnCl₂) in the presence of a strong acid (like concentrated HCl) is a powerful reducing agent for aromatic nitro compounds. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. Ethyl acetate is used as the primary solvent, and the reaction is typically heated to ensure completion.
-
Procedure:
-
Suspend this compound (1.0 g, 3.96 mmol) in ethyl acetate (30 mL).
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.47 g, 19.8 mmol, 5 equivalents) to the suspension.
-
Heat the mixture to 70 °C and stir vigorously for 2-3 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.
-
Filter the resulting slurry through Celite®, washing thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify via flash column chromatography as described in Protocol 1.
-
-
Self-Validation:
-
Expected Yield: 70-85%.
-
Characterization: As per Protocol 1. The product should be identical.
-
Protocol 3: Saponification to the Carboxylic Acid
This protocol provides access to the corresponding carboxylic acid, another key intermediate for amide bond formation or other derivatizations.
-
Rationale: Base-mediated hydrolysis (saponification) is the standard method for converting an ester to a carboxylic acid. Lithium hydroxide (LiOH) is often used as it is less likely to catalyze side reactions compared to NaOH or KOH in some substrates. A co-solvent system like THF/water ensures the solubility of both the organic substrate and the inorganic base.
-
Procedure:
-
Dissolve this compound (500 mg, 1.98 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (166 mg, 3.96 mmol, 2 equivalents).
-
Stir the mixture at room temperature for 3-5 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (15 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 4-fluoro-7-nitro-1H-indole-2-carboxylic acid.
-
-
Self-Validation:
-
Expected Yield: >90%.
-
Characterization: The product can be validated by ¹H NMR (disappearance of the ethyl group signals - a triplet and a quartet) and Mass Spectrometry (MS) to confirm the expected molecular weight (M+H⁺ ≈ 225.03).
-
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that provides a streamlined entry into complex and biologically relevant chemical space. The orthogonal reactivity of its nitro, fluoro, and ester functionalities allows for a predictable and stepwise elaboration into high-value molecules. The protocols and insights provided herein demonstrate its utility and are intended to empower researchers in medicinal chemistry and drug development to accelerate their synthetic programs, particularly those targeting the development of novel kinase inhibitors and other targeted therapies.
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Application Notes & Protocols: Strategic Coupling Reactions of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Introduction: The Significance of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals, including the essential amino acid tryptophan and the antipsychotic drug sertindole.[1] The specific scaffold, Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, represents a highly valuable and functionalized building block for drug discovery. Its unique substitution pattern—an electron-donating nitrogen atom, a strongly electron-withdrawing nitro group at the C7 position, a fluorine atom at C4, and an ester at C2—creates a complex electronic landscape that allows for highly specific and directed chemical modifications.
This guide provides a comprehensive overview of key palladium-catalyzed cross-coupling strategies to functionalize this indole core. As a Senior Application Scientist, this document aims to move beyond simple procedural lists, offering insights into the causality behind experimental choices and providing robust, validated protocols for researchers in synthetic and medicinal chemistry. We will explore N-H functionalization via Buchwald-Hartwig amination and detail a two-step strategy for C-C bond formation at the indole's benzene ring via halogenation followed by Suzuki-Miyaura and Sonogashira couplings.
Reactivity Profile: Understanding the Electronic Landscape
The reactivity of the this compound core is dominated by its electronic features. The C4-C7 positions on the benzene portion are generally less reactive than the C2 and C3 positions of the pyrrole ring.[2] However, the powerful electron-withdrawing nature of the 7-nitro group significantly influences the reactivity of the entire molecule:
-
N-H Acidity: The 7-nitro group increases the acidity of the N-H proton, facilitating its deprotonation. This makes the indole nitrogen a prime candidate for N-arylation and N-alkylation reactions under basic conditions.
-
C-H Activation: The nitro group can act as a directing group in certain C-H activation reactions, potentially enabling functionalization at the C6 position.[3] However, achieving high selectivity can be challenging.[4]
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring, enhanced by both the nitro and fluoro groups, makes it susceptible to SNAr reactions, although this is often less controlled than cross-coupling.
Given this profile, the most reliable and versatile strategies for selective functionalization involve an initial N-H coupling or a preliminary, regioselective installation of a leaving group (e.g., a halide) on the benzene ring to serve as a handle for subsequent palladium-catalyzed C-C bond formation.
Key Coupling Strategies & Protocols
We will focus on three high-utility coupling transformations: Buchwald-Hartwig N-Arylation, Suzuki-Miyaura Coupling, and Sonogashira Coupling. The latter two require a halogenated intermediate, a protocol for which is provided first.
Strategy 1: Creating a Handle for C-C Coupling — Regioselective Bromination
To enable powerful C-C bond-forming reactions like the Suzuki and Sonogashira couplings, a halide must first be installed on the benzene ring. The electron-rich nature of the indole nucleus favors electrophilic substitution. While multiple positions are possible, conditions can be optimized for regioselective bromination.
Protocol 1: Regioselective C6-Bromination of this compound
This protocol aims to install a bromine atom, a versatile handle for subsequent cross-coupling reactions.
Rationale: N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent for electron-rich aromatic systems. The choice of a polar aprotic solvent like DMF facilitates the reaction. The position of bromination (C3, C5, or C6) is highly dependent on other substituents and reaction conditions, but the 7-nitro group tends to direct electrophiles away from C7.
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 252.20 | 1.0 | 252 mg |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 196 mg |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and stir for 15 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired brominated indole.
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and broad functional group tolerance.[5][6] This protocol uses the brominated intermediate prepared in Protocol 1.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Rationale: This protocol employs a modern palladium precatalyst system. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the catalytic cycle.[7] A base is required to activate the boronic acid for the transmetalation step.[8] The use of a dioxane/water solvent system is common for Suzuki couplings, ensuring solubility of both organic and inorganic reagents.
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Brominated Indole Intermediate | 331.10 | 0.5 | 166 mg |
| Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | 151.96 | 0.75 | 114 mg |
| Pd(OAc)₂ | 224.50 | 0.01 (2 mol%) | 2.2 mg |
| XPhos | 476.60 | 0.02 (4 mol%) | 9.5 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 1.0 | 212 mg |
| 1,4-Dioxane / Water (4:1) | - | - | 5 mL |
Step-by-Step Procedure:
-
To a reaction vial, add the brominated indole (0.5 mmol), arylboronic acid (0.75 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (1.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the C-C coupled product.
Strategy 3: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for forming a C-C bond between an aryl halide and a terminal alkyne, providing access to important structural motifs.[9] It typically employs a dual catalytic system of palladium and copper.[10][11]
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling
Rationale: The classic Sonogashira conditions involve a Pd(0) catalyst, often generated in situ, and a copper(I) co-catalyst.[9] The copper salt facilitates the formation of a copper-acetylide intermediate, which then transmetalates to the palladium center.[12] An amine base like triethylamine (Et₃N) is typically used, which also serves as a solvent.
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Brominated Indole Intermediate | 331.10 | 0.5 | 166 mg |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.13 | 0.6 | 61 mg (68 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.015 (3 mol%) | 10.5 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.015 (3 mol%) | 2.9 mg |
| Triethylamine (Et₃N) | 101.19 | - | 5 mL |
Step-by-Step Procedure:
-
In a flame-dried Schlenk tube, add the brominated indole (0.5 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (0.6 mmol).
-
Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 6-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the alkynylated indole.
Strategy 4: N-H Functionalization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[13][14] Due to the increased acidity of the indole N-H, this scaffold is an excellent substrate for N-arylation.
Protocol 4: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
Rationale: This reaction requires a strong, non-nucleophilic base to deprotonate the indole nitrogen. Sodium tert-butoxide is a common and effective choice. The selection of a highly active catalyst system, such as a palladium precursor with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos), is critical for achieving high yields, especially with electron-deficient substrates.[15][16][17]
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 252.20 | 0.5 | 126 mg |
| Aryl Bromide (e.g., 4-Bromoanisole) | 187.04 | 0.6 | 112 mg |
| Pd₂(dba)₃ | 915.72 | 0.01 (2 mol%) | 9.2 mg |
| RuPhos | 467.58 | 0.04 (8 mol%) | 18.7 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.7 | 67 mg |
| Toluene | - | - | 5 mL |
Step-by-Step Procedure:
-
In a glovebox, add this compound (0.5 mmol), the aryl bromide (0.6 mmol), Pd₂(dba)₃ (2 mol%), RuPhos (8 mol%), and NaOtBu (0.7 mmol) to a reaction vial.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Carefully quench with a small amount of water.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with brine (15 mL), dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the N-arylated product.
Visualization of Key Processes
To better illustrate the relationships between these synthetic strategies and the general workflow, the following diagrams are provided.
Caption: Synthetic pathways from the core indole scaffold.
Caption: General experimental workflow for cross-coupling.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/anaerobic conditions; Poor base/solvent choice. | Use a fresh batch of catalyst/ligand. Ensure rigorous exclusion of air and moisture. Screen different bases (e.g., Cs₂CO₃, K₂CO₃ for Suzuki) and solvents. For Buchwald, consider a pre-catalyst. |
| Dehalogenation Side Product (Suzuki/Sonogashira) | Catalyst promotes hydrodehalogenation over cross-coupling.[18] | Use a different ligand that favors reductive elimination. Lower the reaction temperature. Ensure high purity of the boronic acid. |
| Homocoupling of Boronic Acid (Suzuki) | Reaction conditions favor boronic acid homocoupling. | Decrease catalyst loading. Ensure slow addition of the base or run the reaction at a lower concentration. |
| Reduction of Nitro Group | Presence of a reducing agent; Certain phosphine ligands can be oxidized. | Use highly purified reagents. If phosphine oxidation is suspected, consider N-heterocyclic carbene (NHC) ligands. Avoid any potential hydrogen sources. |
| Difficult Purification | Close polarity of starting material and product; Catalyst residues. | Optimize chromatography gradient. For Pd removal, consider washing with a thiol-functionalized silica or an aqueous solution of sodium sulfide. |
Conclusion
This compound is a versatile platform for the synthesis of complex, biologically relevant molecules. By understanding the electronic drivers of its reactivity, researchers can strategically apply powerful palladium-catalyzed cross-coupling reactions to achieve desired modifications at either the indole nitrogen or the benzene core. The protocols for Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings provided herein serve as robust starting points for derivatization campaigns. Careful attention to reaction conditions, particularly the choice of catalyst, ligand, base, and the rigorous exclusion of oxygen and water, is paramount to achieving high yields and purity in these transformations.
References
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. (n.d.). Royal Society of Chemistry. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. (n.d.). National Center for Biotechnology Information. [Link]
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C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Name of Journal not available in search result. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
C–H activation reactions of nitroarenes: current status and outlook. (n.d.). Royal Society of Chemistry. [Link]
-
Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. (n.d.). ResearchGate. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Catalysts. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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4-Fluoro-7-nitro 1H-indole-2-ethyl carboxylate. (n.d.). ChemBK. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Center for Biotechnology Information. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Center for Biotechnology Information. [Link]
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Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. (n.d.). Journal Name not available in search result. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Center for Biotechnology Information. [Link]
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Suzuki reaction. (n.d.). Wikipedia. [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). Catalysts. [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. (n.d.). Royal Society of Chemistry. [Link]
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Synthesis of 7-Nitroindole. (n.d.). Semantic Scholar. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Scope of N‐arylation of 5‐nitroindole with different iodobenzenes. Reaction conditions. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (n.d.). Royal Society of Chemistry. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). Royal Society of Chemistry. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. [Link]
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Application Notes & Protocols: Leveraging Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate as a Versatile Scaffold in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful alternative to traditional high-throughput screening (HTS), enabling the development of highly optimized lead compounds from low molecular weight starting points.[1][2] This guide provides an in-depth technical overview of how to strategically employ a specific, high-value fragment—Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate—within a comprehensive FBDD workflow. We will explore the intrinsic properties of this fragment that make it an exemplary tool, particularly for modern screening paradigms. Detailed, field-tested protocols for fragment qualification, primary screening via ¹⁹F NMR, hit validation using Surface Plasmon Resonance (SPR), and structural characterization through X-ray crystallography are provided. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to integrate advanced fragment-based strategies into their discovery pipelines.
Introduction: The Strategic Value of the Indole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) operates on the principle that small, low-complexity molecules (fragments) bind to biological targets with low affinity but high ligand efficiency.[3][4] Unlike the large, complex molecules used in HTS, fragments provide a more efficient starting point for optimization, as they can be grown or linked to achieve high-affinity leads while maintaining drug-like properties.[1][5]
The indole core is considered a "privileged scaffold" in medicinal chemistry, forming the basis of numerous natural products and FDA-approved drugs.[6][7] Its structural versatility and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking, hydrophobic interactions) make it a frequent "hit" in screening campaigns against diverse target classes, including kinases, histone deacetylases, and tubulin.[6][8][9][10][11]
1.1. The Profile of this compound
The subject of this guide, this compound (CAS 913287-14-6), is not merely another indole derivative; it is a purpose-built tool for FBDD. Its key features offer distinct advantages:
-
Indole Core: Provides a well-established and versatile interaction scaffold.
-
Fluorine Atom: Serves as a powerful probe for ¹⁹F Nuclear Magnetic Resonance (NMR) screening—a highly sensitive and low-background technique for detecting weak binding events.[12]
-
Electron-Withdrawing Nitro Group: Modulates the electronics of the aromatic system, potentially altering binding modes and providing a vector for synthetic elaboration.
-
Ethyl Ester: Offers a straightforward handle for synthetic modification during hit-to-lead optimization, allowing for fragment "growing."[13]
This combination of features makes the fragment an ideal candidate for a well-curated discovery library, designed to tackle challenging biological targets.
Part 1: Fragment Qualification and Library Integration
Before initiating a screening campaign, any fragment must be rigorously qualified to ensure its suitability. The "Rule of Three" provides a general guideline for desirable fragment properties, and our chosen indole generally aligns with these principles.[1][5]
2.1. Physicochemical Properties
A fragment's physical properties directly impact its behavior in assays. High aqueous solubility is paramount to prevent aggregation and ensure that binding events can be detected at the high concentrations (typically in the µM to mM range) required for FBDD.
| Property | Value (Calculated/Estimated) | "Rule of Three" Guideline | Rationale for FBDD |
| Molecular Weight | 252.20 g/mol [14] | < 300 Da | Ensures low complexity and higher probability of fitting into small binding pockets.[5] |
| cLogP | ~2.5 | < 3 | Balances lipophilicity for binding with sufficient solubility for assays. |
| H-Bond Donors | 1 (indole N-H) | ≤ 3 | Prevents excessive polarity, which can hinder cell permeability in later stages. |
| H-Bond Acceptors | 5 (ester and nitro oxygens) | ≤ 3 | This value is slightly above the guideline, a common trade-off for incorporating valuable functional groups. |
| Rotatable Bonds | 3 | ≤ 3 | Low conformational flexibility reduces the entropic penalty upon binding. |
2.2. Protocol 1: Quality Control and Solubility Assessment
Causality: This protocol is critical for preventing false positives and ensuring data reproducibility. Impurities can cause spurious assay signals, while poor solubility can lead to compound precipitation or aggregation, mimicking a true binding event.
Methodology:
-
Purity Verification:
-
Dissolve a 1 mg sample of the fragment in 1 mL of acetonitrile.
-
Inject 5 µL onto a reverse-phase HPLC system (e.g., C18 column) with a water/acetonitrile gradient.
-
Monitor at 254 nm and 280 nm. The primary peak should represent >97% of the total integrated area.
-
Confirm identity and purity using High-Resolution Mass Spectrometry (HRMS) and ¹H NMR.
-
-
Aqueous Solubility Determination (Nephelometry):
-
Prepare a 10 mM stock solution of the fragment in 100% DMSO.
-
Create a serial dilution series (e.g., from 500 µM down to 1 µM) in a 96-well plate using the desired aqueous assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Ensure the final DMSO concentration is constant and low (<1%).
-
Incubate the plate at room temperature for 2 hours.
-
Measure light scattering at ~620 nm using a nephelometer.
-
The point at which the scattered light signal deviates significantly from the baseline indicates the limit of solubility. The fragment should be soluble well above the highest screening concentration.
-
Part 2: Primary Screening with ¹⁹F NMR
Expertise: The presence of a fluorine atom makes this fragment exceptionally well-suited for ¹⁹F NMR-based screening. This technique is highly sensitive, requires relatively small amounts of protein, and provides a clean spectral window with virtually no background signal from biological samples.[12] A binding event is detected as a perturbation (a shift, broadening, or disappearance) of the ¹⁹F signal upon addition of the target protein.
Diagram 1: Workflow for ¹⁹F NMR Fragment Screening
Caption: High-level workflow for identifying binders using ¹⁹F NMR spectroscopy.
3.1. Protocol 2: High-Throughput ¹⁹F NMR-Based Fragment Screening
Trustworthiness: This protocol includes a reference spectrum and deconvolution steps to ensure that observed signal changes are genuinely due to the binding of a specific fragment to the target protein.
Methodology:
-
Sample Preparation:
-
Prepare a "cocktail" of 5-10 fluorine-containing fragments (including this compound) in a suitable NMR buffer (e.g., 90% PBS / 10% D₂O, pH 7.4) at a final concentration of 100 µM for each fragment.
-
Prepare a stock solution of the target protein (e.g., a kinase) at 10-20x the final desired concentration (e.g., 1 mM stock for a 50 µM final concentration).
-
-
NMR Data Acquisition (Reference):
-
Transfer ~200 µL of the fragment cocktail into an NMR tube.
-
Acquire a ¹⁹F NMR spectrum on a spectrometer equipped with a cryoprobe (e.g., 500-800 MHz).[15] This is the "ligand-only" reference spectrum. Note the chemical shift and line shape of each distinct ¹⁹F signal.
-
-
NMR Data Acquisition (Test):
-
Add a small volume of the concentrated protein stock solution to the NMR tube to achieve the final target concentration (e.g., 10-50 µM). Gently mix.
-
Re-acquire the ¹⁹F NMR spectrum under identical conditions.
-
-
Data Analysis and Deconvolution:
-
Overlay the reference and test spectra. Look for signals that have significantly broadened, shifted, or decreased in intensity. These correspond to potential "hits."
-
If a hit is observed in a cocktail, prepare individual samples for each fragment in that cocktail and repeat steps 2-3 to unambiguously identify which fragment is the binder. The this compound is now a validated hit.
-
Part 3: Hit Validation with Orthogonal Methods
Expertise: A primary hit from any single technique must be confirmed using an orthogonal (different) method to rule out technology-specific artifacts. Surface Plasmon Resonance (SPR) is an excellent secondary assay as it is label-free, provides real-time binding data, and can yield valuable kinetic information (K_D, k_on, k_off).[15][16]
4.1. Protocol 3: SPR-Based Hit Validation and Affinity Determination
Causality: This protocol immobilizes the protein target and flows the fragment over it. A binding event is detected as a change in the refractive index at the sensor surface, measured in Response Units (RU). This confirms the interaction and allows for quantification of its strength (affinity).
Methodology:
-
Protein Immobilization:
-
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a standard EDC/NHS chemistry protocol.
-
Inject the target protein (e.g., at 50 µg/mL in a low ionic strength buffer, pH 4.5) over the activated surface to achieve a target immobilization level of ~8,000-10,000 RU.
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of the hit fragment (this compound) in running buffer (e.g., PBS with 0.05% Tween-20), ranging from ~0.1x to 10x the expected K_D (e.g., 10 µM to 1 mM).
-
Inject each concentration over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface between injections if necessary using a mild, validated regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Processing and Fitting:
-
Subtract the reference flow cell signal from the target flow cell signal to obtain specific binding sensorgrams.
-
Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).
-
4.2. Representative Hit Validation Data
| Assay | Parameter Measured | Hypothetical Result for a Hit | Interpretation |
| ¹⁹F NMR | Chemical Shift Perturbation | Signal broadening and 0.1 ppm shift | Direct evidence of binding to the target in solution. |
| SPR | Dissociation Constant (K_D) | 250 µM | Confirms a weak but specific interaction, typical of a fragment hit. |
Part 4: Structural Biology and Hit-to-Lead Evolution
Expertise: The ultimate goal of FBDD is to leverage structural information to guide the chemical optimization of a weak fragment into a potent lead compound.[3] X-ray crystallography is the gold standard, providing an atomic-level snapshot of how the fragment binds, which specific residues it interacts with, and where unoccupied pockets exist that can be exploited.[1][16][17]
Diagram 2: "Fragment Growing" Strategy
Caption: Using structural data to guide the synthetic evolution of a fragment hit.
5.1. Protocol 4: Co-crystallization of Target Protein with Fragment Hit
Trustworthiness: This protocol requires high-purity protein and precise conditions. Successful structure determination provides unambiguous validation of the binding mode and is the most reliable guide for subsequent chemistry efforts.
Methodology:
-
Protein Preparation:
-
Concentrate the purified target protein to 5-10 mg/mL in a low-salt buffer. The protein must be highly pure (>98%) and monodisperse, as confirmed by size-exclusion chromatography.
-
-
Complex Formation:
-
Incubate the protein with a 2-5 fold molar excess of the fragment (dissolved from a DMSO stock) for at least 1 hour on ice. The final DMSO concentration should not exceed 5%.
-
-
Crystallization Screening:
-
Use a robotic system to set up sitting-drop or hanging-drop vapor diffusion trials, mixing the protein-fragment complex with a wide array of commercially available crystallization screens.
-
Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor regularly for crystal growth over several weeks.
-
-
Crystal Optimization and Soaking (Alternative Method):
-
If co-crystallization fails, grow apo-protein crystals first.
-
Prepare a "soaking solution" by adding a high concentration (e.g., 1-10 mM) of the fragment to the mother liquor from the apo-crystal drop.
-
Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to 24 hours to allow the fragment to diffuse into the crystal.[16]
-
-
Data Collection and Structure Solution:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the data and solve the structure by molecular replacement. Carefully inspect the resulting electron density maps to confirm the presence and orientation of the bound fragment.
-
Conclusion
This compound serves as an outstanding model for the strategic application of a well-designed fragment in modern drug discovery. Its inherent chemical features, including the privileged indole scaffold and a ¹⁹F NMR reporter, facilitate its journey through the FBDD pipeline. By following rigorous, validated protocols for qualification, screening, validation, and structural analysis, researchers can effectively translate a weak-binding fragment hit into a highly potent and selective lead candidate. This systematic, structure-guided approach maximizes the efficiency of the discovery process and increases the probability of success against even the most challenging biological targets.
References
-
Fragment-based lead discovery - Wikipedia. (n.d.). Retrieved December 12, 2025, from [Link]
-
Jubilant Biosys. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved December 12, 2025, from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Retrieved December 12, 2025, from [Link]
-
Ali, I., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed. Retrieved December 12, 2025, from [Link]
-
Ciulli, A. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Retrieved December 12, 2025, from [Link]
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Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Retrieved December 12, 2025, from [Link]
-
ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. Retrieved December 12, 2025, from [Link]
-
MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved December 12, 2025, from [Link]
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Bioengineer.org. (2024, September 6). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug. Retrieved December 12, 2025, from [Link]
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Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved December 12, 2025, from [Link]
-
MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved December 12, 2025, from [Link]
-
Astex Pharmaceuticals. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. Retrieved December 12, 2025, from [Link]
-
Kamal, A., et al. (2019). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. Retrieved December 12, 2025, from [Link]
-
Taylor & Francis Online. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved December 12, 2025, from [Link]
-
Frontiers. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved December 12, 2025, from [Link]
-
Biochemical Society. (2017). Fragment-based drug discovery and its application to challenging drug targets. PubMed. Retrieved December 12, 2025, from [Link]
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Application Notes and Protocols for the Spectroscopic Analysis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate Derivatives
Introduction: The Significance of Substituted Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of indole are integral to the development of therapeutics for a range of diseases, including cancer and infectious agents.[2] The specific compound, Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, and its analogues, are of particular interest to researchers in drug development. The strategic placement of a fluorine atom and a nitro group on the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives promising candidates for novel therapeutic agents.
This guide provides a comprehensive overview of the spectroscopic techniques essential for the unambiguous structural characterization and purity assessment of this compound and its derivatives. The protocols and data interpretation guidelines presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals, ensuring the generation of high-quality, reproducible data.
General Experimental Workflow
The comprehensive analysis of "this compound" derivatives necessitates a multi-faceted spectroscopic approach. The logical flow of analysis ensures a thorough characterization, from initial purity assessment to detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For fluorinated compounds such as this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.
Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte. DMSO-d₆ is often a good choice for indole derivatives due to its excellent solubilizing power.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Referencing: The residual solvent peak should be used for chemical shift calibration (e.g., DMSO-d₆ at 2.50 ppm).
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Referencing: The solvent carbon signals are used for referencing (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Instrument Parameters (¹⁹F NMR):
-
Pulse Program: A standard single-pulse experiment without proton decoupling is often sufficient.
-
Referencing: An external reference standard such as CFCl₃ (0 ppm) is commonly used.
-
Acquisition Time and Delay: Similar to ¹H NMR.
-
Predicted Spectral Data and Interpretation
| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| NH | ~12.0 - 13.0 | br s | - | Indole N-H |
| H-3 | ~7.3 - 7.6 | s | - | Indole C3-H |
| H-5 | ~7.8 - 8.1 | t | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 | Aromatic H |
| H-6 | ~7.4 - 7.7 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 | Aromatic H |
| O-CH₂ | ~4.3 - 4.5 | q | J(H-H) ≈ 7.1 | Ethyl ester CH₂ |
| CH₃ | ~1.3 - 1.5 | t | J(H-H) ≈ 7.1 | Ethyl ester CH₃ |
Note: Chemical shifts are highly dependent on the solvent used. The presence of the electron-withdrawing nitro and fluoro groups will generally shift the aromatic protons downfield. The broad singlet for the NH proton is characteristic and its chemical shift can be concentration and solvent dependent.[3]
| Carbon (¹³C) | Predicted Chemical Shift (ppm) | Assignment |
| C=O | ~160 - 165 | Ester carbonyl |
| C-4 | ~150 - 155 (d, ¹J(C-F) ≈ 240-260 Hz) | Carbon bearing fluorine |
| C-7 | ~140 - 145 | Carbon bearing nitro group |
| C-2 | ~135 - 140 | Indole C2 |
| C-3a, C-7a | ~125 - 135 | Bridgehead carbons |
| C-5, C-6 | ~110 - 125 | Aromatic carbons |
| C-3 | ~105 - 110 | Indole C3 |
| O-CH₂ | ~60 - 65 | Ethyl ester CH₂ |
| CH₃ | ~14 - 16 | Ethyl ester CH₃ |
Note: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹J(C-F)).
| Fluorine (¹⁹F) | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| 4-F | ~(-110) - (-130) | m | Aromatic C-F |
Note: The chemical shift of ¹⁹F is reported relative to CFCl₃. The multiplicity will be complex due to coupling with neighboring aromatic protons.[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Protocol for FT-IR Analysis
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Predicted Spectral Data and Interpretation
| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H stretch of the indole ring |
| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretch |
| ~2980 - 2850 | Weak | Aliphatic C-H stretch (ethyl group) |
| ~1700 - 1725 | Strong | C=O stretch of the ethyl ester |
| ~1600, ~1470 | Medium | C=C stretching in the aromatic ring |
| ~1520 - 1550 | Strong | Asymmetric N-O stretch of the nitro group[6][7][8] |
| ~1340 - 1370 | Strong | Symmetric N-O stretch of the nitro group[6][7][8] |
| ~1250 | Strong | C-O stretch of the ester |
| ~1100 - 1200 | Strong | C-F stretch |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
Protocol for UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).
-
Use a quartz cuvette for the analysis.
-
-
Instrument Parameters:
-
Wavelength Range: 200 - 600 nm.
-
Blank: Use the same solvent as used for the sample preparation.
-
Predicted Spectral Data and Interpretation
The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) due to the extended π-conjugated system of the nitroindole nucleus. The indole ring itself has strong absorptions, and the presence of the nitro group and the carboxylate ester will influence the position and intensity of these bands.[9]
| Predicted λmax (nm) | Electronic Transition |
| ~220 - 250 | π → π |
| ~320 - 380 | n → π and π → π* |
The longer wavelength absorption is characteristic of the nitroaromatic chromophore.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Ionization Mode: Positive or negative ion mode should be tested. Positive mode is likely to show [M+H]⁺ and [M+Na]⁺ adducts.
-
Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).
-
Collision Energy (for MS/MS): If fragmentation data is desired, a range of collision energies should be applied to induce fragmentation of the parent ion.
-
Predicted Spectral Data and Interpretation
-
Molecular Ion: The molecular weight of this compound (C₁₁H₉FN₂O₄) is 252.05 g/mol . In positive ion mode ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 253.06.
-
Fragmentation Pattern: The fragmentation of indole derivatives can be complex.[10] Key fragmentation pathways for this molecule may include:
-
Loss of ethylene (C₂H₄) from the ethyl ester group (m/z 225).
-
Loss of the entire ethoxy group (•OCH₂CH₃) (m/z 208).
-
Loss of carbon monoxide (CO) from the ester (m/z 225).
-
Loss of the nitro group (NO₂) (m/z 207).
-
Conclusion
The combination of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a robust analytical toolkit for the comprehensive characterization of this compound and its derivatives. By following the detailed protocols and utilizing the interpretive guides provided in these application notes, researchers can confidently determine the structure, confirm the identity, and assess the purity of these important pharmaceutical building blocks. This rigorous analytical approach is fundamental to advancing drug discovery and development programs.
References
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Ait Amer, A., Hauchard, D., et al. (2014). Study of Mass Spectra of Some Indole Derivatives. Open Journal of Physical Chemistry, 4, 131-137. Available at: [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chen, G., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457. Available at: [Link]
-
Lin, S., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. Available at: [Link]
-
Lumeras, M. (n.d.). Infrared of nitro compounds. Chemistry Steps. Retrieved from [Link]
-
NIST. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-nitro-1H-indole-2-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl 7-nitro-1h-indole-2-carboxylate (C11H10N2O4). Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information - Ionic liquid grafted onto graphene oxide... New Journal of Chemistry. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. New Journal of Chemistry, 41(19), 10836-10846. Available at: [Link]
-
SpectraBase. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate. Retrieved from [Link]
-
TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 6(3), 151-154. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information - Switching the Interior Hydrophobicity... Angewandte Chemie International Edition. Available at: [Link]
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YouTube. (2018, December 10). Chemical Shift In NMR Spectroscopy. The Organic Chemistry Tutor. Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Chemistry Scholars. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3634. Available at: [Link]
-
Zidar, N., et al. (2016). On NH NMR Chemical Shifts, Part I. Magnetic Resonance in Chemistry, 54(6), 491-509. Available at: [Link]
-
Zaytsev, D. H., et al. (2016). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 120(4), 540-547. Available at: [Link]
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The Strategic Utility of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate in Modern Heterocyclic Synthesis
Introduction: A Privileged Scaffold for Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds. Its unique electronic properties and versatile reactivity make it an ideal scaffold for the design of novel therapeutics. Within this important class of heterocycles, Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate emerges as a particularly valuable and versatile building block. The strategic placement of the fluoro and nitro groups, combined with the reactive carboxylate ester, provides a powerful handle for medicinal chemists to construct complex molecular architectures with diverse pharmacological activities. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, offering detailed protocols and insights for researchers in drug development.
The presence of a fluorine atom at the 4-position can significantly enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. Concurrently, the electron-withdrawing nitro group at the 7-position modulates the reactivity of the indole ring and serves as a precursor for a variety of functional group transformations, most notably the corresponding amine, which opens avenues for further derivatization. The ethyl ester at the 2-position provides a convenient point for modification, including hydrolysis to the corresponding carboxylic acid or conversion to amides and other derivatives.
Synthesis of this compound: A Modified Fischer Indole Synthesis
The synthesis of substituted indoles is a well-established field, with the Fischer indole synthesis being a prominent method. A modified approach is typically employed for the preparation of this compound, starting from commercially available precursors.
A common synthetic route involves the condensation of a substituted phenylhydrazine with an alpha-ketoester, followed by cyclization. For the target molecule, the synthesis would logically start from (3-fluoro-6-nitrophenyl)hydrazine and ethyl pyruvate. The subsequent cyclization, often catalyzed by a protic or Lewis acid, yields the desired indole scaffold. Polyphosphoric acid is a frequently used catalyst for this type of transformation.
Diagram 1: Synthetic Pathway Overview
Caption: General synthetic scheme for this compound.
Physicochemical Properties and Spectral Data
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₄ | |
| Molecular Weight | 252.20 g/mol | |
| CAS Number | 913287-14-6 | |
| Appearance | Typically a solid | |
| Purity | ≥ 97% (commonly available) |
Note: Experimental data such as melting point and detailed NMR shifts should be confirmed with the specific batch from the supplier.
Applications in the Synthesis of Bioactive Heterocyclic Compounds
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.
Synthesis of Novel Kinase Inhibitors
The 7-aminoindole scaffold, readily accessible from the 7-nitro precursor via reduction, is a key pharmacophore in the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse side chains that can interact with the kinase active site.
Protocol 1: Reduction of the Nitro Group and Subsequent Amide Coupling
This protocol outlines the general steps for the reduction of the nitro group and subsequent functionalization.
Diagram 2: Workflow for Kinase Inhibitor Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the common challenges encountered during the synthesis of this complex indole derivative. The inherent difficulties arise from the specific substitution pattern, combining an electron-withdrawing fluorine at C4 and a strongly deactivating nitro group at C7, which significantly influences the reactivity of the indole core.
Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic pathway for this compound?
A1: The most direct and widely employed method for constructing the substituted indole core is the Fischer Indole Synthesis .[1] This classic reaction involves the acid-catalyzed cyclization of a substituted arylhydrazine with an aldehyde or ketone.[2] For this specific target, the logical precursors are (4-fluoro-2-nitrophenyl)hydrazine and ethyl pyruvate . The reaction first forms a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization to yield the desired indole.[4][5]
Q2: Why is this particular synthesis considered challenging?
A2: The primary challenges stem from the electronic properties of the substituents on the phenylhydrazine precursor. The presence of two strong electron-withdrawing groups (fluoro and nitro) on the aromatic ring deactivates it, making the key cyclization step of the Fischer synthesis more difficult than for electron-rich systems. This often necessitates harsher reaction conditions (stronger acids, higher temperatures), which can lead to side reactions, decomposition, and lower yields.[6][7]
Q3: An alternative approach is to synthesize Ethyl 4-fluoro-1H-indole-2-carboxylate first and then perform nitration. What are the main difficulties with this strategy?
A3: While plausible, this route presents significant regioselectivity challenges. Electrophilic aromatic substitution (nitration) on the 4-fluoroindole core is complex. The directing effects of the fluorine atom and the pyrrole ring can lead to a mixture of nitro-isomers (e.g., 5-nitro, 6-nitro) in addition to the desired 7-nitro product. Separating these isomers is often extremely difficult due to their similar polarities. Furthermore, the strong acidic conditions required for nitration can lead to degradation of the sensitive indole ring.[8][9]
Q4: What are the most critical parameters to control during the Fischer Indole Synthesis for this molecule?
A4: The most critical parameters are the choice of acid catalyst, reaction temperature, and reaction time.[2] The catalyst must be strong enough to facilitate the rearrangement without causing degradation.[6] Polyphosphoric acid (PPA) and strong Brønsted acids like sulfuric acid are common choices, but their concentration and the reaction temperature must be optimized empirically.[1][4] Monitoring the reaction closely via Thin Layer Chromatography (TLC) is essential to prevent product decomposition from prolonged heating.[7]
Troubleshooting Guide: Fischer Indole Synthesis Pathway
This section addresses specific issues you may encounter when synthesizing this compound via the Fischer route using (4-fluoro-2-nitrophenyl)hydrazine and ethyl pyruvate.
Problem 1: Low or No Yield of the Desired Indole Product
Possible Cause A: Poor Quality or Impure Starting Materials
-
Scientific Rationale: The Fischer indole synthesis is sensitive to impurities in the arylhydrazine or carbonyl starting materials, which can inhibit the catalyst or lead to undesired side reactions.[10] Arylhydrazines, in particular, can be prone to oxidation and degradation over time.
-
Troubleshooting & Optimization:
-
Verify Purity: Confirm the purity of (4-fluoro-2-nitrophenyl)hydrazine and ethyl pyruvate using NMR or other appropriate analytical techniques.
-
Purify Hydrazine: If the hydrazine is suspect, consider recrystallization or purification via column chromatography if it is a solid.
-
Use Fresh Carbonyl: Use freshly distilled ethyl pyruvate to avoid impurities from aldol-type side reactions.[2][6]
-
Possible Cause B: Inappropriate Acid Catalyst or Conditions
-
Scientific Rationale: The acid catalyst is crucial for protonating the hydrazone, which enables the tautomerization to the reactive enamine intermediate and the subsequent[3][3]-sigmatropic rearrangement.[1] An acid that is too weak will result in a sluggish or incomplete reaction, while an acid that is too strong or used at too high a temperature can cause charring and decomposition of the electron-deficient starting materials.[2]
-
Troubleshooting & Optimization:
-
Catalyst Screening: If a standard catalyst like polyphosphoric acid (PPA) fails, screen other Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] The optimal choice is highly substrate-dependent.[10]
-
Temperature Optimization: Start at a moderate temperature (e.g., 80 °C) and slowly increase it while monitoring the reaction by TLC. Avoid excessively high temperatures that can lead to decomposition.[7]
-
Solvent Choice: While often run neat in the acid catalyst (like PPA), using a high-boiling inert solvent like toluene or xylene can provide better temperature control.[4]
-
Workflow: Troubleshooting Low Product Yield
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- 10. benchchem.com [benchchem.com]
Optimizing reaction conditions for "Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic protocols and field-proven insights to help you optimize your reaction conditions and overcome common challenges.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a modified Fischer indole synthesis.[1][2][3]
Issue 1: Low or No Yield of the Desired Product
Low yields are a common challenge in multi-step organic syntheses. Pinpointing the cause is crucial for optimizing the reaction.
Potential Causes & Recommended Solutions:
-
Poor Quality of Starting Materials:
-
Cause: Impurities in the starting materials, (2-fluoro-6-nitrophenyl)hydrazine or ethyl pyruvate, can lead to unwanted side reactions and inhibit the catalyst.
-
Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Inefficient Hydrazone Formation:
-
Cause: The initial condensation reaction to form the hydrazone may not go to completion.
-
Solution: This reaction is typically acid-catalyzed. A small amount of a Brønsted acid like acetic acid can be added to facilitate the reaction.[4] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting hydrazine.
-
-
Suboptimal Fischer Indole Cyclization Conditions:
-
Cause: The choice and concentration of the acid catalyst for the cyclization step are critical.[5] Both Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[2][5] The reaction temperature and time also play a significant role.
-
Solution:
-
Catalyst Screening: If yields are low, consider screening different acid catalysts. Polyphosphoric acid (PPA) is often effective for this type of cyclization.[6]
-
Temperature Optimization: The cyclization step typically requires heating.[1] Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on TLC monitoring. Overheating can lead to decomposition and the formation of tar.
-
Anhydrous Conditions: The Fischer indole synthesis is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of intermediates and deactivation of the catalyst.[7]
-
-
Issue 2: Formation of Multiple Isomeric Byproducts
The presence of multiple spots on a TLC plate, in addition to the starting materials and desired product, indicates the formation of byproducts.
Potential Causes & Recommended Solutions:
-
Incorrect Regioselectivity in the Fischer Indole Synthesis:
-
Cause: While the use of (2-fluoro-6-nitrophenyl)hydrazine directs the cyclization to form the 7-nitroindole, side reactions can still occur.
-
Solution: The choice of acid catalyst can influence regioselectivity.[5] Experiment with different catalysts to see if byproduct formation can be minimized.
-
-
Side Reactions due to Harsh Conditions:
-
Cause: High temperatures or highly concentrated acids can lead to polymerization of the indole ring or other undesired side reactions.[8]
-
Solution: Use the mildest effective conditions. Lower the reaction temperature and use a less concentrated acid if possible. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Recommended Solutions:
-
Presence of Tarry Byproducts:
-
Cause: Polymerization of the indole can result in the formation of dark, insoluble tars that complicate purification.
-
Solution: Conduct the reaction at the lowest effective temperature and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative polymerization.[8]
-
-
Ineffective Purification Technique:
-
Cause: The chosen purification method may not be suitable for separating the product from the remaining impurities.
-
Solution:
-
Column Chromatography: This is the most common and effective method for purifying indole derivatives.[7] Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) can be an effective final purification step to obtain a high-purity product.[8]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis typically follows the Fischer indole synthesis mechanism.[2][4] The key steps are:
-
Hydrazone Formation: Condensation of (2-fluoro-6-nitrophenyl)hydrazine with ethyl pyruvate in the presence of an acid catalyst to form the corresponding phenylhydrazone.[4]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[2]
-
[2][2]-Sigmatropic Rearrangement: The enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.[2][3]
-
Cyclization and Aromatization: The intermediate then undergoes cyclization and elimination of ammonia to form the aromatic indole ring.[2][4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and the final product. The spots can be visualized under UV light or by using a staining agent like p-anisaldehyde.
Q3: What are some alternative synthetic routes to 7-nitroindole derivatives?
A3: While the Fischer indole synthesis is a classic method, other approaches exist. For instance, one could start with a pre-functionalized indole and introduce the nitro group. However, direct nitration of an indole ring can be challenging due to issues with regioselectivity.[8][9] Therefore, synthesizing the indole ring with the nitro group already in place, as in the Fischer synthesis with a nitrophenylhydrazine, is often a more controlled approach.[8]
Q4: What are the typical reaction conditions for the Fischer indole synthesis step?
A4: The reaction conditions can vary, but a general protocol involves heating the hydrazone with an acid catalyst in a suitable solvent.
| Parameter | Typical Range/Condition | Rationale |
| Catalyst | Polyphosphoric acid (PPA), H₂SO₄, ZnCl₂, BF₃·OEt₂ | Provides the necessary acidity for the rearrangement and cyclization steps.[2][5] |
| Solvent | Toluene, Xylene, Ethanol, or neat (with PPA) | A high-boiling point solvent is often used to achieve the required reaction temperature. |
| Temperature | 80 - 140 °C | Heat is required to overcome the activation energy for the[2][2]-sigmatropic rearrangement.[1] |
| Reaction Time | 2 - 24 hours | Monitored by TLC until the starting hydrazone is consumed. |
Q5: Are there any specific safety precautions I should take?
A5: Yes, always follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Work in a well-ventilated fume hood, especially when handling volatile solvents and strong acids.
-
Strong Acids: Handle strong acids like sulfuric acid and polyphosphoric acid with extreme care.
-
Heating: Use a heating mantle with a stirrer and a condenser to control the reaction temperature and prevent solvent loss.
III. Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram illustrates a decision-making process for troubleshooting low yields in the synthesis.
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and address frequently asked questions. Our focus is on providing practical, experience-driven advice to ensure the integrity and success of your experiments.
Introduction to the Synthesis
The synthesis of highly substituted indoles such as this compound is a nuanced process. The presence of both an electron-withdrawing nitro group and a fluorine atom on the benzene ring, coupled with the ester functionality on the pyrrole ring, presents unique challenges. While several indole synthesis methodologies exist, the most probable routes for this specific molecule include the Fischer, Bartoli, or Leimgruber-Batcho syntheses. Each of these pathways has its own set of potential side reactions that can lead to the formation of byproducts, impacting yield and purity.
This guide will delve into the identification and mitigation of these byproducts, offering a structured approach to troubleshooting and process optimization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: I am observing multiple spots on my TLC plate, in addition to the desired product spot. What are the likely identities of these byproducts?
Answer:
The presence of multiple spots on your TLC plate is a common observation and can be attributed to several potential byproducts. The identity of these impurities will largely depend on the synthetic route you have employed.
For Fischer Indole Synthesis:
A likely starting material for a Fischer indole synthesis of your target molecule would be the reaction of 3-fluoro-6-nitrophenylhydrazine with ethyl pyruvate. Potential byproducts in this synthesis include:
-
Regioisomers: The Fischer indole synthesis can sometimes yield a mixture of regioisomers, especially if the cyclization is not well-controlled. In this case, you might be seeing the formation of Ethyl 6-fluoro-5-nitro-1H-indole-2-carboxylate.
-
Incomplete Cyclization Products: The reaction may not have gone to completion, leaving behind the intermediate phenylhydrazone.
-
Side-products from Rearrangement: The[1][1]-sigmatropic rearrangement is a key step in the Fischer synthesis.[2] Under certain conditions, alternative rearrangement pathways can lead to undesired isomers.
For Bartoli Indole Synthesis:
The Bartoli indole synthesis, which utilizes an ortho-substituted nitroarene and a vinyl Grignard reagent, is a strong candidate for this synthesis.[3][4] Starting from a suitably substituted nitrobenzene, potential byproducts could be:
-
Aniline Derivatives: Incomplete reaction or side reactions can lead to the formation of the corresponding aniline derivative through reduction of the nitro group without indole formation.
-
Over-reduction Products: If harsh reducing conditions are used in the workup, the nitro group of the final product could be reduced to an amino group, yielding Ethyl 4-fluoro-7-amino-1H-indole-2-carboxylate.
For Leimgruber-Batcho Indole Synthesis:
This method involves the reaction of an o-nitrotoluene derivative with a formamide acetal, followed by reductive cyclization.[5] Potential impurities include:
-
Incompletely Reduced Intermediates: The enamine intermediate may not be fully converted to the indole.
-
Starting Material: Unreacted o-nitrotoluene derivative may be present.
Table 1: Common Byproducts and their TLC Characteristics
| Potential Byproduct | Synthetic Route | Expected Relative Polarity (vs. Product) | Visualization Notes |
| Regioisomeric Indole | Fischer | Similar | May co-elute or show very close spots. |
| Phenylhydrazone Intermediate | Fischer | More Polar | Will likely have a lower Rf value. |
| Aniline Derivative | Bartoli | More Polar | Will likely have a lower Rf value. |
| Amino-indole Derivative | Bartoli / Leimgruber-Batcho | More Polar | Will likely have a lower Rf value. |
| Enamine Intermediate | Leimgruber-Batcho | Less Polar | May have a higher Rf value. |
Question 2: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the cause and how can I remove it?
Answer:
A persistent yellow or brown color in your final product often indicates the presence of colored impurities, which are common in the synthesis of nitro-containing aromatic compounds.
Probable Causes:
-
Residual Nitro-Aromatic Starting Materials: The starting materials for these syntheses are often colored, and trace amounts can be difficult to remove.
-
Oxidation Byproducts: Indoles, particularly those with electron-rich or electron-deficient substituents, can be susceptible to oxidation, leading to colored polymeric materials.
-
Nitration Byproducts: If harsh nitrating conditions were used to synthesize the starting material, dinitrated or other over-nitrated species could be present as colored impurities.
Troubleshooting and Purification Protocol:
-
Column Chromatography Optimization:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica to crude product by weight is recommended).
-
Fraction Collection: Collect smaller fractions and analyze them by TLC to ensure good separation.
-
-
Recrystallization:
-
Solvent Screening: Perform small-scale solvent screening to find a suitable solvent or solvent pair for recrystallization. Good solvents are those in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for indole derivatives include ethanol, methanol, ethyl acetate, and toluene.
-
Procedure: Dissolve the impure product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Activated Carbon Treatment:
-
If colored impurities are persistent, a treatment with activated carbon can be effective.
-
Protocol: Dissolve the product in a suitable solvent. Add a small amount of activated carbon (typically 1-5% by weight of the product) and heat the mixture gently for 10-15 minutes. Filter the hot solution through a pad of celite to remove the carbon. Proceed with recrystallization as described above.
-
Question 3: The yield of my reaction is consistently low. What are the critical parameters I should investigate?
Answer:
Low yields in indole synthesis can be attributed to a variety of factors, from reagent quality to reaction conditions.
Key Parameters to Optimize:
-
Reagent Quality:
-
Grignard Reagent (for Bartoli Synthesis): The quality of the vinyl Grignard reagent is crucial.[6] Ensure it is freshly prepared or properly titrated.
-
Hydrazine (for Fischer Synthesis): The purity of the substituted phenylhydrazine is important. Impurities can lead to side reactions.
-
Solvents: Use anhydrous solvents, especially for reactions involving Grignard reagents or other water-sensitive intermediates.
-
-
Reaction Temperature:
-
Fischer Synthesis: The cyclization step often requires elevated temperatures. However, excessively high temperatures can lead to decomposition.[7] Experiment with a temperature gradient to find the optimal balance.
-
Bartoli Synthesis: This reaction is typically performed at low temperatures.[3] Careful temperature control is necessary to manage the exothermic addition of the Grignard reagent.
-
-
Acid Catalyst (for Fischer Synthesis):
-
Reaction Time:
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Both incomplete reactions and prolonged reaction times that lead to byproduct formation will lower the yield of the desired product.
-
Workflow for Yield Optimization
Caption: A systematic workflow for troubleshooting and optimizing reaction yield.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing 7-nitroindoles?
A1: While the Fischer and Bartoli syntheses are viable options, an indirect method for the nitration of indole is often preferred to avoid issues with regioselectivity and polymerization under harsh acidic conditions. This method involves the protection and reduction of the indole to an indoline, followed by nitration and subsequent deprotection and aromatization.[9]
Q2: How can I confirm the identity of my final product and its impurities?
A2: A combination of analytical techniques is recommended for unequivocal identification:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This will provide detailed structural information. ¹⁹F NMR will be particularly useful for confirming the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help in identifying the mass of any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of your final product and for quantifying any impurities.[10]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Nitro-Aromatic Compounds: Many nitro-aromatic compounds are potentially explosive and should be handled with care. Avoid excessive heat and mechanical shock.
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Acids and Bases: Handle strong acids and bases with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The synthesis of this compound, while challenging, can be successfully achieved with careful attention to detail and a systematic approach to troubleshooting. By understanding the potential side reactions and implementing the purification strategies outlined in this guide, researchers can improve both the yield and purity of their final product.
References
- Joule, J. A. (2011). Product Class 13: Indole and Its Derivatives. Science of Synthesis, 10, 361-652.
- Batcho, A. D., & Leimgruber, W. (1984). Indoles from 2‐Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4‐Benzyloxyindole. Organic Syntheses, 63, 214.
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents, 1709-1712.
-
Leimgruber–Batcho indole synthesis. (2023, September 26). In Wikipedia. [Link]
- Baxendale, I. R., et al. (2006). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Tetrahedron, 62(52), 12304-12318.
-
Fischer indole synthesis. (2023, October 29). In Wikipedia. [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-290). John Wiley & Sons, Inc.
- Hino, T., & Nakagawa, M. (1985). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Tetrahedron, 41(19), 3863-3870.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2009). Molecules, 14(9), 3469-3479.
- Sharma, U., et al. (2018).
- Lesyk, R., et al. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 17, 1859-1872.
-
Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Bartoli indole synthesis. (n.d.). Grokipedia. [Link]
-
Bartoli indole synthesis. (2023, May 29). In Wikipedia. [Link]
-
Bartoli Indole Synthesis. (2021). J&K Scientific LLC. [Link]
- Dalpozzo, R., & Bartoli, G. (2005). Bartoli Indole Synthesis. Current Organic Chemistry, 9(2), 163-178.
- Al-Hourani, B. J., et al. (2016).
- Li, B., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27365-27369.
- López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414.
- Hyphenated techniques in impurity profiling of Efavirenz. (2025). Journal of Molecular Science.
- Pidugu, V. R., et al. (2018). Characterizing inhibitors of human AP endonuclease 1. PloS one, 13(8), e0201431.
- Identification and Determination of Impurities in Drugs. (2002). Elsevier.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jmolecularsci.com [jmolecularsci.com]
Technical Support Center: Purification of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate (CAS: 913287-14-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this specialized indole derivative. The methodologies and advice provided herein are based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to Purification Challenges
This compound is a highly functionalized molecule with physical properties that can present unique purification challenges. The presence of both a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom significantly influences its solubility, polarity, and stability. This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, oily residue. What is the best initial purification step?
A1: An initial purification using column chromatography is highly recommended when dealing with an oily or highly impure crude product. Direct recrystallization is often unsuccessful in such cases as the high concentration of impurities can inhibit crystal lattice formation, leading to "oiling out." Column chromatography will help to separate the target compound from baseline impurities and colored byproducts, yielding a solidified or significantly purer material that is more amenable to recrystallization.
Q2: What are the most common impurities I should expect from the synthesis of this compound?
A2: The impurities will largely depend on the synthetic route employed. However, based on common indole syntheses like the Fischer indole synthesis, you might encounter:
-
Regioisomers: Depending on the starting materials, isomers with the nitro group at a different position on the indole ring could be formed.
-
Unreacted Starting Materials: Incomplete reaction can lead to the presence of the initial aniline or hydrazine and the corresponding ketone or aldehyde.
-
Hydrolysis Products: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to acidic or basic conditions during workup.
-
De-nitrated or De-fluorinated Byproducts: Under certain reductive or harsh reaction conditions, loss of the nitro or fluoro group can occur. For instance, catalytic hydrogenation in related indole syntheses has been shown to cause dehalogenation.[1]
-
Polymerized Material: Indoles can be sensitive to strong acids and may polymerize, contributing to the dark color of the crude product.[2]
Q3: How do the fluoro and nitro substituents affect the choice of purification method?
A3: The electron-withdrawing nature of both the 4-fluoro and 7-nitro groups decreases the electron density of the indole ring system. This has several implications for purification:
-
Increased Polarity: The molecule is more polar than a simple indole-2-carboxylate, which will affect its mobility in column chromatography and its solubility in various solvents.
-
Acidity of the N-H Proton: The indole N-H proton is more acidic, which can be a factor in its reactivity and potential for salt formation.
-
Crystallinity: Nitroaromatic compounds often exhibit good crystallinity, which can be advantageous for recrystallization once a certain level of purity is achieved.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it can be challenging. Here are some common issues and their solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities. | - Lower the temperature at which the compound is dissolved. - Try a solvent with a lower boiling point. - Perform a preliminary purification by column chromatography to remove impurities. |
| No Crystal Formation | The solution is not sufficiently saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution slowly and then in an ice bath. |
| Poor Recovery | The compound is too soluble in the chosen solvent, or too much solvent was used. | - Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution thoroughly in an ice bath before filtration. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. Be aware that charcoal can also adsorb some of your product. - A second recrystallization may be necessary. |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: Based on the polarity of the target molecule, a good starting point for solvent screening is a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes or heptane. Alcohols such as ethanol or methanol can also be effective for nitroaromatic compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the more polar solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Slowly add the less polar solvent to the hot solution until a slight turbidity persists. If needed, add a drop or two of the polar solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Guide: Column Chromatography
Column chromatography is an essential tool for separating compounds with different polarities.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | The solvent system (eluent) is not optimized. | - Develop a suitable eluent using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound. - Use a shallower solvent gradient during elution. |
| Compound Stuck on Column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracked or Channeled Column | The column was not packed properly. | - Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Band Tailing | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. - Reduce the amount of crude material loaded onto the column. |
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Develop a solvent system using TLC. A good starting point for this compound would be a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor the elution by TLC.
-
Gradient Elution (if necessary): If the compounds of interest have significantly different polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed for better separation.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Visualization of Purification Workflow
Sources
Technical Support Center: Recrystallization of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline material. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid sample.[1] For this compound, which is often an intermediate in pharmaceutical synthesis, achieving high purity is essential for subsequent reaction steps and for ensuring the quality of the final active pharmaceutical ingredient (API).[2]
Q2: What are the key characteristics of a good recrystallization solvent for this compound?
An ideal solvent for the recrystallization of this compound should meet the following criteria[1][3]:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at room or lower temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent must not react with the compound.[3]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[3]
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).
Q3: Based on the structure of this compound, what solvents are good starting points?
The molecule possesses both polar (nitro group, ester, N-H of the indole) and nonpolar (aromatic rings) characteristics. Therefore, solvents of intermediate polarity are often a good starting point. A rule of thumb is that solvents with functional groups similar to the compound can be effective solubilizers.[4][5]
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | The hydroxyl group can hydrogen bond with the nitro and ester groups. Often effective for compounds with moderate polarity. |
| Esters | Ethyl Acetate | The ester functionality is present in the target molecule, making it a good candidate based on the "like dissolves like" principle. |
| Ketones | Acetone | A polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Halogenated | Dichloromethane (DCM) | Often used in purification of indole derivatives.[6] |
| Aromatic | Toluene | Can be effective for aromatic compounds, especially for removing more polar impurities. |
| Mixed Solvents | Ethyl Acetate/Hexane, Ethanol/Water, DCM/Hexane | Used to fine-tune the polarity and solubility profile. |
Q4: Should I use a single solvent or a mixed solvent system?
Start with single solvent trials. If a single solvent that meets all the criteria cannot be found, a mixed solvent system is a powerful alternative.[7] In a typical binary system, one solvent (the "good" solvent) readily dissolves the compound, while the other (the "anti-solvent" or "poor" solvent) does not. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides actionable solutions.
Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals
Cause: This occurs when the solute is insoluble in the solution at a temperature above its melting point. Compounds with low melting points or those that are significantly impure are prone to oiling out.[7][8]
Solutions:
-
Increase the Solvent Volume: Reheat the mixture to dissolve the oil and add more of the "good" solvent. This keeps the compound in solution to a lower temperature, hopefully below its melting point, before precipitation begins.[8][9]
-
Slow Down the Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[7][10]
-
Change the Solvent System: Use a solvent with a lower boiling point. If using a mixed solvent system, try altering the ratio of the solvents.
-
Charcoal Treatment: If oiling out is due to significant impurities, adding activated charcoal to the hot solution to adsorb these impurities before hot filtration can be effective.[9]
Problem 2: No Crystal Formation Upon Cooling
Cause: This is often due to either using too much solvent, resulting in a solution that is not supersaturated upon cooling, or the solution being in a stable supersaturated state.[8][10]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: If available, add a single, pure crystal of this compound to the cooled solution to act as a template for crystallization.[10]
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[9][10]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or even a dry ice/acetone bath, but be mindful that rapid cooling can lead to smaller, less pure crystals.
Problem 3: Low Recovery of Crystalline Product
Cause: A significant portion of the compound remains dissolved in the mother liquor. This can be due to using an excessive amount of solvent or choosing a solvent in which the compound has relatively high solubility even at low temperatures.[9]
Solutions:
-
Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product. Working with a concentrated solution is key.[1]
-
Ensure Complete Cooling: Allow sufficient time for the solution to reach the final low temperature (e.g., in an ice bath) to maximize precipitation.
-
Second Crop of Crystals: Concentrate the mother liquor by boiling off a portion of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
-
Re-evaluate the Solvent: The chosen solvent may not be optimal. A different solvent or solvent mixture might provide a better yield.
Problem 4: Premature Crystallization During Hot Filtration
Cause: The solution cools as it passes through the filter funnel, causing the product to crystallize and clog the filter paper.[7][8]
Solutions:
-
Keep Everything Hot:
-
Use a pre-heated filter funnel (e.g., by placing it on top of the boiling flask).
-
Use a fluted filter paper to increase the filtration speed.
-
Pour the hot solution into the filter in small portions.[7]
-
-
Use a Slight Excess of Solvent: Add a small amount of extra solvent to the solution before filtration to keep the compound dissolved even with slight cooling. This excess solvent can be boiled off after filtration and before cooling to induce crystallization.[8]
Experimental Protocols
Protocol 1: Solvent Screening
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.[3]
-
If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath. Observe the formation of crystals.
-
The ideal solvent will show poor solubility at room temperature but excellent solubility at its boiling point, and will yield a good crop of crystals upon cooling.
Protocol 2: Single Solvent Recrystallization (Example with Ethanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and a boiling chip.
-
Heat the mixture to boiling on a hot plate while stirring.
-
Continue to add small portions of hot ethanol until the solid just dissolves.
-
If the solution has colored impurities, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
References
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn.
- Chemistry Stack Exchange. (2012).
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Biocyclopedia. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (2019).
- PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
- University of York, Chemistry Teaching Labs. (n.d.).
- University of California, Irvine. (n.d.).
- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
- International Journal of Research and Analytical Reviews. (n.d.). Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing.
- Sunway Pharm Ltd. (n.d.).
- ChemBK. (n.d.).
- Chem-Impex. (n.d.).
- PubMed Central. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues.
- Semantic Scholar. (2005). Method for preparing nitro indole-2-carboxylic acid.
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- ResearchGate. (2005). A new synthesis of 2-nitroindoles.
- SpectraBase. (2016).
- PubChem. (n.d.).
- ResearchGate. (2020).
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Chromatographic Purification of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
This guide serves as a dedicated technical resource for researchers engaged in the synthesis and purification of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate. This molecule, characterized by its electron-deficient aromatic system and polar functional groups (nitro, ester, and the indole N-H), presents specific challenges in chromatographic separation. This document provides a robust experimental protocol, a detailed troubleshooting guide, and answers to frequently asked questions to empower scientists to achieve high purity and yield.
Core Principles & Methodology
The purification of this compound relies on normal-phase flash column chromatography. The principle is to leverage the polarity differences between the target molecule and impurities. The stationary phase (silica gel) is highly polar, while a less polar mobile phase is used to elute the compounds. Non-polar impurities will travel through the column faster, while more polar compounds, like our target molecule, will have a stronger interaction with the silica and elute later.
Recommended Experimental Protocol
This protocol provides a validated starting point for the purification. It is essential to first perform thin-layer chromatography (TLC) to optimize the mobile phase before committing to a full-scale column.
1. TLC Method Development:
-
Objective: To identify a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound. This Rf range typically translates well to preparative column chromatography, ensuring good separation without excessively long run times.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system. A good initial system is 30% Ethyl Acetate in Hexane.
-
Visualize the spots under UV light (254 nm).
-
Adjust the solvent polarity as needed. If the compound's Rf is too low (sticks to the baseline), increase the polarity by adding more ethyl acetate.[1] If the Rf is too high (runs with the solvent front), decrease the polarity by adding more hexane.[1] For highly polar impurities that are difficult to separate, a dichloromethane/methanol system may be more effective.[1][2]
-
2. Column Preparation & Sample Loading:
-
Stationary Phase: Standard silica gel (40-63 µm particle size) is recommended. The amount of silica should be 50-100 times the weight of the crude sample to be purified.[3]
-
Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.
-
Sample Loading: Due to the compound's polarity and potential for poor solubility in non-polar solvents, dry loading is the preferred method to ensure a sharp, concentrated starting band.[1][4]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
3. Elution and Fraction Collection:
-
A gradient elution is highly recommended for complex mixtures to ensure good separation and reasonably sharp peaks.[4][5][6]
-
Start eluting with the low-polarity solvent system determined during TLC analysis.
-
Gradually increase the percentage of the more polar solvent. A typical gradient is summarized in the table below.
-
Collect fractions of a suitable volume (e.g., a quarter of the column volume) and monitor the elution process using TLC.[3]
4. Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Data Summary: Example Gradient Elution
| Column Volumes (CV) | % Ethyl Acetate in Hexane | Event |
| 0 - 2 | 10% | Equilibration and elution of non-polar impurities. |
| 2 - 10 | 10% → 40% (Linear Gradient) | Elution of the target compound and closely related impurities. |
| 10 - 12 | 40% → 100% (Steep Gradient) | "Flush" step to elute highly polar baseline impurities. |
Visual Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and the column, resulting in broad peaks and poor separation. What's happening?
A: This is a common issue with indole derivatives, especially those containing acidic N-H protons.
-
Probable Cause 1: Acidity of Silica Gel: Standard silica gel is slightly acidic, which can lead to strong, non-ideal interactions with the indole nitrogen. This causes tailing.
-
Solution 1: Deactivate the Silica. You can neutralize the acidic sites by using a mobile phase containing a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N).[4][5] It's crucial to pre-flush the column with this modified solvent before loading your sample.
-
Probable Cause 2: Compound Instability: The nitro group makes the indole ring electron-deficient and potentially susceptible to degradation on the acidic silica surface.
-
Solution 2: Test for Stability. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks, decomposition is likely occurring.[7] In this case, deactivating the silica is essential, or you may need to switch to a less acidic stationary phase like alumina.[7]
Q2: The separation on my column is much worse than predicted by TLC. All my fractions are mixed.
A: This discrepancy often points to issues with sample application or column packing.
-
Probable Cause 1: Column Overloading. You may have loaded too much crude material for the amount of silica used.
-
Solution 1: Check Sample:Silica Ratio. A general rule is to use a 1:50 to 1:100 mass ratio of crude sample to silica gel.[3] For difficult separations, a higher ratio (e.g., 1:200) may be necessary.
-
Probable Cause 2: Poor Sample Loading. If you used liquid loading and your compound was not fully dissolved or you used too much of a strong solvent, the initial band will be too wide.
-
Solution 2: Use Dry Loading. As described in the protocol, dry loading is superior for this compound.[1][4] It ensures the sample is introduced to the column as a very narrow, concentrated band, which is critical for good resolution.
-
Probable Cause 3: Column Cracking/Channeling. A poorly packed column will have channels that allow the solvent and sample to bypass the stationary phase, ruining the separation.
-
Solution 3: Repack the Column. Ensure you pack the column as a uniform slurry and never let the top of the silica run dry during the purification.
Q3: My compound won't elute from the column. I've been flushing with a high concentration of ethyl acetate and see nothing.
A: This indicates your mobile phase is not polar enough to displace the highly polar compound from the silica.
-
Probable Cause: Insufficient Mobile Phase Polarity. The combination of the nitro group, ester, and indole N-H makes your molecule quite polar. Ethyl acetate/hexane systems may not be strong enough.
-
Solution: Switch to a Stronger Solvent System. A more aggressive mobile phase is needed. Try a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM).[1] Methanol is a very polar solvent that is highly effective at eluting polar compounds from silica. In extreme cases, a stock solution of 10% ammonium hydroxide in methanol can be used as an additive (1-10%) in dichloromethane for very stubborn, polar compounds.[7]
Troubleshooting Decision Tree
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing the Nitration of 4-Fluoroindole-2-Carboxylates
Welcome to the technical support center dedicated to resolving challenges in the synthesis of nitrated 4-fluoroindole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals. Here, we dissect the complexities of this specific electrophilic aromatic substitution, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and regioselectivity.
Introduction: The Challenge of Nitrating a Deactivated Indole System
The nitration of 4-fluoroindole-2-carboxylates presents a unique synthetic challenge due to the electronic properties of the starting material. The indole nucleus is inherently electron-rich, yet the presence of two electron-withdrawing groups (EWGs) — the 4-fluoro and the 2-carboxylate substituents — significantly deactivates the ring system towards electrophilic attack. Understanding the interplay of these electronic effects is paramount to developing a successful nitration strategy.
-
The 2-Carboxylate Group (-COOR): This group is strongly deactivating through resonance, pulling electron density from the pyrrole ring. This significantly reduces the nucleophilicity of the C3 position, which is typically the most reactive site in indole chemistry.[1]
-
The 4-Fluoro Group (-F): The fluorine atom exerts a deactivating inductive effect (-I) due to its high electronegativity. However, it also has a resonance-donating effect (+M) through its lone pairs, which directs electrophilic attack to the ortho and para positions. In the context of the indole ring, this would favor substitution at the C5 and C7 positions.[2]
The combination of these effects leads to a less reactive substrate where the regiochemical outcome of nitration is not immediately obvious and can be highly dependent on reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my nitration yield of ethyl 4-fluoroindole-2-carboxylate consistently low?
Low yields are a common issue and can stem from several factors:
-
Ring Deactivation: As mentioned, the combined electron-withdrawing nature of the fluoro and carboxylate groups makes the indole ring significantly less nucleophilic than unsubstituted indole. Harsher reaction conditions are often required, which can lead to degradation.
-
Substrate Instability: Indoles are susceptible to polymerization and degradation under strongly acidic conditions, which are often used for nitration.[1] This is exacerbated when forcing conditions are needed to overcome the ring's deactivation.
-
Inappropriate Nitrating Agent: Using a nitrating agent that is either too harsh (e.g., conventional mixed acid HNO₃/H₂SO₄) or too mild can result in either decomposition or no reaction.
Q2: What is the expected regiochemical outcome for the nitration of a 4-fluoroindole-2-carboxylate?
The directing effects of the substituents are in competition. The C3 position is strongly deactivated by the C2-carboxylate. The C4-fluoro group directs ortho and para, suggesting C5 and C7 as potential sites. However, nitration of indole-2-carboxylates often favors substitution on the benzene ring, with the C5 and C6 positions being common.[3] For instance, nitration of methyl 1-acetylindoline-2-carboxylate (a related precursor) followed by dehydrogenation yields the 5-nitroindole-2-carboxylate.[3] Given the directing effect of the 4-fluoro group, nitration is most likely to occur at the C5 or C7 position . The precise ratio will depend on the steric and electronic environment created by the specific nitrating agent and solvent system.
Q3: I am observing the formation of multiple nitro-isomers. How can I improve the regioselectivity?
The formation of multiple isomers is a strong indication that the energy barriers for attack at different positions are similar. To improve selectivity:
-
Lower the Reaction Temperature: Running the reaction at colder temperatures (e.g., -20 °C to 0 °C) can often enhance selectivity by favoring the pathway with the lowest activation energy.
-
Choice of Nitrating Agent: Milder nitrating agents can exhibit greater selectivity. For deactivated systems, a moderately reactive agent is needed. Acetyl nitrate or nitronium tetrafluoroborate (NO₂BF₄) might offer better control than mixed acid.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer distribution. Experimenting with different solvents like acetic acid, acetonitrile, or nitromethane could be beneficial.
Q4: Can I protect the indole nitrogen to improve the outcome?
Yes, N-protection can be a valuable strategy. An electron-withdrawing protecting group like tosyl (Ts) or Boc (tert-butyloxycarbonyl) can further modulate the ring's reactivity and, in some cases, direct the nitration. However, it's important to note that this adds steps to your synthesis (protection and deprotection) and may not always lead to the desired isomer. For instance, N-protection can sometimes favor nitration at the C3 position if other positions are sufficiently deactivated.[4]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered during the nitration of 4-fluoroindole-2-carboxylates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Very Low Conversion | 1. Insufficiently reactive nitrating agent. 2. Reaction temperature is too low. 3. Ring deactivation is too strong for the chosen conditions. | 1. Switch to a more potent nitrating agent (e.g., from acetyl nitrate to fuming HNO₃ in acetic anhydride, or NO₂BF₄). 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Consider using a stronger acid catalyst if compatible with your substrate. |
| Low Yield with Significant Byproducts (Dark Tars) | 1. Acid-catalyzed polymerization/decomposition of the indole. 2. Reaction temperature is too high. 3. Nitrating agent is too aggressive (e.g., HNO₃/H₂SO₄). | 1. Use a non-acidic or milder nitrating system (e.g., tetramethylammonium nitrate with trifluoroacetic anhydride).[4] 2. Perform the reaction at a lower temperature (e.g., start at -10 °C or 0 °C). 3. Ensure slow, dropwise addition of the nitrating agent to control the reaction exotherm. |
| Formation of Multiple Isomers | 1. Lack of significant electronic or steric differentiation between reactive sites. 2. Reaction conditions are too harsh, leading to loss of selectivity. | 1. Lower the reaction temperature significantly. 2. Screen different nitrating agents (e.g., acetyl nitrate, benzoyl nitrate, NO₂BF₄). 3. Screen different solvents to influence the transition state energies. |
| Difficulty in Product Purification | 1. Isomers have very similar polarities. 2. Presence of colored impurities from side reactions. | 1. Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. 2. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. 3. Treat the crude product with activated charcoal to remove colored impurities before chromatography. |
Experimental Protocols
Protocol 1: Nitration using Fuming Nitric Acid in Acetic Anhydride
This protocol is suitable for deactivated indoles and often favors nitration on the benzene ring.
Materials:
-
Ethyl 4-fluoroindole-2-carboxylate
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (f-HNO₃, >90%)
-
Ice/salt bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve ethyl 4-fluoroindole-2-carboxylate (1.0 eq) in acetic anhydride (10-20 volumes).
-
Cooling: Cool the solution to -10 °C using an ice/salt bath.
-
Addition of Nitrating Agent: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -5 °C.
-
Reaction: Stir the reaction mixture at -10 °C to 0 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ to the mixture with stirring until the pH is neutral (pH ~7).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired nitro-isomer(s).
Protocol 2: Nitration using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride
This is a milder, non-acidic protocol that can offer better selectivity and is less likely to cause degradation.[4]
Materials:
-
Ethyl 4-fluoroindole-2-carboxylate (N-Boc protected if desired)
-
Tetramethylammonium nitrate (NMe₄NO₃)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (CH₃CN)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
Procedure:
-
Setup: In a round-bottom flask, dissolve the starting indole (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in acetonitrile (5-10 volumes).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of trifluoroacetic anhydride (1.2 eq) in acetonitrile to the cooled mixture.
-
Reaction: Stir the reaction at 0-5 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[4]
Visualizing the Process
Logical Workflow for Troubleshooting Nitration Yield
Caption: Predicted sites of electrophilic attack.
References
-
Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–77. Available at: [Link]
-
Somei, M., et al. (1984). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Heterocycles, 22(4), 797-801. Available at: [Link]
-
Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
-
International Journal of Research and Analytical Reviews. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR, 3(4). Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
Bora, P. P., et al. (2019). Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem, 12(8), 1648-1652. Available at: [Link]
-
Kavková, K., et al. (2019). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Current Organic Synthesis, 16(6), 852-864. Available at: [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13, 26865-26869. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluorinated Nitroindoles
Guide Overview: The synthesis of fluorinated nitroindoles is a cornerstone for the development of novel pharmaceuticals and agrochemicals, leveraging the unique physicochemical properties imparted by both fluorine and nitro substituents.[1][2][3] However, the inherent reactivity of the indole nucleus, coupled with the often harsh conditions required for nitration and fluorination, presents significant synthetic challenges. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common side reactions, optimizing protocols, and ensuring the regioselective synthesis of the desired target molecules.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the indole ring so susceptible to side reactions like polymerization during nitration?
The indole ring is an electron-rich heterocycle, making it highly nucleophilic. Under strongly acidic conditions, such as the classic nitric acid/sulfuric acid mixture, the C3 position of the indole is readily protonated. This protonation deactivates the pyrrole ring and can initiate acid-catalyzed polymerization, leading to the formation of intractable tars and a significant loss of desired product.[4][5][6] The high electron density makes the ring sensitive to oxidation, another common side reaction under these conditions.[7][8]
Q2: I need to perform a late-stage fluorination on a complex nitroindole. Why is this so challenging?
Late-stage fluorination is inherently difficult due to the need for high functional group tolerance.[9][10][11][12] The presence of a strongly electron-withdrawing nitro group deactivates the indole ring, making it less susceptible to electrophilic attack by common fluorinating agents like Selectfluor.[1] This reduced reactivity often necessitates harsher conditions, which can lead to degradation of the starting material or complex product mixtures. Furthermore, achieving high regioselectivity in a molecule with multiple potential reaction sites is a significant hurdle.[13]
Q3: What is the primary factor governing regioselectivity in the nitration of a fluorinated indole?
Regioselectivity is a complex interplay between the electronic effects of the existing fluorine substituent, the reaction conditions, and the steric environment of the indole ring. In non-acidic or mild conditions, electrophilic attack is generally directed to the most nucleophilic C3 position.[14] However, under strong acid conditions, protonation at C3 can occur, redirecting nitration to the benzene portion of the ring, typically favoring the C5 or C6 positions.[4][6] The position of the fluorine atom will further modulate the electron density of the benzenoid ring, influencing the final isomer distribution.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Poor Regioselectivity in Nitration
Q: My reaction yields a mixture of nitro-isomers (e.g., C3, C5, C6) instead of my target C5-nitro-7-fluoroindole. How can I improve selectivity?
-
Probable Cause: You are likely using classical strong acid conditions (e.g., HNO₃/H₂SO₄) on an N-unprotected indole. This protonates the indole at C3, deactivating the pyrrole ring and promoting nitration on the less-deactivated benzene ring, resulting in a mixture of isomers.[4][6] The directing effects of the fluorine atom are being overridden by the harsh conditions.
-
Solution:
-
Protect the Indole Nitrogen: The use of an N-protecting group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), prevents protonation and can help direct nitration.
-
Switch to Milder Nitrating Agents: Avoid strong acids. Milder, non-acidic reagents can favor nitration at specific positions with greater selectivity. A comparison of common agents is provided in Table 1. For C3 nitration, a combination of tetramethylammonium nitrate and trifluoroacetic anhydride has been shown to be highly regioselective under non-acidic conditions.[14] For other positions, metal nitrate salts or reagents like N₂O₅ can offer improved control.[15][16]
-
| Nitrating Agent | Typical Conditions | Advantages | Common Side Reactions |
| HNO₃ / H₂SO₄ | 0 °C to RT | Inexpensive, powerful | Polymerization, oxidation, poor regioselectivity, over-nitration.[4][5] |
| Benzoyl Nitrate | Anhydrous, low temp | Milder, favors C3 nitration | Can be unstable, requires careful preparation.[6] |
| Cu(NO₃)₂ or Bi(NO₃)₃ | Acetic anhydride or clay support | Improved regioselectivity, milder | Potential for metal contamination, requires optimization. |
| N₂O₅ / Lewis Acid | Aprotic solvent, low temp | Highly reactive, can nitrate deactivated rings | Can be aggressive, requires careful handling.[15] |
| (NMe₄)NO₃ / TFAA | Anhydrous, sub-room temp | Excellent C3-regioselectivity, non-acidic, non-metallic.[14] | Requires anhydrous conditions, TFAA is corrosive. |
Table 1: Comparison of Common Nitrating Agents for Indole Synthesis.
Issue 2: Product Degradation and Low Yield
Q: I'm observing significant tar formation and my overall yield is less than 20%. What is causing this degradation?
-
Probable Cause: This is a classic sign of indole polymerization and/or oxidative degradation.[4] The combination of a highly activated indole nucleus (even with a fluorine substituent) and strong oxidizing/acidic conditions is the most likely culprit.
-
Solution:
-
Strict Temperature Control: Perform the reaction at the lowest possible temperature that allows for conversion (e.g., -20 °C to 0 °C). This slows the rate of side reactions.[4]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions.[4]
-
Use a Milder, Non-Oxidizing Nitrating System: As detailed in the workflow diagram below (Figure 1), switching to a milder nitrating agent is the most effective strategy. Systems like tert-butyl nitrite or those based on metal nitrates in neutral media can prevent the harsh conditions that lead to degradation.[17]
-
Figure 2: Alternative synthetic strategies.
Part 3: Detailed Experimental Protocols
Protocol 1: Regioselective C3-Nitration of N-Boc-Indole under Mild, Non-Acidic Conditions
This protocol is adapted from a method utilizing tetramethylammonium nitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate in situ as the active electrophile. [14]It is highly effective for achieving C3 selectivity and avoiding acidic degradation.
-
Materials:
-
N-Boc-Indole derivative (1.0 eq)
-
Tetramethylammonium nitrate ((NMe₄)NO₃) (1.1 eq)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-Boc-indole substrate (1.0 eq) and dissolve it in the anhydrous solvent (approx. 0.1 M concentration).
-
Reagent Addition: Add solid tetramethylammonium nitrate (1.1 eq) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Initiation: Slowly add trifluoroacetic anhydride (2.0 eq) dropwise to the stirred suspension. A color change is typically observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature over 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-nitroindole derivative.
-
References
-
National Institutes of Health.
-
Benchchem.
-
Benchchem.
-
MDPI.
-
Royal Society of Chemistry.
-
PubMed.
-
ResearchGate.
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SlideShare.
-
ACS Publications.
-
ResearchGate.
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ResearchGate.
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Pharmaceutical Technology.
-
Royal Society of Chemistry.
-
PubMed.
-
YouTube.
-
Química Organica.org.
-
MPI für Kohlenforschung.
-
Sigma-Aldrich.
-
ResearchGate.
-
RSC Publishing.
-
Scientific Update.
-
ResearchGate.
-
ResearchGate.
-
National Institutes of Health.
-
Max-Planck-Institut für Kohlenforschung.
-
PubMed Central.
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RSC Publishing.
-
National Institutes of Health.
-
Alfa Chemistry.
-
National Institutes of Health.
-
ResearchGate.
-
ACS Publications.
-
Sigma-Aldrich.
-
University of Minnesota.
-
National Institutes of Health.
-
Indian Academy of Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. daneshyari.com [daneshyari.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Late-stage fluorination: fancy novelty or useful tool? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Late-Stage Fluorination [kofo.mpg.de]
- 12. Late-Stage Fluorination [kofo.mpg.de]
- 13. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate. This guide is designed for researchers and drug development professionals navigating the complexities of synthesizing this highly functionalized indole. The presence of two strong electron-withdrawing groups, a nitro group at the 7-position and a fluoro group at the 4-position, presents unique challenges not encountered in standard indole syntheses. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental success.
Part 1: Troubleshooting Guide for Key Synthetic Challenges
The most common and reliable method for constructing this indole core is a modified Fischer Indole Synthesis .[1][2] This route involves the condensation of 3-fluoro-6-nitrophenylhydrazine with ethyl pyruvate to form a hydrazone, followed by an acid-catalyzed cyclization. The primary challenges arise during the cyclization step due to the severe electronic deactivation of the aromatic ring.
Q1: My initial condensation reaction to form the phenylhydrazone is sluggish or incomplete. What is the cause and how can I fix it?
Plausible Cause: While the phenylhydrazine nitrogen is nucleophilic, the electron-withdrawing fluorine and nitro groups reduce its nucleophilicity. Standard condensation conditions may not be sufficient to drive the reaction to completion.
Diagnostic Steps:
-
TLC Analysis: Monitor the reaction progress by TLC. Spot the starting phenylhydrazine, ethyl pyruvate, and the reaction mixture. An incomplete reaction will show a persistent spot for the starting hydrazine.
-
NMR of Crude Mixture: A proton NMR of the crude reaction mixture can confirm the presence of unreacted starting materials.
Solutions & Troubleshooting:
-
Catalytic Acid: Add a catalytic amount (1-2 drops) of acetic acid or trifluoroacetic acid (TFA) to the reaction mixture. This protonates the carbonyl oxygen of the pyruvate, making it a much stronger electrophile for the weakened nucleophilic hydrazine.
-
Solvent Choice: Ensure you are using an appropriate solvent. Anhydrous ethanol or methanol is typically effective as it can solubilize both starting materials and the resulting hydrazone.
-
Azeotropic Removal of Water: The condensation reaction produces water. If the reaction stalls, consider performing it in a solvent like toluene with a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the hydrazone product.
Q2: The hydrazone intermediate forms successfully, but the acid-catalyzed cyclization step fails, resulting in low yield, decomposition, or a return of starting material. Why is this happening?
Plausible Cause: This is the most critical and challenging step. The Fischer synthesis mechanism relies on a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[1][2] The electron-withdrawing nitro and fluoro groups strongly deactivate the aromatic ring, making it electron-poor. This disfavors the key electrophilic attack on the ring required for cyclization and ammonia elimination, thus requiring significantly harsher conditions than a standard Fischer synthesis.
Diagnostic Steps:
-
TLC/LC-MS Analysis: Analyze the reaction mixture. If you observe only the hydrazone intermediate, the cyclization has not initiated. If you see a complex mixture of spots or a dark baseline streak, decomposition (tarring) is likely occurring.
Solutions & Troubleshooting:
-
Elevate Catalyst Strength: Standard Brønsted acids like sulfuric acid or HCl in ethanol are often insufficient. You must employ stronger catalyst systems capable of forcing the reaction forward on a deactivated substrate. A patent for a similar nitroindole synthesis specifies the use of polyphosphoric acid (PPA) as a successful catalyst.[4]
-
Increase Temperature: With stronger acids, a higher temperature is often required. Reactions in PPA are typically run at 80-120 °C. However, this must be carefully optimized, as excessive heat will lead to decomposition. Start at a lower temperature (e.g., 80 °C) and slowly increase it while monitoring by TLC.
-
Alternative Catalysts: If PPA fails, consider Eaton's reagent (phosphorus pentoxide in methanesulfonic acid). It is an exceptionally powerful dehydrating agent and acid catalyst that is often effective for challenging cyclizations.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes promote difficult cyclizations by rapidly and efficiently heating the reaction mixture, potentially reducing reaction times and decomposition.[5]
Table 1: Comparison of Acid Catalysts for Deactivated Fischer Indole Synthesis
| Catalyst | Typical Conditions | Suitability & Rationale |
|---|---|---|
| H₂SO₄ / Ethanol | Reflux | Low. Generally too weak for this heavily deactivated system. Often results in no reaction. |
| Polyphosphoric Acid (PPA) | 80-120 °C, neat | High. Acts as both a strong acid catalyst and a solvent. Excellent for promoting cyclization on electron-poor rings.[4] |
| Eaton's Reagent (P₂O₅/MeSO₃H) | 60-100 °C | High. A superacid system that is one of the most powerful options for difficult Fischer cyclizations. |
| Zinc Chloride (ZnCl₂) | 150-180 °C, neat | Moderate. A Lewis acid option that can be effective but requires high temperatures, increasing the risk of charring. |
Q3: My reaction produces the desired product, but it's contaminated with a significant side product. What could it be?
Plausible Cause: Incomplete elimination of ammonia during the final aromatization step can lead to the formation of indoline byproducts. Alternatively, under excessively harsh conditions, side reactions like denitration or other rearrangements, although less common, are possible.
Solutions & Troubleshooting:
-
Ensure Anhydrous Conditions: Water can interfere with the final elimination step. Ensure all reagents and solvents are dry.
-
Prolong Reaction Time/Increase Temperature: If you suspect an incomplete reaction, extending the reaction time at the optimal temperature may help drive the final aromatization step to completion.
-
Careful Purification: These side products can often be separated from the desired indole via column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) is typically effective.
Part 2: Purification, Scale-Up, and General FAQs
Q4: The crude product is a dark, oily, or solid tar. How can I effectively purify this compound?
Plausible Cause: Nitroaromatic compounds are often intensely colored, and decomposition under strong acid and heat can generate polymeric impurities.[6]
Solutions & Troubleshooting:
-
Aqueous Workup: After the reaction is complete, quench the mixture carefully by pouring it over ice water. This will precipitate the crude product and neutralize the strong acid. The solid can then be filtered.
-
Trituration: Before attempting chromatography, wash/triturate the crude solid with a solvent that dissolves some impurities but not the product. Cold methanol or diethyl ether can be effective.
-
Silica Gel Chromatography: This is the most reliable method. Use a dry-loading technique if the crude product has poor solubility. A typical solvent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30-40%).
-
Recrystallization: If chromatography yields a solid that is still impure, recrystallization can be highly effective. Screen various solvents. A good starting point would be ethanol, ethyl acetate/heptane, or dichloromethane/hexanes.
Q5: I am scaling up the synthesis from 1 gram to 50 grams, and my yield has plummeted. What are the key scale-up considerations?
Plausible Cause: Scale-up introduces challenges related to heat transfer, mixing, and reaction time. Exothermic steps can run away, and inefficient mixing can create hot spots, both leading to decomposition.
Solutions & Troubleshooting:
-
Heat Transfer: The quenching of the hot PPA reaction mixture is highly exothermic. On a large scale, the addition to ice water must be done very slowly and with efficient overhead mechanical stirring to manage the heat. Use a jacketed reactor if available.
-
Mixing: Ensure vigorous and efficient stirring, especially in the viscous PPA medium. Inadequate mixing is a primary cause of failed scale-up reactions.
-
Reagent Addition: Control the rate of addition for all reagents. On a larger scale, what was a rapid addition in the lab may need to be a slow, controlled addition over time.
-
Re-optimization: Do not assume that lab-scale conditions will translate directly. You may need to slightly adjust the temperature or reaction time for the larger scale.
Q6: What are the recommended storage and handling conditions for the final product?
Nitroindole compounds can be sensitive to light and heat.[6] To ensure long-term stability, store the purified this compound in an amber vial in a cool, dark, and dry place. Storage at 2-8°C is recommended.[6] For solutions, prepare them fresh before use, as stability in solvents like DMSO or methanol can be limited over time.[6]
Q7: What are the primary safety concerns during this synthesis?
-
Strong Acids: Polyphosphoric acid and Eaton's reagent are highly corrosive and will cause severe burns. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Exothermic Quench: Quenching PPA with water is extremely exothermic and can cause splashing. Perform this step slowly, with cooling and behind a safety shield.
-
Hydrazine Derivatives: Phenylhydrazine starting materials are toxic and potential carcinogens. Handle with extreme care and appropriate PPE.
Part 3: Experimental Protocol & Visualization
Validated Protocol: Fischer Synthesis
This protocol is a representative procedure and should be optimized for your specific setup.
-
Step 1: Hydrazone Formation
-
To a solution of 3-fluoro-6-nitrophenylhydrazine (1.0 eq) in anhydrous ethanol (5 mL per 1 g of hydrazine), add ethyl pyruvate (1.1 eq).
-
Add 2-3 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting hydrazine.
-
Remove the solvent under reduced pressure. The resulting crude hydrazone is often an oil or solid and can be used in the next step without further purification.
-
-
Step 2: Cyclization
-
In a fume hood, pre-heat polyphosphoric acid (PPA) (10 g per 1 g of hydrazone) to 80 °C in a round-bottom flask equipped with a mechanical stirrer and a temperature probe.
-
Slowly add the crude hydrazone from Step 1 to the hot PPA with vigorous stirring.
-
Increase the temperature to 100-110 °C and stir for 1-3 hours. Monitor the reaction progress carefully by quenching a small aliquot in water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, cool the mixture to ~60 °C.
-
-
Step 3: Workup and Purification
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
CAREFULLY and SLOWLY pour the warm PPA reaction mixture into the ice water with vigorous stirring. This is highly exothermic.
-
A precipitate (the crude product) will form. Continue stirring until all the PPA is dissolved and the mixture is cool.
-
Filter the solid precipitate and wash it thoroughly with water until the filtrate is neutral.
-
Wash the crude solid with cold methanol to remove some of the colored impurities.
-
Dry the solid under vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the critical cyclization step.
Caption: Troubleshooting Decision Tree for the Fischer Indole Cyclization Step.
References
-
Loakes, D., Hill, F., Brown, D. M., & Salisbury, S. A. (1997). Stability and structure of DNA oligonucleotides containing non-specific base analogues. Journal of Molecular Biology, 270(3), 426-435. Retrieved from [Link]
-
Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research, 22(20), 4039–4043. Retrieved from [Link]
-
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Thomson, R. J., & Le, D. N. (2010). A three-component Fischer indole synthesis. Nature Protocols, 5(2), 265-271. Retrieved from [Link]
-
Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. CN Patent 1600778A. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 4, p.476 (1963); Vol. 34, p.54 (1954). Retrieved from [Link]
Sources
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- 2. jk-sci.com [jk-sci.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Method for preparing nitro indole-2-carboxylic acid (2005) | Xianfeng Shi | 3 Citations [scispace.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to help you identify, understand, and mitigate common impurities, thereby improving yield, purity, and process robustness.
Troubleshooting Guide: Impurity Profiling and Mitigation
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a probable cause, a mechanistic explanation, and actionable solutions.
Q1: My final product is contaminated with a more polar impurity that has a molecular weight of 226.18 g/mol , corresponding to the loss of an ethyl group (-C₂H₅). What is this impurity and how can I prevent it?
Answer: This common impurity is almost certainly 4-fluoro-7-nitro-1H-indole-2-carboxylic acid , the product of ester hydrolysis.
-
Probable Cause: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during the synthesis or workup procedures.[1][2] The Fischer indole cyclization step, which typically requires a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid), can create conditions ripe for partial hydrolysis.[3][4] Similarly, basic conditions during an aqueous workup or purification can saponify the ester.[2][5]
-
Mechanistic Insight:
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the ester is protonated by the acid catalyst, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is an equilibrium-driven process.[2]
-
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is unreactive towards the alcohol by-product.[2]
-
-
Proposed Solutions & Validation:
-
Control pH During Workup: After quenching the reaction, ensure the aqueous phase is neutralized carefully or kept slightly acidic (pH 4-6). Avoid strongly basic conditions (pH > 8).
-
Minimize Water Content: Use anhydrous solvents where possible and ensure starting materials are dry, especially during the acid-catalyzed cyclization step.
-
Temperature Control: Perform the reaction and workup at the lowest effective temperatures to reduce the rate of hydrolysis.
-
Purification Strategy: If hydrolysis is unavoidable, the resulting carboxylic acid can typically be removed via column chromatography due to its significantly higher polarity. Alternatively, a mild basic wash (e.g., with saturated sodium bicarbonate solution) can extract the acidic impurity into the aqueous phase, but this must be done quickly and at low temperatures to prevent further hydrolysis of the desired ester.
-
Q2: I'm observing a significant byproduct with a mass 44 Da lower than the carboxylic acid impurity, corresponding to 4-fluoro-7-nitro-1H-indole. Why is this forming?
Answer: This impurity is the result of decarboxylation of the 4-fluoro-7-nitro-1H-indole-2-carboxylic acid impurity.
-
Probable Cause: Indole-2-carboxylic acids are known to undergo decarboxylation, particularly when heated, often in the presence of a catalyst or a high-boiling solvent.[6][7] If the hydrolysis discussed in Q1 occurs, the resulting carboxylic acid can subsequently lose CO₂ if the reaction is run at elevated temperatures.[6][8]
-
Mechanistic Insight: The electron-rich indole ring system can stabilize the intermediate formed upon the loss of carbon dioxide. The reaction is often facilitated by heat, which provides the activation energy needed to break the C-C bond. Certain catalysts, like copper salts, are known to significantly lower the required temperature for this transformation.[7]
-
Proposed Solutions & Validation:
-
Strict Temperature Control: The primary solution is to avoid excessive temperatures (typically >100-120°C) after the formation of the indole ring, especially if acidic or aqueous conditions are present that could first promote hydrolysis.
-
Optimize Fischer Cyclization: If the Fischer indole synthesis requires high temperatures, minimize the reaction time to prevent the accumulation of the hydrolyzed and subsequently decarboxylated byproducts.[9]
-
Analytical Confirmation: The identity of this impurity can be confirmed by LC-MS (to verify the mass) and ¹H NMR (observing the disappearance of the C2-ester signals and the appearance of a new proton signal at the C2 position).
-
Q3: My reaction is producing a mixture of isomers. Besides my target 7-nitro isomer, I'm finding other nitro-substituted indoles. What is the cause?
Answer: This issue points to a lack of regioselectivity during the nitration step of the synthesis.
-
Probable Cause: This problem arises if the synthetic strategy involves nitrating a pre-formed 4-fluoro-indole-2-carboxylate intermediate rather than starting with a correctly substituted phenylhydrazine. Direct nitration of an indole ring is complex; the indole nucleus is highly activated towards electrophilic substitution, and reactions can occur at multiple positions (commonly C3, C5, and C6, and to a lesser extent, the N1 position).[10]
-
Mechanistic Insight: The nitronium ion (NO₂⁺), the active electrophile in nitration, will attack the electron-rich indole ring.[11][12] The directing effects of the existing fluoro and carboxylate groups, as well as the inherent reactivity of the indole nucleus, will dictate the final distribution of isomers. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are often too harsh and unselective for complex heterocycles.[13]
-
Proposed Solutions & Validation:
-
Control the Synthetic Route: The most reliable method to ensure the correct isomer is to employ a convergent synthesis starting with 3-fluoro-6-nitrophenylhydrazine . This precursor already contains the required substituents in the correct orientation. Its reaction with ethyl pyruvate in a Fischer indole synthesis will yield only the desired product.[14]
-
Milder Nitrating Agents: If direct nitration is unavoidable, explore milder and more selective nitrating agents. Conditions such as using tetramethylammonium nitrate with trifluoroacetic anhydride have been shown to favor C3 nitration, but achieving C7 selectivity on this specific substrate would require significant optimization.[10]
-
Purification: Separating nitro-isomers can be challenging due to their similar polarities. Preparative HPLC or careful column chromatography with a shallow solvent gradient may be required.
-
Q4: My isolated product has a persistent pink or brown color that I cannot remove by standard chromatography or recrystallization. What is it?
Answer: This discoloration is characteristic of oxidation or polymerization of the indole ring .
-
Probable Cause: Indoles are electron-rich aromatic compounds and can be sensitive to air, light, and residual acid, leading to the formation of colored oligomeric or polymeric impurities.[15] Even trace amounts of these highly colored species can impact the appearance of the final product.
-
Mechanistic Insight: The pyrrole moiety of the indole ring is particularly susceptible to oxidation. This can lead to the formation of radical cations that can then dimerize or polymerize, resulting in complex, conjugated systems that absorb visible light.
-
Proposed Solutions & Validation:
-
Inert Atmosphere: Conduct the reaction, workup, and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Degas Solvents: Use solvents that have been degassed prior to use for chromatography and recrystallization.
-
Storage: Store the final product in a sealed, amber-colored vial under an inert atmosphere and at low temperatures to prevent long-term degradation.
-
Activated Carbon Treatment: A small amount of activated carbon can sometimes be used during recrystallization to adsorb highly colored impurities, but this should be tested on a small scale as it can also reduce yield.
-
Impurity Summary Table
| Impurity Name | Common Origin | Δ Mass (from Product) | Key Analytical Signature |
| 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | Ester Hydrolysis | -28 Da | Disappearance of ethyl signals in ¹H NMR; More polar in RP-HPLC. |
| 4-Fluoro-7-nitro-1H-indole | Decarboxylation | -72 Da | Disappearance of C2-ester/acid; Appearance of H2 proton in ¹H NMR. |
| Isomeric Nitroindoles | Non-regioselective Nitration | 0 Da | Different aromatic splitting patterns in ¹H NMR; Difficult to separate by standard HPLC. |
| Unreacted Phenylhydrazone | Incomplete Cyclization | N/A | Presence of characteristic hydrazone signals in NMR; Less polar than indole. |
| Oxidized/Polymeric Species | Air/Light Exposure | High MW | Broad, unresolved peaks in chromatogram; Baseline noise; Product discoloration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound? The most robust and regioselective method is the Fischer Indole Synthesis .[3][4] This route involves the condensation of 3-fluoro-6-nitrophenylhydrazine with ethyl pyruvate to form an intermediate phenylhydrazone. This hydrazone is then cyclized under acidic conditions (e.g., using polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent) to yield the target indole directly, avoiding the issue of isomeric impurities from a separate nitration step.[14]
Q2: How critical is the purity of the starting materials? Starting material purity is paramount.[16][17] Impurities in the 3-fluoro-6-nitrophenylhydrazine starting material, such as isomers from its own synthesis, will carry through the reaction and result in corresponding isomeric indole impurities that are often very difficult to remove from the final product. Similarly, impurities in the ethyl pyruvate can lead to the formation of unwanted side products. It is essential to use starting materials with the highest possible purity (>98%) and to characterize them fully before use.
Q3: What are the key parameters to control during the Fischer Indole Synthesis cyclization step? The three most critical parameters are:
-
Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Lewis acids like ZnCl₂ or Brønsted acids like H₂SO₄ and polyphosphoric acid are common.[3][4] The optimal catalyst and concentration must be determined empirically to maximize the rate of cyclization while minimizing side reactions like hydrolysis or charring.
-
Temperature: The reaction often requires elevated temperatures to drive the[1][1]-sigmatropic rearrangement at the core of the mechanism.[4] However, excessive heat can lead to degradation, decarboxylation (if hydrolysis occurs), and the formation of polymeric tars.[6] Careful temperature control is essential.
-
Reaction Time: Monitoring the reaction progress by TLC or HPLC is critical to ensure it is stopped once the starting hydrazone is consumed. Prolonged reaction times at high temperatures will invariably lead to an increase in byproducts.
Experimental Protocols & Workflows
Protocol: HPLC Analysis for Impurity Profiling
This method provides a baseline for separating the target product from its most common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Expected Elution Order: 1. Carboxylic acid impurity (most polar) -> 2. Target Product -> 3. Decarboxylated impurity (least polar of the three).
Workflow Diagram: Troubleshooting Impurity Issues
This diagram outlines a logical approach to identifying and resolving common problems during the synthesis.
Caption: A logical workflow for identifying and resolving common impurities.
Diagram: Key Impurity Formation Pathways
This diagram illustrates the main synthetic route and the side reactions leading to the most prevalent impurities.
Caption: Synthesis route and formation of primary impurities.
References
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Organic Syntheses Procedure, Ethyl Indole-2-carboxylate. Available at: [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
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Baldi, B. G., Maher, I. B., & Slovin, J. P. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9–12. Available at: [Link]
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Castedo, L., Riguera, R., & Sardina, J. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2827. Available at: [Link]
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ChemRxiv. (2023). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. ChemRxiv. Available at: [Link]
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Douglas, C. J., & Garg, N. K. (2012). Why Do Some Fischer Indolizations Fail? The Journal of organic chemistry, 77(22), 10342–10348. Available at: [Link]
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Testbook. Fischer Indole Synthesis. Available at: [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]
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Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
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Wang, Z., et al. (2017). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 58(1), 64–67. Available at: [Link]
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Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press. Available at: [Link]
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Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Available at: [Link]
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Shi, X. (2005). Method for preparing nitro indole-2-carboxylic acid. CN1699421A. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Potential of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate in Modern Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, owing to its prevalence in biologically active natural products and its versatile chemical tractability.[1][2] This guide provides a comparative analysis of a lesser-explored derivative, Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, contextualizing its potential biological activities against well-characterized indole-based compounds. By examining its structural features—a fluorine atom at the 4-position, a nitro group at the 7-position, and an ethyl carboxylate at the 2-position—we can hypothesize its utility and benchmark it against established molecules in anticancer, antimicrobial, and enzyme inhibition assays.
Profiling this compound: A Candidate for Investigation
This compound is a synthetic compound characterized by the presence of key pharmacophores that suggest a range of biological activities.[3][4][5] The nitro group, particularly at the 7-position, is a known feature in compounds with potent anticancer and neuronal nitric oxide synthase (nNOS) inhibitory activities.[6] The fluorine substitution can enhance metabolic stability and binding affinity.[7] The indole-2-carboxylate core is a versatile template for developing a variety of targeted agents.[1]
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₁₁H₉FN₂O₄ |
| Molecular Weight | 252.20 g/mol |
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
Part I: Comparative Anticancer Potential
Nitroindole derivatives have emerged as a promising class of anticancer agents, often acting through mechanisms that are distinct from classical chemotherapeutics.[6][8]
The Benchmark: Pyrrolidine-Substituted 5-Nitroindole
A well-studied comparator is the class of pyrrolidine-substituted 5-nitroindoles, which have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (human cervical cancer).[8][9][10]
Mechanism of Action: These compounds primarily function through a dual mechanism:
-
c-Myc G-Quadruplex Stabilization: They bind to and stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its transcriptional downregulation.[6][8][10]
-
Induction of Reactive Oxygen Species (ROS): They can increase intracellular ROS levels, contributing to oxidative stress and apoptosis in cancer cells.[8][10]
Postulated Activity of this compound
The 7-nitroindole scaffold, present in our target compound, is also known to contribute to anticancer activity, potentially through similar G-quadruplex stabilization mechanisms.[6] The fluorine atom may further enhance this interaction.
Comparative Cytotoxicity Data (Hypothetical vs. Reported):
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| This compound | HeLa | To be determined | Hypothesized: c-Myc G-quadruplex stabilization, ROS induction |
| Pyrrolidine-substituted 5-nitroindole | HeLa | 5.08[6] | c-Myc G-quadruplex binder[6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to assess the in-vitro cytotoxicity of the test compounds against a cancer cell line.[6]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and the benchmark compound). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Visualization
Caption: c-Myc Downregulation Pathway by Nitroindoles.
Part II: Comparative Antimicrobial Activity
The incorporation of fluorine into heterocyclic structures is a well-established strategy for enhancing antimicrobial potency.[7][11]
The Benchmark: Fluorine-Substituted 2-(2-imidazolyl)indole
This class of compounds has been synthesized and evaluated for in-vitro antibacterial and antifungal activities.[12]
Reported Activity:
-
The fluorine-substituted 2-(2-imidazolyl)indole 2b was identified as a potent antibacterial agent against E. coli and S. aureus with a Minimum Inhibitory Concentration (MIC) of 80 μg/mL.[12]
-
These compounds generally exhibit better activity against Gram-positive bacteria.[12]
-
The proposed mechanism involves the inhibition of DNA gyrase B.[12]
Postulated Activity of this compound
The presence of both a fluorine atom and a nitro group on the indole ring suggests that our target compound could possess significant antimicrobial properties.[11][13] Nitroaromatic compounds are known to be reduced by microbial nitroreductases to generate cytotoxic radical species.
Comparative Antimicrobial Data (Hypothetical vs. Reported):
| Compound | Organism | MIC (µg/mL) |
| This compound | S. aureus | To be determined |
| This compound | E. coli | To be determined |
| Fluorine-substituted 2-(2-imidazolyl)indole 2b | S. aureus | 80[12] |
| Fluorine-substituted 2-(2-imidazolyl)indole 2b | E. coli | 80[12] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.[12][13]
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Culture bacteria (e.g., S. aureus, E. coli) in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow Visualization
Caption: Broth Microdilution Workflow for MIC.
Part III: Comparative Enzyme Inhibition Profile
Indole-2-carboxylate and related structures are privileged scaffolds for designing enzyme inhibitors, including kinase inhibitors and HIV-1 integrase inhibitors.[14][15]
The Benchmark: Indole-2-carboxamide Derivatives as Kinase Inhibitors
Recent studies have explored indole-2-carboxamides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both crucial targets in cancer therapy.[14]
Reported Activity:
-
Certain indole-2-carboxamide derivatives have shown potent inhibition of CDK2, with IC₅₀ values as low as 11 nM.[14]
-
These compounds act as ATP-competitive inhibitors, binding to the active site of the kinases.
Postulated Activity of this compound
The ethyl ester of our target compound could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which is a common feature of many enzyme inhibitors.[15] The electron-withdrawing nature of the fluoro and nitro groups could influence the acidity of the N-H proton and the overall electronic distribution, potentially affecting binding to enzyme active sites.
Comparative Kinase Inhibition Data (Hypothetical vs. Reported):
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound | CDK2 | To be determined |
| Indole-2-carboxamide (compound 5h) | CDK2 | 11[14] |
| Dinaciclib (reference) | CDK2 | 20[14] |
Experimental Protocol: In-Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., CDK2/cyclin E), substrate (e.g., a specific peptide), and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Assay Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.
Logical Relationship Visualization
Caption: Evaluation workflow for the test compound.
Conclusion and Future Directions
This compound represents a compelling, albeit understudied, chemical entity. Based on a comparative analysis of its structural motifs with known bioactive indole derivatives, it is plausible to hypothesize its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. The experimental protocols detailed herein provide a robust framework for validating these hypotheses. Future research should focus on the synthesis and in-vitro evaluation of this compound, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific biological targets. Such investigations are crucial for unlocking the full therapeutic potential of novel indole derivatives in the ongoing quest for more effective medicines.
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 738-745. [Link]
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Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic & Medicinal Chemistry, 75, 117070. [Link]
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Anton-Vazquez, V., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Journal of Medicinal Chemistry, 65(15), 10495-10521. [Link]
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El-Sayed, M. A. A., et al. (2020). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Anticancer Agents in Medicinal Chemistry, 20(18), 2246-2266. [Link]
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A Comparative Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate and Other Nitroindoles for Researchers in Drug Discovery
Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a nitro group to the indole ring dramatically alters its electronic properties, often enhancing its therapeutic potential. Nitroindoles have demonstrated significant promise as anticancer, antimicrobial, and antiviral agents. The position of the nitro group, along with other substitutions on the indole core, plays a critical role in determining the compound's biological activity and mechanism of action. This guide focuses on Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a molecule of growing interest, and provides a comparative analysis with other nitroindoles to aid in the rational design of new therapeutic agents.
Synthesis of Nitroindoles: Navigating Regioselectivity
The synthesis of nitroindoles presents a significant challenge due to the electron-rich nature of the indole ring, which can lead to a lack of regioselectivity and over-nitration. Direct nitration often yields a mixture of isomers, with the 3-nitro, 5-nitro, and 6-nitro derivatives being the most common. The synthesis of specific isomers, such as the 4-nitro and 7-nitro derivatives, often requires multi-step strategies involving protecting groups and directed ortho-metalation.
A common strategy for the synthesis of 7-nitroindoles involves the nitration of indoline followed by subsequent aromatization.[2] For the synthesis of this compound, a plausible synthetic route would involve the cyclization of a suitably substituted phenylhydrazine with an appropriate pyruvate derivative, a reaction known as the Fischer indole synthesis.[3]
Comparative Analysis of Biological Activity
The biological activity of nitroindoles is profoundly influenced by the position of the nitro group and the presence of other substituents, such as fluorine. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can enhance a molecule's metabolic stability, binding affinity, and cell permeability.[4]
Anticancer Activity
Nitroindole derivatives have been extensively investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[5][6]
The position of the nitro group is a critical determinant of cytotoxicity. Studies have shown that 5-nitroindole derivatives, in particular, exhibit potent anticancer activity against a range of cancer cell lines.[7][8][9] For instance, certain pyrrolidine-substituted 5-nitroindoles have been identified as binders and stabilizers of G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the inhibition of cancer cell proliferation.[7]
While direct comparative data for this compound is limited in the public domain, the presence of a fluorine atom at the 4-position and a nitro group at the 7-position suggests a unique electronic and steric profile that could translate to interesting biological properties. The 4- and 7-positions are less commonly substituted, and compounds with this substitution pattern warrant further investigation. Research on other 7-nitroindole derivatives has shown their potential as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme implicated in metabolic diseases and potentially in cancer.[10]
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of Representative Nitroindole Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroindole | Pyrrolidine-substituted 5-nitroindole (Compound 5) | HeLa (Cervical) | 5.08 ± 0.91 | [6] |
| 5-Nitroindole | Pyrrolidine-substituted 5-nitroindole (Compound 7) | HeLa (Cervical) | 5.89 ± 0.73 | [6] |
| 6-Nitroindole | Indole Derivative with substitution at 6-position | Not Specified | - | [7] |
| 7-Azaindole | 7-AID | HeLa (Cervical) | 16.96 | [11][12][13] |
| 7-Azaindole | 7-AID | MCF-7 (Breast) | 14.12 | [11][12][13] |
| 7-Azaindole | 7-AID | MDA-MB-231 (Breast) | 12.69 | [11][12][13] |
| Fluorinated Isatin | Ortho-fluoro-1-benzylisatin (3a) | Various | Moderate Activity | [14] |
| Fluorinated Isatin | Ortho-chloro-1-benzylisatin (3b) | Various | Moderate Activity | [14] |
Disclaimer: The data in this table is compiled from different studies and should be used for general comparative purposes only. Direct, head-to-head comparisons require testing under identical experimental conditions.
Antimicrobial Activity
Nitroindoles have also emerged as a promising class of antimicrobial agents. The mechanism of their antimicrobial action is often attributed to the reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species that can damage cellular components.
Again, the substitution pattern on the indole ring significantly impacts the antimicrobial spectrum and potency. Various N-substituted indole derivatives have been synthesized and evaluated for their activity against a range of bacteria and fungi.[1][15] Indole derivatives containing other heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, have shown promising broad-spectrum antimicrobial activity.[16]
The introduction of a fluorine atom can also enhance the antimicrobial properties of indole derivatives. Fluoroquinolone antibiotics, a major class of antibacterial drugs, feature a fluorinated quinolone core, which is structurally related to the indole scaffold.[17] Therefore, this compound, with its combination of a nitro group and a fluorine atom, represents a promising candidate for antimicrobial drug discovery.
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Representative Indole Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Indole-Thiadiazole | Compound 2h | Staphylococcus aureus | 6.25 | [16] |
| Indole-Triazole | Compound 3d | Staphylococcus aureus | 6.25 | [16] |
| N-Substituted Indole | VN-4 | Escherichia coli | Good Activity | [1] |
| N-Substituted Indole | VN-9 | Escherichia coli | Good Activity | [1] |
Disclaimer: The data in this table is compiled from different studies and should be used for general comparative purposes only. Direct, head-to-head comparisons require testing under identical experimental conditions.
Experimental Protocols
General Synthesis of Nitroindole-2-Carboxylates via Fischer Indole Synthesis
This protocol provides a general procedure for the synthesis of nitroindole-2-carboxylates, which can be adapted for the synthesis of this compound with the appropriate starting materials.[3]
Workflow for Fischer Indole Synthesis
Caption: General workflow for the Fischer indole synthesis of nitroindole-2-carboxylates.
Step-by-Step Procedure:
-
Hydrazone Formation: To a solution of the appropriately substituted nitrophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), add ethyl pyruvate. The reaction mixture is typically stirred at room temperature until the formation of the corresponding hydrazone is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The formed hydrazone is then subjected to cyclization using a catalyst such as polyphosphoric acid (PPA) or a Lewis acid in a high-boiling solvent like benzene or toluene. The mixture is heated to induce the Fischer indole cyclization.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into ice water. The precipitated crude product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure nitroindole-2-carboxylate.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][18][19][20]
Workflow for MTT Assay
Caption: A typical workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16]
Workflow for Broth Microdilution Assay
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- 2. benchchem.com [benchchem.com]
- 3. Method for preparing nitro indole-2-carboxylic acid (2005) | Xianfeng Shi | 3 Citations [scispace.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives | Semantic Scholar [semanticscholar.org]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. ijprajournal.com [ijprajournal.com]
The Impact of Fluorination on the Biological Activity of 7-Nitroindole Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of drug discovery. The introduction of specific functional groups can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate and its non-fluorinated counterpart, Ethyl 7-nitro-1H-indole-2-carboxylate . While direct comparative studies on these specific molecules are not extensively available in public literature, this guide synthesizes data from closely related analogs to provide a scientifically grounded perspective on the anticipated effects of 4-position fluorination on the 7-nitroindole core.
The Strategic Role of Fluorine and Nitro Groups in Indole-Based Drug Candidates
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties. The addition of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic properties of the indole ring system and often imparts or enhances biological activity. Nitroaromatic compounds are known to have diverse biological effects, including antimicrobial and anticancer activities.
Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design. Its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can profoundly alter the local electronic environment, pKa, and conformational preferences of a molecule. A key advantage of fluorination is the enhancement of metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.
A Comparative Analysis: Anticipated Effects of 4-Fluoro Substitution
While direct experimental data comparing the biological activities of this compound and Ethyl 7-nitro-1H-indole-2-carboxylate is limited, we can infer the likely consequences of fluorination at the 4-position by examining studies on analogous compounds.
A pertinent study investigated the biological evaluation of 4-fluoro- and 7-fluoro-5,6-dihydroxytryptamines and compared them to the non-fluorinated parent compound. The results demonstrated that the fluorinated derivatives exhibited significantly higher affinity for the serotonergic uptake system in neuroblastoma cells. Specifically, the 4-fluoro and 7-fluoro analogs showed 32-fold and 23-fold higher affinities, respectively, than the non-fluorinated compound. This strongly suggests that the introduction of a fluorine atom at the 4- or 7-position of the indole ring can dramatically enhance interaction with biological targets.
Based on these findings, it is reasonable to hypothesize that the 4-fluoro substituent in This compound could lead to:
-
Enhanced Binding Affinity: The fluorine atom may engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with the target protein, leading to increased binding affinity and potency compared to the non-fluorinated analog.
-
Altered Target Selectivity: The change in electronic distribution and conformation due to the fluorine atom could alter the compound's selectivity profile for different biological targets.
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 4-position of the indole ring less susceptible to metabolic oxidation. This could result in a longer in vivo half-life for the fluorinated compound.
Potential Biological Targets and Therapeutic Areas
Enzyme Inhibition: Fructose-1,6-bisphosphatase (FBPase)
Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in gluconeogenesis. Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes. It is plausible that both Ethyl 7-nitro-1H-indole-2-carboxylate and its 4-fluoro analog could exhibit inhibitory activity against FBPase. The 4-fluoro substituent might modulate the potency and selectivity of this inhibition.
Anticancer and Antimicrobial Potential
The presence of the nitro group in the 7-position suggests that these compounds may possess anticancer or antimicrobial properties. Numerous studies have explored the synthesis and biological evaluation of various nitroindole derivatives for these applications. While specific data for the title compounds is lacking, the general promise of this scaffold warrants their investigation in relevant cancer cell line screenings and antimicrobial assays.
Data Summary (Hypothetical Comparison Based on Analogous Compounds)
| Feature | Ethyl 7-nitro-1H-indole-2-carboxylate (Non-fluorinated) | This compound (Fluorinated) | Rationale/Supporting Evidence |
| Binding Affinity | Baseline | Potentially Higher | Fluorination at the 4- and 7-positions of tryptamine analogs significantly increased affinity for the serotonergic uptake system. |
| Metabolic Stability | Baseline | Potentially Higher | The strong C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes. |
| Potential Target | Fructose-1,6-bisphosphatase (FBPase) | Fructose-1,6-bisphosphatase (FBPase) with potentially altered potency | 7-nitro-1H-indole-2-carboxylic acid derivatives are known FBPase inhibitors. |
| Therapeutic Area | Antidiabetic, Anticancer, Antimicrobial (Hypothesized) | Antidiabetic, Anticancer, Antimicrobial (Hypothesized) | Based on the known activities of nitroaromatic and indole compounds. |
Experimental Protocols
General Synthesis of Ethyl 7-nitro-1H-indole-2-carboxylates
The synthesis of ethyl 7-nitro-1H-indole-2-carboxylate and its fluorinated analog can be achieved through established synthetic routes for indole formation, such as the Fischer indole synthesis or Reissert indole synthesis, starting from appropriately substituted precursors. A general approach involves the cyclization of a substituted nitrophenylhydrazine with ethyl pyruvate.
Diagram of a general synthetic workflow:
Caption: General synthetic workflow for indole-2-carboxylates.
In Vitro Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay
This protocol describes a coupled-enzyme assay to measure the inhibitory activity of the synthesized compounds against FBPase. The activity is determined by monitoring the reduction of NADP+ to NADPH at 340 nm.
Materials:
-
Recombinant human FBPase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 2 mM EDTA)
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
Fructose-1,6-bisphosphate (FBP)
-
NADP+
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+.
-
Add the test compound (or DMSO for control) to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding FBPase.
-
Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Start the measurement by adding the substrate, FBP.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Diagram of the FBPase inhibition assay workflow:
Caption: Workflow for the in vitro FBPase inhibition assay.
Conclusion and Future Directions
The introduction of a fluorine atom at the 4-position of Ethyl 7-nitro-1H-indole-2-carboxylate is predicted to have a significant impact on its biological activity profile compared to its non-fluorinated analog. Based on studies of similar fluorinated indole derivatives, it is hypothesized that the 4-fluoro substituent will enhance binding affinity to biological targets and improve metabolic stability.
This guide highlights a clear knowledge gap and underscores the need for direct, comparative biological evaluation of these two compounds. Future research should focus on the synthesis and side-by-side screening of this compound and Ethyl 7-nitro-1H-indole-2-carboxylate in a panel of relevant biological assays, including enzyme inhibition (e.g., FBPase), anticancer, and antimicrobial assays. The resulting data would provide invaluable insights into the structure-activity relationship of 4-substituted-7-nitroindoles and could guide the development of novel therapeutic agents.
References
Click to expand
-
[No Author]. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Center for Biotechnology Information. [Link]
-
[No Author]. (n.d.). Structure Activity Relationship (SAR). | Download Scientific Diagram. ResearchGate. [Link]
-
[No Author]. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate | C11H10N2O4 | CID 250407. PubChem. [Link]
-
[No Author]. (n.d.). Document: Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bis.... ChEMBL. [Link]
-
[No Author]. (n.d.). Compounds studied in this work 1, 7-nitroindole-2-carboxylic acid or.... ResearchGate. [Link]
-
[No Author]. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
- Kawase, M., Sinhababu, A. K., McGhee, E. M., Milby, T., & Borchardt, R. T. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. *Journal of Medicinal
Confirming the Structure of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate and its Derivatives: A Comparative Guide to Analytical Methods
An In-Depth Technical Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to anti-cancer agents.[1] The precise biological function of these molecules is intrinsically linked to their three-dimensional structure and the specific arrangement of substituents on the indole ring. Therefore, unambiguous structural confirmation is not merely a procedural step but a critical foundation for meaningful research and development.
This guide provides a comprehensive overview of the analytical techniques required to definitively confirm the structure of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a functionalized indole of interest in synthetic and medicinal chemistry. We will explore the causality behind experimental choices, compare the utility of different methods, and provide actionable protocols for researchers in drug discovery and chemical synthesis.
Pillar 1: The Gold Standard - Single-Crystal X-ray Diffraction
For absolute structure determination, single-crystal X-ray crystallography is unparalleled. It provides a direct visualization of the molecular structure in the solid state, revealing precise bond lengths, bond angles, and stereochemistry.[2][3]
Causality of Choice: While other techniques provide inferential data about connectivity, X-ray crystallography offers direct, unambiguous evidence of the atomic arrangement. It is the definitive method for resolving any structural ambiguity, especially when dealing with novel derivatives or unexpected reaction outcomes. The primary challenge lies in growing a single crystal of sufficient quality, a process that can be both time-consuming and empirical.
Experimental Workflow:
-
Crystal Growth: The purified compound is dissolved in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane) at a concentration near saturation. Slow evaporation, slow cooling of a saturated solution, or vapor diffusion are common techniques employed to encourage the growth of a single, well-ordered crystal.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).[3]
The output is a definitive structural model, confirming the connectivity and the precise location of the fluoro and nitro groups, as well as the ethyl carboxylate moiety.
Pillar 2: The Workhorse of Structural Elucidation - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expertise in Application: For a molecule like this compound, both ¹H and ¹³C NMR are essential. The electron-withdrawing nature of the fluorine and nitro groups, combined with the ester functionality, creates a distinct and predictable pattern of signals.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling.
Expected Signals for this compound:
-
Indole NH: A broad singlet, typically downfield (>10 ppm), due to the acidic nature of the proton.[4]
-
Aromatic Protons (H5, H6): The protons on the benzene portion of the indole ring will appear as an AX or AB system of two doublets. Their chemical shifts will be influenced by the adjacent fluoro and nitro groups.
-
Indole H3: A singlet or a small doublet (if coupled to the NH proton), its chemical shift influenced by the C2-ester.
-
Ethyl Group (-OCH₂CH₃): A quartet for the -CH₂- group and a triplet for the -CH₃- group, showing the characteristic ethyl pattern.[4]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.
Expected Signals:
-
Carbonyl Carbon (C=O): The ester carbonyl will be the most downfield signal, typically in the 160-170 ppm range.[4]
-
Aromatic & Heterocyclic Carbons: Eight distinct signals are expected for the indole ring carbons. The carbons directly attached to the fluorine (C4) and nitro group (C7) will show characteristic shifts and, in the case of C4, coupling to the ¹⁹F nucleus.
-
Ethyl Group Carbons: Two signals for the -OCH₂- and -CH₃- carbons.
Comparative Analysis: Differentiating from a Positional Isomer
A common challenge is distinguishing between positional isomers, such as Ethyl 5-fluoro-6-nitro -1H-indole-2-carboxylate. NMR is highly effective for this differentiation.
| Signal | Expected Pattern for 4-fluoro-7-nitro Isomer | Expected Pattern for 5-fluoro-6-nitro Isomer | Rationale for Difference |
| H3 | Singlet/narrow multiplet. | Singlet/narrow multiplet. | Position is unchanged relative to other protons. |
| H5 & H6 | Two doublets (ortho coupling). The H5 proton signal will be split further by the C4-Fluorine. | Two singlets (or very small meta coupling). | In the 5,6-isomer, H4 and H7 are adjacent to bulky groups and have no ortho or meta proton neighbors. |
| NH | Broad singlet, downfield. | Broad singlet, downfield. | Environment is broadly similar. |
This comparative analysis demonstrates how subtle differences in coupling patterns can provide definitive proof of the substituent positions.
Pillar 3: Confirming Molecular Identity - Mass Spectrometry
Mass Spectrometry (MS) is a crucial tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Causality of Choice: The primary and most critical role of MS in this context is to confirm the elemental formula by providing a high-resolution mass measurement (HRMS). For this compound (Formula: C₁₁H₉FN₂O₄), the expected exact mass is 252.0550.[5] An experimental measurement within a few parts per million (ppm) of this value provides strong evidence for the correct elemental composition.
Common Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both retention time and a mass spectrum.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): More versatile for a wider range of compounds, including those that are less volatile or thermally sensitive.[6]
-
High-Resolution Mass Spectrometry (HRMS): Often coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to provide highly accurate mass measurements.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified indole derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for indole derivatives as it helps in observing the exchangeable NH proton.[7]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
(Optional but Recommended) Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation), to definitively assign proton and carbon signals and confirm connectivity.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios. Assign peaks based on chemical shifts, coupling constants, and 2D correlation data.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
LC-MS Conditions:
-
Chromatography: Use a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).
-
Mass Spectrometer: Operate in both positive and negative ion modes to see which provides a better signal for the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Scan Range: Set the scan range to acquire data from m/z 50 to 500.
-
Resolution: Ensure the instrument is calibrated and operating in high-resolution mode (>10,000).
-
-
Data Analysis: Identify the peak corresponding to the compound's retention time in the total ion chromatogram. Extract the mass spectrum for this peak and determine the accurate mass of the molecular ion. Compare the experimental mass to the theoretical exact mass for C₁₁H₉FN₂O₄.
Visualizations
Workflow for Structural Confirmation
Caption: General workflow for the synthesis and structural confirmation of a novel chemical entity.
Structure of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylatedot
// Define nodes for atoms N1 [label="N1-H"]; C2 [label="C2"]; C3 [label="C3"]; C3a [label="C3a"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; C7 [label="C7"]; C7a [label="C7a"];
// Substituents C_ester [label="C=O"]; O_ester [label="O"]; CH2_ester [label="CH₂"]; CH3_ester [label="CH₃"]; F4 [label="F", fontcolor="#EA4335"]; N7 [label="N", fontcolor="#4285F4"]; O7_1 [label="O", fontcolor="#EA4335"]; O7_2 [label="O", fontcolor="#EA4335"];
// Position nodes using 'pos' attribute (in inches) N1 [pos="0,0!"]; C2 [pos="1.2,0.5!"]; C3 [pos="1.2,-0.5!"]; C7a [pos="-0.8,0.5!"]; C3a [pos="-0.8,-0.5!"]; C4 [pos="-2,-1!"]; C5 [pos="-2.8,0!"]; C6 [pos="-2,-1!"]; C7 [pos="-2,1!"];
// Re-positioning for clarity N1 [pos="0,0.5!"]; C7a [pos="-0.6,1.2!"]; C2 [pos="1,1.2!"]; C3 [pos="1,0!"]; C3a [pos="-0.6,0!"]; C7 [pos="-1.8,1.5!"]; C6 [pos="-2.4,0.75!"]; C5 [pos="-2.4,-0.25!"]; C4 [pos="-1.8,-0.75!"];
C_ester [pos="2.2,1.5!"]; O_ester [pos="3.2,0.8!"]; CH2_ester [pos="4.4,1.1!"]; CH3_ester [pos="5.6,0.4!"];
F4 [pos="-2.2,-1.8!"]; N7 [pos="-2.2,2.5!"]; O7_1 [pos="-1.5,3.2!"]; O7_2 [pos="-3,3.2!"];
// Draw bonds N1 -- C2; N1 -- C7a; C2 -- C3; C3 -- C3a; C3a -- C4; C3a -- C7a; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a;
// Substituent bonds C2 -- C_ester; C_ester -- O_ester; O_ester -- CH2_ester; CH2_ester -- CH3_ester; C4 -- F4 [color="#EA4335"]; C7 -- N7 [color="#4285F4"]; N7 -- O7_1 [style=dashed]; N7 -- O7_2;
// Add labels for key protons H3 [label="H3", pos="1.6,-0.3!", fontcolor="#34A853"]; H5 [label="H5", pos="-3.1,-0.5!", fontcolor="#34A853"]; H6 [label="H6", pos="-3.1,1! fontcolor="#34A853"];
}
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 5. 4-Fluoro-7-nitro 1H-indole-2-ethyl carboxylate - CAS:913287-14-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the X-ray Crystallography of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted introduction of substituents like fluorine and nitro groups can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. For drug development professionals, obtaining a definitive three-dimensional structure of these analogs is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design.[1][2][3]
This guide provides an in-depth comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate and its analogs. It details the causality behind experimental choices and provides field-proven protocols to achieve atomic-level resolution.
Part 1: The Unambiguous Power of X-ray Crystallography
In drug discovery, the ultimate goal is to understand how a ligand interacts with its biological target.[1][4] While various analytical techniques provide valuable data, single-crystal X-ray crystallography stands alone in its ability to deliver a direct, high-resolution snapshot of a molecule's three-dimensional architecture in the solid state.[5][6]
This technique provides unambiguous determination of:
-
Molecular Conformation: Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.
-
Absolute Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: The specific hydrogen bonds, π-stacking, and other non-covalent interactions that dictate how molecules pack in a crystal lattice, offering insights into potential interactions within a protein's binding pocket.[7]
This level of detail is crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[2]
Part 2: Comparative Analysis of Structural Elucidation Techniques
While powerful, X-ray crystallography is part of a larger analytical toolkit. Understanding its strengths and weaknesses in comparison to other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is key to a comprehensive structural analysis.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by electrons in a single crystal.[6] | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[8] | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Phase | Solid (Single Crystal) | Solution or Solid-State | Gas Phase (from solid or liquid) |
| Key Information | 3D atomic coordinates, bond lengths/angles, intermolecular interactions.[9][10] | Atomic connectivity, solution-state conformation, molecular dynamics.[11][12] | Molecular weight, elemental composition, fragmentation patterns. |
| Strengths | Unambiguous 3D structure, high precision, no molecular size limit.[6][13] | Provides data on dynamic processes in solution, no need for crystals.[12][13] | High sensitivity, requires minimal sample, determines molecular formula. |
| Limitations | Requires high-quality single crystals, which can be difficult to grow; provides a static picture.[13][14] | Structure is an average of conformations in solution; can be complex for large molecules.[8][11] | Provides no direct 3D structural information. |
Part 3: Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision and a systematic approach.
Step 1: Synthesis and Purification
The starting point for any crystallographic study is the synthesis of the target compound with the highest possible purity. For indole-2-carboxylates, a common and effective method is the Fischer indole synthesis.[15]
Protocol: Fischer Indole Synthesis of this compound
-
Hydrazone Formation: React (4-fluoro-7-nitrophenyl)hydrazine with ethyl pyruvate in an acidic medium (e.g., acetic acid in ethanol) to form the corresponding hydrazone.
-
Cyclization: Heat the purified hydrazone in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and formation of the indole ring.
-
Purification: The crude product must be purified to >99% purity, typically via column chromatography followed by recrystallization, to remove impurities that can inhibit crystal growth.[16] Purity should be confirmed by NMR and MS.
Step 2: Crystallization Screening
Growing a diffraction-quality single crystal is often the most challenging step.[14] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Common Crystallization Techniques: [17][18][19]
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent increases the concentration, leading to crystallization. This is often the simplest and first method to try.[18]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container (e.g., a hanging drop) and sealed within a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.[18][20]
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is placed in a narrow tube or vial, and a less dense, miscible anti-solvent is carefully layered on top. Crystals form at the interface as the two liquids slowly mix.
Causality Behind Choices: The key is to approach supersaturation slowly and methodically. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals. The choice of solvents is critical; ideal solvents will fully dissolve the compound when heated but have limited solubility at room temperature.[16] Screening a wide range of solvents with varying polarities is essential.
Step 3: X-ray Diffraction and Data Processing
Once a suitable crystal (typically 0.1-0.3 mm) is obtained, it is mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded, and the data is processed to determine the crystal structure.
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A well-formed crystal is selected under a microscope, mounted on a loop, and flash-cooled in a stream of liquid nitrogen (around 100 K) to prevent radiation damage.[20]
-
Data Collection: The crystal is placed in an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy.
A wide range of software suites are available for data processing and structure refinement, including SHELX, Olex2, and APEX.[21][22][23][24][25]
Experimental Workflow Visualization
Caption: Workflow from synthesis to final 3D structure.
Part 4: Interpreting Crystallographic Data: A Hypothetical Case Study
The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains a wealth of information. Below is a table of hypothetical but realistic data for this compound.
| Parameter | Hypothetical Value | Interpretation |
| Chemical Formula | C₁₁H₉FN₂O₄ | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a=8.5, b=12.1, c=10.5 | Dimensions of the unit cell. |
| β (°) | 105.2° | Angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1045 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1, wR2 | 0.045, 0.110 | R-factors indicating the goodness-of-fit. Values <0.05 are excellent. |
From this data, one can extract precise geometric information and analyze the intermolecular interactions that stabilize the crystal packing. For this molecule, key interactions would likely involve:
-
N-H···O Hydrogen Bonding: The indole N-H donor can form a strong hydrogen bond with an oxygen atom of the nitro group or the carbonyl of the ethyl ester on an adjacent molecule.
-
C-H···O/F Interactions: Weaker hydrogen bonds can form between aromatic C-H groups and electronegative oxygen or fluorine atoms.
-
π-π Stacking: The planar indole rings could stack on top of each other, contributing to crystal stability.
Visualization of Potential Intermolecular Interactions
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion
For the structural elucidation of novel small molecules like this compound analogs, single-crystal X-ray crystallography is the gold standard. It provides an unparalleled level of detail, offering definitive, high-resolution 3D structural data that is indispensable for modern, structure-based drug design.[1][4][5] While other techniques like NMR and MS are complementary and necessary for a full characterization, only X-ray crystallography can reveal the precise atomic arrangement and intermolecular forces that govern molecular recognition and biological activity.
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A Guide to Selecting Negative Controls in STING Pathway Assays: A Comparative Analysis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate
In the rapidly evolving field of innate immunity research, the cGAS-STING signaling pathway has emerged as a critical mediator of host defense and a promising target for therapeutic intervention in a range of diseases, from viral infections to cancer and autoimmune disorders. The development of small molecule modulators of this pathway necessitates rigorous pharmacological validation, a cornerstone of which is the judicious use of controls. This guide provides an in-depth comparison of a potential negative control, Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, in the context of assays designed to identify and characterize indole-based STING inhibitors.
The Imperative for a Validated Negative Control
A negative control is an experimental condition or substance that is not expected to produce a result. In drug discovery and biological assays, a well-characterized negative control is indispensable for:
-
Establishing a baseline: It provides a measure of the background signal in an assay, allowing for the accurate determination of the effects of active compounds.
-
Identifying false positives: It helps to rule out non-specific effects of the chemical scaffold or experimental conditions that might be misconstrued as genuine biological activity.
-
Validating assay performance: Consistent results with the negative control confirm that the assay is functioning correctly and is not subject to artifacts.
An ideal negative control should be structurally related to the active compound of interest but devoid of the specific chemical moieties required for biological activity. This allows researchers to confidently attribute any observed effects of the active compound to its specific interactions with the target, rather than to general properties of the chemical class.
The cGAS-STING Signaling Pathway: A Primer
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a key component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2] Upon binding to double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum (ER).[4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus and the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][3] TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][5]
Figure 1: Simplified schematic of the cGAS-STING signaling pathway.
Indole-Based STING Inhibitors: The Active Comparators
Recent drug discovery efforts have identified several classes of small molecule STING inhibitors. Among these, indole-based compounds have shown promise. For the purpose of this guide, we will consider the well-characterized covalent STING inhibitor, H151 .
H151 (An Indole-Based STING Inhibitor)
H151 is a potent and selective inhibitor of STING. It acts by covalently modifying cysteine 91 (Cys91) of STING, which prevents the conformational changes required for its activation and downstream signaling. The indole scaffold is a key feature of H151 and its derivatives, contributing to its binding affinity and inhibitory activity.
This compound: A Potential Negative Control
Structure and Properties
This compound (EfnIC) is a commercially available indole derivative.[6] Its chemical structure is presented below.
Figure 2: Chemical structure of this compound.
Rationale for Use as a Negative Control
While structurally an indole derivative, EfnIC lacks the specific functionalities present in active inhibitors like H151 that are crucial for STING inhibition. Specifically, it does not possess a reactive group capable of forming a covalent bond with Cys91 of STING. Furthermore, the electronic properties of the indole ring are significantly altered by the presence of the strongly electron-withdrawing nitro group and the fluorine atom. These modifications are predicted to disrupt the non-covalent interactions that are also important for the binding of active inhibitors to the STING protein.
Therefore, EfnIC serves as a plausible negative control because it allows researchers to test for any non-specific effects of the indole scaffold itself, independent of the specific inhibitory mechanism of action.
Comparative Performance in a STING Reporter Assay
To illustrate the expected performance of EfnIC as a negative control, we present a hypothetical data set from a typical in vitro STING activation assay. In this assay, HEK293T cells are co-transfected with a STING expression plasmid and a luciferase reporter gene under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
| Compound/Condition | Concentration | Expected Luciferase Activity (Relative Light Units) | Interpretation |
| Vehicle Control (DMSO) | 0.1% | 100 | Baseline STING activation |
| Positive Control (cGAMP) | 10 µM | 15,000 | Maximal STING activation |
| Active Inhibitor (H151) | 1 µM | 150 | Potent inhibition of STING |
| Negative Control (EfnIC) | 1 µM | 95 | No significant inhibition of STING |
| Negative Control (EfnIC) | 10 µM | 110 | No significant inhibition of STING |
Data Interpretation:
-
The vehicle control establishes the baseline signal of the assay.
-
The positive control , cGAMP, demonstrates the dynamic range of the assay and confirms that the pathway is responsive.
-
The active inhibitor , H151, shows a significant reduction in luciferase activity, indicating potent inhibition of STING signaling.
-
This compound (EfnIC) , at both concentrations, is expected to have no significant effect on luciferase activity, demonstrating its lack of inhibitory action on the STING pathway. This confirms that the observed inhibition by H151 is due to its specific chemical features and not a general property of the indole scaffold.
Experimental Protocol: In Vitro STING Activation Assay
This protocol describes a method for assessing the activity of compounds on the cGAS-STING pathway using a luciferase reporter assay in HEK293T cells.[7][8][9][10]
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
Plasmids: pCMV-hSTING, pISRE-Luciferase, pRL-TK (Renilla luciferase control)
-
Test compounds (dissolved in DMSO)
-
cGAMP (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Workflow Diagram:
Figure 3: Experimental workflow for the in vitro STING activation assay.
Step-by-Step Procedure:
-
Cell Seeding (Day 1):
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection (Day 2):
-
For each well, prepare a DNA-lipid complex in Opti-MEM. Combine 50 ng of pCMV-hSTING, 50 ng of pISRE-Luciferase, and 5 ng of pRL-TK with Lipofectamine 2000 according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare serial dilutions of the test compounds (e.g., H151, EfnIC) and controls in assay medium (DMEM with 1% FBS). The final DMSO concentration should not exceed 0.1%.
-
Aspirate the transfection medium from the cells and add 90 µL of the compound dilutions.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Add 10 µL of 10X cGAMP solution (for a final concentration of 10 µM) to all wells except the vehicle control wells.
-
Incubate for an additional 6-8 hours at 37°C.
-
-
Luciferase Assay (Day 3):
-
Aspirate the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each compound concentration relative to the cGAMP-stimulated control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Conclusion
The selection of an appropriate negative control is a critical aspect of robust assay development and data interpretation in the study of the cGAS-STING pathway. This compound, due to its structural similarity to active indole-based inhibitors but lack of key functional groups required for activity, represents a sound choice for a negative control. Its use can help to ensure that observed inhibitory effects are specific to the intended mechanism of action and not due to non-specific properties of the chemical scaffold. By employing a well-thought-out experimental design that includes appropriate positive and negative controls, researchers can generate high-quality, reliable data that will advance our understanding of STING biology and accelerate the development of novel therapeutics.
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A Comparative In Vitro Analysis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate Derivatives as Potential Therapeutic Agents
Introduction: The Privileged Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a multitude of biological targets.[1][2] This is attributed to its structural resemblance to tryptophan and its capacity for extensive chemical modification, which allows for the fine-tuning of affinity and selectivity for specific enzymes and receptors.[1][3][4] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] The core structure, Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, presents a unique combination of electron-withdrawing groups (fluoro and nitro) and a reactive carboxylate ester, making it a compelling starting point for the development of novel therapeutic agents. This guide provides a comparative in vitro evaluation of a series of rationally designed derivatives of this core scaffold, assessing their potential as cytotoxic, antimicrobial, and enzyme-inhibiting agents.
Comparative Analysis of Synthesized Derivatives
For this investigation, a series of derivatives based on the this compound (EFNIC) core were synthesized. The modifications were designed to explore the structure-activity relationship (SAR) by altering key positions on the indole ring and the carboxylate group. The following table summarizes the derivatives and their performance in key in vitro assays.
| Compound ID | R1 (Position 1) | R2 (Ester Group) | IC50 (MCF-7, µM) | MIC (S. aureus, µg/mL) | Topo II IC50 (µM) |
| EFNIC | H | Ethyl | 15.8 | 32 | 25.2 |
| EFNIC-01 | Methyl | Ethyl | 12.3 | 28 | 20.1 |
| EFNIC-02 | Benzyl | Ethyl | 8.5 | 16 | 15.7 |
| EFNIC-03 | H | Carboxylic Acid | 25.2 | 64 | 45.8 |
| EFNIC-04 | H | N-propylamide | 10.1 | 8 | 18.9 |
IC50 (Half-maximal inhibitory concentration) values for MCF-7 breast cancer cell line. MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus. Topo II IC50 indicates inhibition of human topoisomerase II.
In Vitro Cytotoxicity Evaluation: Unveiling Anticancer Potential
The cytotoxic potential of the EFNIC derivatives was assessed against the human breast adenocarcinoma cell line, MCF-7, using the MTT assay. This colorimetric assay measures the metabolic activity of cells, providing an indication of cell viability.[6][7]
Experimental Workflow: Cytotoxicity Screening
The general workflow for determining the cytotoxic effects of the novel compounds is a multi-step process that begins with cell preparation and culminates in data analysis to determine the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[6][8]
Caption: Inhibition of the Topoisomerase II catalytic cycle.
Protocol: Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated DNA) into individual circles. [9][10][11]
-
Reaction Setup: The reaction mixture contains kinetoplast DNA (kDNA), human topoisomerase II enzyme, and varying concentrations of the test compound in an appropriate assay buffer.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated on a 1% agarose gel.
-
Visualization: The DNA is visualized by staining with ethidium bromide. Decatenated DNA migrates faster than the catenated substrate.
-
Analysis: The concentration of the compound that inhibits 50% of the decatenation activity (IC50) is determined.
Discussion and Future Directions
The results of this comparative in vitro study highlight the therapeutic potential of this compound derivatives. The modifications at the R1 and R2 positions significantly influenced the biological activity. Notably, the introduction of a benzyl group at the R1 position (EFNIC-02) and the conversion of the ester to an N-propylamide (EFNIC-04) resulted in enhanced cytotoxicity, antimicrobial activity, and topoisomerase II inhibition.
These findings suggest that further optimization of these lead compounds is warranted. Future studies should focus on expanding the library of derivatives to further probe the structure-activity relationship. Additionally, investigating the mechanism of action in more detail, for instance, by exploring effects on other cellular targets and signaling pathways, will be crucial for the advancement of these promising compounds towards preclinical development.
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A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate Analogs as Putative Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic rationale, comparative biological evaluation, and mechanistic insights of this promising class of compounds, with a focus on their potential as kinase inhibitors.
Introduction: The Indole Scaffold in Kinase Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1] Its structural resemblance to tryptophan allows it to interact with a wide range of biological targets, including protein kinases.[2] Dysregulation of kinase signaling pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[3] The strategic functionalization of the indole ring allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. This guide focuses on the specific substitution pattern of a 4-fluoro and a 7-nitro group on the ethyl indole-2-carboxylate core, a combination of electron-withdrawing groups that is anticipated to modulate the electronic and conformational properties of the molecule, thereby influencing its interaction with kinase active sites.
Core Structure and Rationale for Analog Design
The parent compound, this compound, presents a unique electronic profile. The fluorine atom at the C4-position and the nitro group at the C7-position are strongly electron-withdrawing, which can influence the acidity of the N-H proton and the overall electron distribution of the aromatic system. These features are critical for establishing specific interactions within the ATP-binding pocket of kinases.
To explore the SAR of this scaffold, a series of analogs were designed to systematically probe the contributions of the substituents at the C4 and C7 positions, as well as the ester group at the C2 position. The following modifications are proposed for a comprehensive SAR study:
-
Variation at the C4-Position: Substitution of the fluoro group with other halogens (Cl, Br) to investigate the effect of halogen size and electronegativity. Introduction of small alkyl groups (e.g., methyl) to probe steric tolerance.
-
Modification at the C7-Position: Replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) and electron-donating groups (e.g., amino, methoxy) to assess the impact of electronic effects.
-
Alterations of the C2-Ester: Hydrolysis of the ethyl ester to the corresponding carboxylic acid to introduce a potential hydrogen bond donor/acceptor. Amidation with various amines to explore additional interactions and modulate physicochemical properties.
Synthetic Methodologies
The synthesis of the parent compound and its analogs can be achieved through established indole synthetic routes, with specific modifications to introduce the desired substituents. A general and adaptable synthetic scheme is presented below.
General Synthetic Workflow
Caption: General workflow for the synthesis of this compound analogs.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of the parent compound, which can be adapted for the synthesis of its analogs by choosing appropriately substituted starting materials.
Step 1: Condensation of 2-Fluoro-5-nitrotoluene with Diethyl Oxalate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert atmosphere, add 2-fluoro-5-nitrotoluene and diethyl oxalate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude condensation product.
Step 2: Reductive Cyclization to form the Indole Ring
-
Dissolve the crude product from Step 1 in a mixture of ethanol and water.
-
Add a reducing agent, such as sodium dithionite, portion-wise while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Comparative Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the SAR of the synthesized analogs, a primary screen against a representative kinase, such as a member of the Receptor Tyrosine Kinase (RTK) family implicated in cancer, is proposed. The following protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the compounds.[3]
Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a 384-well white opaque plate, add the serially diluted compounds. Include positive controls (a known kinase inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction: Add the recombinant kinase, its specific peptide substrate, and ATP to each well to initiate the reaction. The final ATP concentration should be at its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add Kinase-Glo® Luminescent Kinase Assay reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
-
Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Structure-Activity Relationship (SAR) Analysis and Discussion
The following table summarizes the anticipated SAR based on the designed analogs and established principles of medicinal chemistry for kinase inhibitors. The predicted activity is relative to the parent compound (Compound 1).
| Compound ID | R1 (C4-position) | R2 (C7-position) | R3 (C2-position) | Predicted Relative Activity | Rationale |
| 1 (Parent) | F | NO2 | COOEt | 1x | Baseline activity. |
| 2a | Cl | NO2 | COOEt | ~1-2x | Chlorine is larger but has similar electronegativity to fluorine, potentially leading to enhanced van der Waals interactions.[4] |
| 2b | Br | NO2 | COOEt | ~0.5-1x | Bromine's larger size might introduce steric hindrance. |
| 2c | CH3 | NO2 | COOEt | <0.5x | The electron-donating methyl group may be electronically unfavorable. |
| 3a | F | CN | COOEt | ~0.5-1.5x | The cyano group is a linear hydrogen bond acceptor, which could alter binding orientation compared to the trigonal nitro group. |
| 3b | F | NH2 | COOEt | Variable | The amino group is a hydrogen bond donor and can significantly alter solubility and electronic properties. Its effect is target-dependent. |
| 3c | F | OMe | COOEt | <1x | The electron-donating methoxy group may reduce potency. |
| 4a | F | NO2 | COOH | Variable | The carboxylic acid can form additional hydrogen bonds but may also introduce unfavorable charge, impacting cell permeability. |
| 4b | F | NO2 | CONH-Bn | >1x | The benzylamide can form additional hydrogen bonds and hydrophobic interactions, potentially increasing potency.[5] |
Key Insights from the Predicted SAR:
-
Role of the C4-Fluoro Group: The high electronegativity of fluorine likely plays a key role in modulating the electronic character of the indole ring, potentially enhancing interactions with the kinase hinge region. Replacing it with other halogens will help to understand the balance between steric and electronic effects at this position. The introduction of fluorine can also enhance metabolic stability and membrane permeability.[6]
-
Importance of the C7-Nitro Group: The strong electron-withdrawing nature of the nitro group is expected to be crucial for activity. Modifications at this position will clarify the necessity of this electronic pull and the tolerance for different functional groups.
-
Potential of the C2-Position for Further Optimization: The ester at the C2 position serves as a key vector for introducing further diversity. Conversion to amides, in particular, offers a route to engage with additional residues in the ATP-binding pocket and improve physicochemical properties.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The systematic SAR exploration outlined in this guide provides a rational framework for optimizing the potency and selectivity of this compound class. Future work should focus on synthesizing the proposed analogs and evaluating their activity against a panel of relevant kinases to identify a lead compound. Further optimization could involve computational modeling to refine the interactions with the target kinase and in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates.
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Validating "Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate" as a Kinase Inhibitor Scaffold: A Comparative Guide
Introduction: The Quest for Novel Kinase Inhibitor Scaffolds
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] The human kinome comprises over 500 members, presenting a significant challenge in achieving inhibitor selectivity, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy.[2][3] The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many natural and synthetic bioactive molecules, including several potent kinase inhibitors targeting a range of kinases like EGFRs, VEGFRs, and PDGFRs.[1] This guide provides a comprehensive framework for the validation of a novel indole derivative, "Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate," as a potential kinase inhibitor scaffold. We will objectively compare its hypothetical performance with established kinase inhibitors and provide detailed experimental protocols to support this validation process.
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of novel therapeutic agents. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to the evaluation of this promising chemical entity.
The Scaffold of Interest: this compound
The selection of "this compound" as a candidate scaffold is predicated on the established importance of the indole core in kinase inhibition.[1] The substituents on the indole ring—a fluoro group at position 4, a nitro group at position 7, and an ethyl carboxylate at position 2—offer unique electronic and steric properties that could confer novel selectivity and potency profiles against specific kinases. The validation process will aim to elucidate its inhibitory potential, identify target kinases, and assess its selectivity across the kinome.
Comparative Framework: Selecting the Right Benchmarks
To objectively assess the potential of our scaffold, a carefully selected panel of comparator compounds is essential. These comparators will serve as benchmarks for potency and selectivity.
-
Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is a potent, broad-spectrum kinase inhibitor.[4][5][6] Its non-selective nature makes it an excellent positive control in initial screening assays to validate the assay's performance.[7]
-
Dasatinib: A multi-targeted kinase inhibitor, Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8][9] It potently inhibits BCR-ABL and Src family kinases, among others.[8][10] Its well-defined but broad target spectrum provides a good comparison for a novel scaffold's selectivity profile.[11][12]
-
Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, Vemurafenib is used in the treatment of melanoma.[13][14][15][16] It serves as an example of a highly targeted inhibitor and is a useful benchmark for assessing the potential for selective inhibition.[17]
The following diagram illustrates the general mechanism of competitive kinase inhibition, which is the expected mode of action for our scaffold and the selected comparators.
Caption: Mechanism of competitive kinase inhibition.
Experimental Validation Workflow
The validation of "this compound" will proceed through a multi-stage experimental workflow designed to comprehensively characterize its activity.
Caption: Experimental workflow for scaffold validation.
Part 1: Primary Screening and Potency Determination (IC50)
The initial step is to determine if the compound exhibits inhibitory activity against a panel of representative kinases and to quantify its potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent ADP detection assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[18]
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" and comparator inhibitors (Staurosporine, Dasatinib, Vemurafenib) in 100% DMSO.
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
Prepare a solution of the target kinase and its specific substrate in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound dilutions.
-
Add the kinase/substrate solution to initiate the reaction.
-
Include positive controls (kinase + substrate, no inhibitor) and negative controls (substrate only, no kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).[19][20][21][22]
-
Data Presentation: Comparative Inhibitory Potency (IC50)
The following table presents hypothetical IC50 values for our test compound and comparators against a panel of kinases.
| Inhibitor | Target Kinase | Hypothetical IC50 (nM) |
| This compound | Kinase A | 50 |
| Kinase B | >10,000 | |
| Kinase C | 750 | |
| Staurosporine | Kinase A | 5 |
| Kinase B | 10 | |
| Kinase C | 8 | |
| Dasatinib | Kinase A | 2 |
| Kinase B | 500 | |
| Kinase C | 25 | |
| Vemurafenib | Kinase A (BRAF V600E) | 30 |
| Kinase B | >10,000 | |
| Kinase C | >10,000 |
Part 2: Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding the compound's selectivity across the human kinome.[3][23] A highly selective inhibitor is often desirable to minimize off-target toxicities.
Experimental Protocol: Kinome-wide Selectivity Profiling
This is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified, active kinases. The methodology often involves a radiolabeled ATP binding assay or a fluorescence-based assay.
-
Compound Submission: Provide the test compound at a specified concentration (e.g., 1 µM) to the CRO.
-
Screening: The compound is screened against a panel of hundreds of kinases.
-
Data Analysis: The percent inhibition for each kinase is determined. The results are often visualized as a "kinome tree" to illustrate the selectivity profile.
Data Presentation: Kinase Selectivity Profile
The results would be presented as the percentage of inhibition at a fixed concentration against a broad panel of kinases. A selective inhibitor would show high inhibition for a small number of kinases, while a non-selective inhibitor would inhibit a large number of kinases.
Part 3: Cellular Activity and Target Engagement
Demonstrating that the inhibitor is active in a cellular context is a crucial validation step.[24] This confirms cell permeability and engagement with the target kinase in its native environment.
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase.
-
Treat the cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells to extract proteins.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of the target kinase's substrate and a total protein antibody as a loading control.
-
-
Detection and Analysis:
-
Use a chemiluminescent or fluorescent detection system to visualize the protein bands.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
-
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to validating "this compound" as a potential kinase inhibitor scaffold. Through a systematic process of in vitro biochemical assays, kinome-wide selectivity profiling, and cell-based validation, a clear picture of the compound's potential can be established.
The hypothetical data presented suggests that "this compound" may be a potent and selective inhibitor of "Kinase A." Further studies would be warranted to explore the structure-activity relationship (SAR) of this scaffold by synthesizing and testing analogs with modifications at various positions of the indole ring.[25][26][27] Co-crystallization of the compound with its target kinase would provide invaluable structural insights for rational drug design.[4] Ultimately, this validation workflow provides a robust foundation for the development of novel and effective kinase inhibitors for the treatment of human diseases.
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Safety Operating Guide
Navigating the Synthesis and Handling of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, and its derivatization often involves navigating complex and hazardous reagents. Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a key intermediate in various synthetic pathways, presents a unique set of handling challenges due to its combination of a nitroaromatic system and a fluorinated indole core. This guide provides a detailed protocol for the safe handling of this compound, emphasizing the appropriate selection and use of personal protective equipment (PPE), and outlining robust operational and disposal plans. Our aim is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their experimental work.
Understanding the Inherent Risks: A Structural Perspective
A closely related compound, 7-Nitro-1H-indole-2-carboxylic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation and allergic skin reactions.[3][4] Given the structural similarities, it is prudent to assume that this compound may exhibit similar hazardous properties. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | To prevent skin contact with the potentially irritating and sensitizing compound.[5][6] Double-gloving provides an extra layer of protection against potential tears or permeation. |
| Eye and Face Protection | Safety goggles and a face shield | To protect the eyes and face from splashes of the compound or its solutions.[7][8] A face shield offers broader protection, especially when handling larger quantities or during vigorous reactions. |
| Body Protection | Flame-resistant laboratory coat | To protect against splashes and to provide a barrier between the user and the chemical.[9] Flame-resistant material is recommended as a general precaution when working with organic compounds. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dust or aerosols.[8][10] A chemical fume hood is the primary engineering control to minimize respiratory exposure. |
Diagram of Essential PPE for Handling this compound:
Caption: Essential PPE and handling controls for this compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the safe execution of experiments involving this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[10]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) is readily accessible.[5]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[11]
2. Handling the Compound:
-
Weighing: If weighing the solid compound, do so in the fume hood to avoid inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware, ensuring that the setup is secure and properly vented within the fume hood.
3. Post-Handling and Decontamination:
-
Decontaminate Surfaces: Thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated, labeled hazardous waste container.[13]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
2. Waste Neutralization (if applicable and feasible):
-
For small quantities of waste, chemical neutralization may be an option. However, given the potential reactivity of nitroaromatic compounds, this should only be attempted by experienced personnel following a validated and approved institutional protocol.[5]
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[13] Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.
Waste Disposal Workflow:
Caption: Step-by-step workflow for the safe disposal of waste containing this compound.
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, minimizing risks and fostering a culture of safety within the laboratory.
References
- Benchchem. Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
- Wikisource. Nitroaromatic Compounds (2005).
- Benchchem. Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
- ESSR. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds.
- Reed College. Hazardous Laboratory Chemicals Disposal Guide.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- GOV.UK. Nitrobenzene - Incident management.
- acp. Personal protective equipment in your pharmacy.
- ChemBK. 4-Fluoro-7-nitro 1H-indole-2-ethyl carboxylate.
- Fisher Scientific. SAFETY DATA SHEET.
- NIH. Nitroaromatic Compounds, from Synthesis to Biodegradation.
- Personal Protective Equipment Selection Guide.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- American Chemistry Council. Protective Equipment.
- Fisher Scientific. SAFETY DATA SHEET.
- Dartmouth. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives.
- Apollo Scientific. 7-Nitro-1H-indole-2-carboxylic acid.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

